Methylmagnesium chloride
描述
属性
IUPAC Name |
magnesium;carbanide;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3.ClH.Mg/h1H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCERQOYLJJULMD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[Mg+2].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3ClMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052365 | |
| Record name | Chloro(methyl)magnesium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, In 3 M Tetrahydrofuran solution: Brown liquid with an odor of ether; [MSDSonline] | |
| Record name | Magnesium, chloromethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methylmagnesium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6118 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
676-58-4 | |
| Record name | Methylmagnesium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium, chloromethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chloro(methyl)magnesium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylmagnesium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.573 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLMAGNESIUM CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5740 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Methylmagnesium Chloride
For Researchers, Scientists, and Drug Development Professionals
Methylmagnesium chloride (CH₃MgCl) is a primary and fundamental Grignard reagent, a class of organometallic compounds discovered by Victor Grignard. Its utility as a potent nucleophile and a strong base has made it an indispensable tool in organic synthesis for the formation of carbon-carbon bonds. This guide provides a comprehensive overview of the physical properties of this compound, methodologies for their determination, and a visualization of its core chemical relationships. Due to its high reactivity, particularly its pyrophoric nature and sensitivity to moisture, this compound is most commonly handled as a solution in an ether solvent, typically tetrahydrofuran (B95107) (THF).[1][2] The properties described often pertain to these solutions, as the pure solid is rarely isolated.[1]
Quantitative Physical Properties
The physical characteristics of this compound are crucial for its handling, application in synthesis, and safety considerations. The following table summarizes its key quantitative properties.
| Property | Value | Conditions / Notes |
| Molecular Formula | CH₃ClMg | |
| Molecular Weight | 74.79 g/mol | [3] |
| Appearance (Pure) | Colorless to grayish crystalline solid | [1] |
| Appearance (Solution) | Clear to hazy, brown, or dark liquid | [3][4] |
| Density | ~1.013 g/mL | For a 3.0 M solution in THF at 25 °C |
| Boiling Point | ~66 °C | For solutions in THF; this is the boiling point of the solvent. The compound decomposes at higher temperatures.[2] |
| Melting Point | Not Applicable | Commercially used as a solution; the pure solid is not typically isolated due to instability.[5][6] |
| Flash Point | -17 °C | For solutions in THF.[1] |
| Solubility | Miscible with diethyl ether and tetrahydrofuran. Reacts violently with water. | [1] |
Experimental Protocols for Property Determination
The determination of physical properties for highly reactive and air-sensitive compounds like this compound requires specialized techniques to ensure accuracy and safety. All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
1. Determination of Density (Solution)
The density of a this compound solution is typically determined using a pycnometer or a digital density meter capable of handling air-sensitive samples.
-
Objective: To accurately measure the mass per unit volume of the Grignard reagent solution.
-
Apparatus: A calibrated pycnometer of known volume, an analytical balance, a glovebox or Schlenk line, and a constant temperature bath.
-
Methodology:
-
The empty pycnometer is thoroughly dried and its mass is accurately determined on an analytical balance.
-
Inside an inert atmosphere glovebox, the pycnometer is carefully filled with the this compound solution, avoiding the introduction of gas bubbles.
-
The filled pycnometer is sealed and placed in a constant temperature bath (e.g., 25 °C) to allow for thermal equilibration. The volume is then adjusted precisely to the calibration mark.
-
The exterior of the pycnometer is cleaned and dried before it is re-weighed on the analytical balance.
-
The density is calculated by dividing the mass of the solution (mass of filled pycnometer minus mass of empty pycnometer) by the calibrated volume of the pycnometer.
-
2. Determination of Boiling Point (Solution)
The boiling point of a this compound solution is effectively the boiling point of the solvent (THF). A modified distillation or a micro-boiling point method under an inert atmosphere is used.
-
Objective: To determine the temperature at which the vapor pressure of the solution equals the atmospheric pressure.
-
Apparatus: Schlenk flask, condenser, thermometer, heating mantle, and an inert gas source.
-
Methodology (Small Scale - Siwoloboff Method Adaptation):
-
A small volume (e.g., < 0.5 mL) of the this compound solution is placed into a small test tube under an inert atmosphere.[7]
-
A capillary tube, sealed at one end, is placed open-end-down into the test tube.
-
The apparatus is attached to a thermometer and heated gently in a controlled manner (e.g., using a Thiele tube filled with oil).
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube. Heating is continued until a vigorous and continuous stream of bubbles is observed.
-
The heat source is removed, and the solution is allowed to cool slowly.
-
The boiling point is the temperature at which the bubble stream ceases and the liquid just begins to be drawn back into the capillary tube.[8] This entire process must be conducted under a positive pressure of inert gas to prevent contamination.
-
Logical and Workflow Visualizations
Synthesis of this compound
The industrial and laboratory preparation of this compound follows the classic Grignard reaction pathway. It involves the reaction of methyl chloride with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF).[1] The process is exothermic and requires careful control of conditions to prevent side reactions and ensure safety.
Caption: Workflow for the synthesis of this compound.
The Schlenk Equilibrium
In solution, Grignard reagents are not simple monomeric species of the formula RMgX. They exist in a complex equilibrium, known as the Schlenk equilibrium, involving the dialkylmagnesium (R₂Mg) and the magnesium dihalide (MgX₂).[9] The position of this equilibrium is influenced by factors such as the solvent, concentration, and temperature. The ether solvent (L) plays a critical role in stabilizing the magnesium species through coordination.[9][10]
Caption: The Schlenk equilibrium for this compound in a coordinating solvent (L=THF).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. This compound | CH3ClMg | CID 12670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 676-58-4: this compound | CymitQuimica [cymitquimica.com]
- 5. Buy this compound | 676-58-4 [smolecule.com]
- 6. americanelements.com [americanelements.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Schlenk equilibrium - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
The Genesis of a Cornerstone Reagent: The Discovery and Early History of Methylmagnesium Chloride
For immediate release:
A foundational pillar of modern synthetic organic chemistry, the Grignard reagent, has enabled the construction of countless complex molecules, impacting fields from pharmaceuticals to materials science. This in-depth guide explores the discovery and early history of a key member of this class: methylmagnesium chloride. We delve into the pioneering work of Victor Grignard, examining the initial synthesis and the experimental protocols that laid the groundwork for a century of chemical innovation.
From a Serendipitous Observation to a Nobel-Winning Breakthrough
The story of the Grignard reagent begins not with Victor Grignard himself, but with his doctoral advisor, Philippe Barbier. In 1899, Barbier was investigating one-pot reactions where an alkyl halide, a carbonyl compound, and magnesium were mixed together. While successful to some extent, the results were often inconsistent and yields were low.
It was Victor Grignard, in 1900, who revolutionized this process.[1] His critical insight was to first prepare the organomagnesium compound by reacting an alkyl halide with magnesium metal in an ethereal solvent, and only then adding the carbonyl compound. This two-step procedure dramatically improved the reliability and yield of the reaction, marking the birth of what would become known as the Grignard reaction.[1] This groundbreaking work earned him the Nobel Prize in Chemistry in 1912.[1]
The First Synthesis of a Methyl Grignard Reagent
While Grignard's initial 1900 publication in Comptes Rendus laid the theoretical foundation, his 1901 doctoral thesis, "Sur les combinaisons organomagnésiennes mixtes et leur application à des synthèses d'acides, d'alcools et d'hydrocarbures," provided the first detailed experimental accounts. Within this seminal work, Grignard described the preparation of various alkylmagnesium halides. Although the most extensively detailed early example is often cited as ethylmagnesium bromide, the principles and procedures were readily applicable to other alkyl halides, including methyl iodide and methyl chloride.
One of the earliest described applications of a methyl Grignard reagent was the synthesis of trimethyl carbinol (tert-butyl alcohol) from acetone (B3395972). This reaction unequivocally demonstrated the power of the newly discovered reagent to form carbon-carbon bonds with high efficiency.
Experimental Protocol: The Original Grignard Method for Methylmagnesium Iodide
While the specific details for this compound are less explicitly documented in the most readily available translations of Grignard's earliest work, the protocol for the analogous methylmagnesium iodide is well-described and serves as the foundational method. The following protocol is a reconstruction based on the procedures outlined in his 1901 thesis for the synthesis of simple alkylmagnesium halides and their subsequent reaction.
Materials:
-
Magnesium turnings
-
Methyl iodide
-
Anhydrous diethyl ether
-
Acetone (for subsequent reaction)
-
Dilute acid (for workup)
Procedure:
-
Preparation of the Grignard Reagent: In a flask equipped with a reflux condenser, magnesium turnings were placed in anhydrous diethyl ether. Methyl iodide was then added portion-wise. The reaction was observed to initiate, often with gentle warming, and proceeded to form a grayish, homogenous solution of methylmagnesium iodide. The exclusion of moisture was paramount for the success of the reaction.
-
Reaction with Acetone: The prepared solution of methylmagnesium iodide was then slowly added to a solution of acetone in anhydrous diethyl ether. An exothermic reaction ensued, resulting in the formation of a solid magnesium alkoxide complex.
-
Hydrolysis: After the initial reaction subsided, the mixture was hydrolyzed by the careful addition of dilute acid. This step served to protonate the alkoxide and dissolve the magnesium salts, yielding the final tertiary alcohol product, trimethyl carbinol.
Quantitative Data from Early Experiments:
While Grignard's 1901 thesis was more descriptive of the synthetic possibilities than a quantitative analysis of yields for every reaction, the reported outcomes for the reactions of simple Grignard reagents with carbonyl compounds were consistently described as "excellent" or yielding the "theoretical quantity," which, for the time, was a remarkable achievement.
| Reactant 1 | Reactant 2 | Product | Reported Yield |
| Methylmagnesium iodide | Acetone | Trimethyl carbinol | Near-quantitative |
The Logical Progression of Grignard's Discovery
The development of the Grignard reagent can be visualized as a logical progression from Barbier's initial observations to Grignard's refined and broadly applicable methodology.
Caption: Logical workflow of the discovery of the Grignard reaction.
Experimental Workflow for the Synthesis of Trimethyl Carbinol
The two-step process developed by Grignard for the synthesis of trimethyl carbinol from methylmagnesium iodide and acetone can be illustrated as follows:
Caption: Experimental workflow for the synthesis of trimethyl carbinol.
The Enduring Legacy of this compound
The discovery and development of Grignard reagents, exemplified by the simple yet powerful this compound and its iodide and bromide counterparts, fundamentally transformed the landscape of organic synthesis. The ability to create new carbon-carbon bonds with such efficiency and predictability opened doors to the synthesis of a vast array of complex molecules that were previously inaccessible. The principles and experimental techniques established by Victor Grignard over a century ago continue to be a cornerstone of organic chemistry, a testament to the profound impact of his meticulous and insightful research. This historical perspective serves as a reminder of the foundational discoveries that continue to drive innovation in chemical research and drug development today.
References
Synthesis of methylmagnesium chloride from methyl chloride and magnesium.
Affiliation: Google Research
Abstract
This technical guide provides an in-depth overview of the synthesis of methylmagnesium chloride (CH₃MgCl), a primary Grignard reagent, from the reaction of methyl chloride (CH₃Cl) and magnesium (Mg) metal. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It covers the fundamental reaction mechanism, including the role of the Schlenk equilibrium, detailed experimental protocols, methods for magnesium activation, and analytical techniques for product characterization. Quantitative data from various sources are consolidated into structured tables for comparative analysis. Furthermore, key processes and reaction pathways are illustrated using logical diagrams to facilitate a deeper understanding of the synthesis. Safety protocols are also extensively detailed to ensure safe handling and execution of this hazardous but synthetically vital reaction.
Introduction
This compound is one of the simplest and most important Grignard reagents, a class of organomagnesium compounds discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912.[1] These reagents are powerful nucleophiles and strong bases, pivotal for the formation of carbon-carbon bonds in organic synthesis.[2] The synthesis of this compound, typically accomplished by reacting methyl chloride with magnesium metal in an ethereal solvent, offers advantages of lower cost and equivalent weight compared to its bromide and iodide counterparts.[1] Its high reactivity and sensitivity to moisture and air necessitate careful handling under anhydrous and inert conditions.[3] This guide aims to provide a comprehensive technical resource covering the critical aspects of its laboratory and industrial-scale synthesis.
Reaction Mechanism and Chemical Principles
The formation of a Grignard reagent is a complex heterogeneous reaction that occurs on the surface of the magnesium metal.[4] The generally accepted mechanism involves a single electron transfer (SET) from the magnesium to the methyl chloride.
Initiation and Propagation
The reaction initiates at active sites on the magnesium surface, which is typically coated with a passivating layer of magnesium oxide (MgO).[5] Activation of the magnesium is crucial to expose fresh metal surfaces. The core mechanism is believed to proceed as follows:
-
Electron Transfer: A single electron is transferred from the magnesium surface to the antibonding orbital of the methyl chloride molecule.
-
Radical Formation: This electron transfer results in the formation of a methyl radical (•CH₃) and a chloride anion (Cl⁻), which remains adsorbed on the magnesium surface.[5]
-
Reagent Formation: The highly reactive methyl radical rapidly combines with a magnesium radical cation (Mg⁺•) on the surface to form the this compound (CH₃MgCl).[5]
Side reactions, such as the dimerization of methyl radicals to form ethane, can occur but are generally minor under controlled conditions.
The Schlenk Equilibrium
In solution, Grignard reagents exist in a complex equilibrium known as the Schlenk equilibrium.[6] This equilibrium involves the disproportionation of the organomagnesium halide into a dialkylmagnesium species and a magnesium dihalide salt.
2 CH₃MgCl ⇌ (CH₃)₂Mg + MgCl₂
The position of this equilibrium is significantly influenced by the solvent, temperature, and concentration.[6] In tetrahydrofuran (B95107) (THF), the equilibrium generally favors the formation of the monomeric this compound, which exists as a solvated complex, typically CH₃MgCl(THF)₂.[1][7] The THF molecules coordinate to the magnesium center, stabilizing the reagent.[7][8] The addition of dioxane can be used to precipitate the magnesium chloride as MgCl₂(dioxane)₂, driving the equilibrium to the right and yielding a solution of dimethylmagnesium.[1]
Experimental Protocols
Successful synthesis of this compound hinges on the strict exclusion of atmospheric moisture and oxygen, and proper activation of the magnesium metal. The following protocols are synthesized from established laboratory and patented procedures.[9][10][11]
General Laboratory Scale Synthesis in Tetrahydrofuran (THF)
This protocol describes a typical laboratory-scale preparation.
Materials and Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser and dropping funnel, flame-dried
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with bubbler
-
Syringes and needles
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl chloride (gas or condensed liquid)
-
Initiator (e.g., Iodine crystal, 1,2-dibromoethane (B42909), or methyl iodide)
Protocol:
-
Apparatus Setup: Assemble the flame-dried glassware while hot under a positive pressure of inert gas. Equip the flask with a magnetic stir bar, reflux condenser, and a gas inlet. A septum-sealed neck can be used for introductions via syringe.
-
Magnesium Activation: Place the magnesium turnings (e.g., 5.0 g, 0.206 mol) into the flask. Add a small crystal of iodine or a few drops of 1,2-dibromoethane as an initiator.[2] Gently warm the flask with a heat gun under inert atmosphere until the purple iodine vapor is visible, then allow it to cool. This process etches the MgO layer.[12]
-
Solvent Addition: Add a portion of anhydrous THF (e.g., 25 mL) to cover the magnesium.
-
Initiation: Introduce a small amount of methyl chloride. For gaseous methyl chloride, this can be done by bubbling the gas through the solution. The initiation of the reaction is indicated by the disappearance of the iodine color, gentle bubbling from the magnesium surface, and a noticeable exotherm.[2]
-
Reaction: Once the reaction has initiated, add the remaining anhydrous THF (e.g., 125 mL). Continue the addition of methyl chloride at a rate that maintains a gentle reflux (typically 40-45 °C).[10] The total amount of methyl chloride should be in slight excess relative to the magnesium. The reaction is typically complete within 2-3 hours, signaled by the consumption of most of the magnesium.[10]
-
Completion and Storage: Once the reaction subsides, the resulting grey-to-brown solution is the this compound reagent. It should be allowed to cool, and any remaining magnesium solids should be allowed to settle. The solution can be carefully decanted or filtered under inert atmosphere into a dry, sealed storage vessel.
Synthesis Utilizing Methylal as Solvent
Methylal is a less expensive alternative solvent to THF, particularly for industrial applications.[11]
Protocol:
-
Setup: In a pressure-rated reactor equipped with a stirrer, place magnesium turnings (e.g., 2.4 g) and anhydrous methylal (e.g., 40 g).[9][11]
-
Reaction: Introduce a small amount of methyl chloride gas to initiate the reaction, which is confirmed by an exotherm.[9] Once initiated, slowly feed the remaining methyl chloride (e.g., a total of 5.1 g for a pressurized system) while maintaining the reaction temperature.[11]
-
Completion: After the magnesium is consumed, the reaction mixture is stirred for an additional 30 minutes to ensure completion.[11]
Data Presentation: Synthesis Parameters
The yield and success of the synthesis depend on carefully controlled parameters. The following tables summarize key quantitative data.
Table 1: Reagent Ratios and Solvent Volumes
| Parameter | Value/Ratio | Solvent | Source |
| Mg : CH₃Cl (molar ratio) | 1 : 0.5 to 1 : 3 | Methylal | |
| Mg : CH₃Cl (preferred molar ratio) | 1 : 1.1 to 1 : 2 | Methylal | |
| Mg : Solvent (weight ratio) | 1 : 2 to 1 : 100 | Methylal | |
| Mg (g) / Solvent (mL) Example 1 | 50 g / 700 mL | THF | [10] |
| Mg (g) / Solvent (g) Example 2 | 2.4 g / 40 g | Methylal | [9] |
Table 2: Typical Reaction Conditions and Yields
| Parameter | Value | Notes | Source |
| Reaction Temperature | 40 - 45 °C | Maintained by controlling CH₃Cl addition rate. | [10] |
| Reaction Time | 2 - 3 hours | Until magnesium powder disappears. | [10] |
| Typical Concentration (Commercial) | 3.0 M | In THF solution. | [13] |
| Reported Yield | 98.8% (Purity) | Purity determined by gas chromatography for a specific synthesis. | [10] |
| Reported Yield (Adamantanol Synthesis) | 88% | Yield of a subsequent reaction, indicating high Grignard formation. | [14] |
Analytical Methods for Characterization
It is crucial to determine the concentration of the prepared Grignard reagent solution before use.
Table 3: Methods for Concentration Determination
| Method | Titrant | Indicator | Endpoint Detection | Source |
| Direct Titration | sec-Butanol | 1,10-Phenanthroline | Appearance of a persistent rust-red or violet color. | [15][16] |
| Direct Titration | Menthol (B31143) (in THF) | 1,10-Phenanthroline | Vivid violet or burgundy color. | [16] |
| Direct Titration | Diphenylacetic acid | (Self-indicating) | Appearance of a persistent yellow color. | [17] |
| Potentiometric Titration | 2-Butanol | None | First derivative of the titration curve using a platinum electrode. | [18] |
| Spectroscopic | 2-Butanol | None | Endpoint detected by monitoring changes in the FTIR spectrum. | [18] |
Protocol for Titration with Menthol/1,10-Phenanthroline: [16]
-
Dry a small flask and add 1-2 crystals of 1,10-phenanthroline.
-
Add a precisely weighed amount of anhydrous menthol.
-
Dissolve the solids in anhydrous THF under an inert atmosphere.
-
Slowly add the prepared this compound solution via syringe until a persistent violet/burgundy endpoint is reached.
-
The concentration is calculated based on the volume of Grignard reagent required to react with the known amount of menthol (1:1 stoichiometry).
Safety and Handling
This compound is a highly hazardous substance requiring stringent safety protocols.
Table 4: Hazards and Safety Precautions
| Hazard | Description | Mitigation Measures | Source |
| Pyrophoricity/Flammability | Highly flammable. Can ignite spontaneously on contact with air. Reacts violently with water, releasing flammable methane (B114726) gas. | Handle exclusively under an inert atmosphere (N₂ or Ar). Use non-sparking tools. Work in a chemical fume hood away from ignition sources. Have a Class D fire extinguisher readily available. | [1][3] |
| Corrosivity | Causes severe skin burns and serious eye damage. | Wear appropriate Personal Protective Equipment (PPE): flame-resistant lab coat, chemical-resistant gloves (e.g., neoprene or butyl rubber), and tightly sealed safety goggles or a face shield. | [3] |
| Reactivity | Reacts violently with water, alcohols, acids, and other protic compounds. | Ensure all glassware is rigorously flame-dried. Use only anhydrous solvents. Quench excess reagent and reaction residues slowly and carefully with a cooled, non-protic solvent (like THF) before cautiously adding a protic solvent (like isopropanol, then water). | [1] |
| Storage | Sensitive to air and moisture. Can degrade over time. | Store in a tightly sealed container under an inert atmosphere in a cool, dry, well-ventilated area designated for flammable liquids. | [3] |
Visualizations
Logical Workflow for Synthesis
Caption: General workflow for the laboratory synthesis of this compound.
Reaction Mechanism Pathway
Caption: Simplified mechanism for Grignard reagent formation on the magnesium surface.
Schlenk Equilibrium
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. web.alfredstate.edu [web.alfredstate.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Schlenk equilibrium - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. Page loading... [guidechem.com]
- 11. CN101555254A - Preparation method of methyl-magnesium chloride - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. americanelements.com [americanelements.com]
- 14. JP2007308460A - Process for producing 2-methyl-2-adamantanol and its magnesium chloride salt - Google Patents [patents.google.com]
- 15. scribd.com [scribd.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Schlenk Equilibrium of Methylmagnesium Chloride in THF
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylmagnesium chloride (MeMgCl), a primary Grignard reagent, is a cornerstone in organic synthesis, valued for its role in forming carbon-carbon bonds. Its reactivity and solution behavior are governed by the complex Schlenk equilibrium, a dynamic process that dictates the concentration and nature of the active nucleophilic species. In tetrahydrofuran (B95107) (THF), a common solvent for Grignard reactions, this equilibrium involves a redistribution of ligands between several magnesium-containing species. A thorough understanding of this equilibrium is paramount for reaction optimization, reproducibility, and the development of robust synthetic methodologies. This technical guide provides a comprehensive overview of the Schlenk equilibrium for this compound in THF, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved chemical entities and processes.
The Core Principle: The Schlenk Equilibrium
The Schlenk equilibrium describes the reversible disproportionation of an organomagnesium halide (RMgX) into its corresponding dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂) species. For this compound in THF, the equilibrium can be represented as:
2 MeMgCl ⇌ MgMe₂ + MgCl₂ [1]
In solution, these species do not exist as simple, unsolvated molecules. The ethereal solvent, THF, plays a crucial role by coordinating to the magnesium centers, forming various solvated monomers, dimers, and potentially higher-order oligomers.[2][3] The position of this equilibrium is influenced by several factors, including the concentration of the Grignard reagent, temperature, and the nature of the solvent.[1]
Quantitative Data on the Schlenk Equilibrium
While extensive research has been conducted, precise, experimentally determined thermodynamic data for the Schlenk equilibrium of this compound specifically in THF remains elusive in the literature. However, computational studies and experimental investigations of analogous systems provide significant insights into the energetics and species distribution.
Computational Insights into Species Stability
Ab initio molecular dynamics (AIMD) simulations have provided a detailed picture of the various species present in a THF solution of this compound and their relative stabilities.[2][3] These studies reveal that the magnesium species are extensively solvated by THF molecules, and the formation of chloride-bridged dimers is a key feature of the equilibrium.
The following table summarizes the calculated relative free energies of various solvated species involved in the Schlenk equilibrium of MeMgCl in THF. This data is derived from computational models and provides a theoretical framework for understanding the equilibrium.
| Species | Description | Calculated Relative Free Energy (kcal/mol) | Reference |
| MeMgCl(THF)₂ | Monomeric this compound disolvated | Reference (0) | Computational studies[2][3] |
| MgMe₂(THF)₂ | Monomeric dimethylmagnesium disolvated | Varies with model | Computational studies[2][3] |
| MgCl₂(THF)₃ | Monomeric magnesium chloride trisolvated | More stable than di- or tetra-solvated | [3] |
| (THF)MeMg(μ-Cl)₂MgMe(THF) | Symmetrically solvated dichloride-bridged dimer | Low free energy | [2] |
| (THF)MeMg(μ-Cl)(μ-Me)MgCl(THF) | Asymmetrically solvated chloride/methyl-bridged dimer | Higher in energy than dichloride-bridged | [2] |
| (THF)MeMg(μ-Cl)₂MgMe(THF)₂ | Asymmetrically solvated dichloride-bridged dimer | Less stable than symmetrically solvated | [2] |
Note: The presented energy values are illustrative of the trends observed in computational studies. The exact values can vary depending on the theoretical model and computational parameters used.
Experimentally Determined Thermodynamic Data for an Analogous System
| Grignard Reagent | Solvent | ΔH (kJ/mol) | ΔS (J/mol·K) | Reference |
| Cyclopentadienylmagnesium bromide | Diethyl Ether | -11.5 | 60 | [4] |
This data suggests that the disproportionation can be enthalpically favored and entropically driven, though the specific values will differ for MeMgCl in THF due to differences in the alkyl group, halide, and solvating power of THF.
Experimental Protocols
The quantitative analysis of the Schlenk equilibrium requires precise methods to determine the concentrations of the various magnesium species in solution.
Determination of Total Grignard Reagent Concentration by Titration
A robust method for determining the total concentration of active Grignard reagent (MeMgCl and MgMe₂) is by potentiometric titration.[5]
Methodology:
-
Apparatus: A potentiometric titrator equipped with a platinum electrode is used. The electrolyte in the electrode should be compatible with non-aqueous solvents.
-
Titrant: A standardized solution of 2-butanol (B46777) in dry THF is used as the titrant.
-
Procedure: a. A known volume of the this compound solution in THF is diluted with dry THF in a titration vessel under an inert atmosphere (e.g., nitrogen or argon). b. The solution is titrated with the standardized 2-butanol solution. c. The potential is recorded as a function of the volume of titrant added.
-
Endpoint Determination: The endpoint of the titration is determined from the first derivative of the titration curve, which corresponds to the point of maximum potential change.[5]
-
In-line Monitoring (Optional): In-line Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor the titration reaction in situ. This allows for the characterization of the reaction species and provides an alternative method for endpoint detection.[5]
Determination of Individual Species Concentrations by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for speciating and quantifying the components of the Schlenk equilibrium, although it can be challenging due to the dynamic nature of the equilibrium.
Methodology:
-
Sample Preparation: All samples must be prepared under strictly anaerobic and anhydrous conditions. NMR tubes are typically flame-dried and filled with the Grignard solution under an inert atmosphere.
-
Spectra Acquisition: a. ¹H NMR spectroscopy can be used to distinguish between the methyl protons of MeMgCl and MgMe₂. At room temperature, the exchange between these species is often fast on the NMR timescale, resulting in a single, time-averaged signal. b. To resolve the individual signals, low-temperature NMR studies are necessary to slow down the exchange rate. c. ²⁵Mg NMR spectroscopy can also be employed to probe the different magnesium environments, although the low natural abundance and quadrupolar nature of the ²⁵Mg nucleus can make this challenging.
-
Quantification: Once the signals for the different species are resolved, their relative concentrations can be determined by integrating the respective peaks.
-
Thermodynamic Parameters: By performing variable-temperature NMR experiments and measuring the equilibrium constant (K) at different temperatures, the enthalpy (ΔH) and entropy (ΔS) of the equilibrium can be determined from a van't Hoff plot (ln(K) vs. 1/T).
Visualizing the Schlenk Equilibrium and Related Processes
The Schlenk Equilibrium Pathway
The following diagram illustrates the central Schlenk equilibrium for this compound in THF, highlighting the key species involved.
Caption: The Schlenk equilibrium for this compound in THF.
Experimental Workflow for Titration
This diagram outlines the key steps in the potentiometric titration of a Grignard reagent.
Caption: Workflow for determining Grignard reagent concentration via potentiometric titration.
Logical Relationship of Species in Solution
This diagram illustrates the complex interplay between the different species present in a THF solution of this compound, including monomeric and dimeric forms.
Caption: Interrelationship of monomeric and dimeric species in the Schlenk equilibrium.
Conclusion
The Schlenk equilibrium is a fundamental concept that underpins the chemistry of this compound in THF. While a complete experimental quantitative description remains an area of active research, a combination of computational modeling and experimental studies of analogous systems provides a robust framework for understanding the behavior of this important Grignard reagent. For researchers, scientists, and drug development professionals, a firm grasp of the species present in solution and the factors influencing their relative concentrations is critical for achieving desired reactivity, optimizing reaction conditions, and ensuring the reproducibility of synthetic procedures. The experimental protocols outlined in this guide provide a starting point for the quantitative analysis of MeMgCl solutions, enabling a more controlled and informed approach to its use in chemical synthesis.
References
- 1. d-nb.info [d-nb.info]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. db-thueringen.de [db-thueringen.de]
- 5. Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Bonding in Methylmagnesium Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylmagnesium chloride (CH₃MgCl), a primary Grignard reagent, is a cornerstone of synthetic organic chemistry, valued for its potent nucleophilicity in forming carbon-carbon bonds. Despite its widespread use, the structural intricacies and bonding characteristics of this compound in solution are remarkably complex. This technical guide provides a comprehensive examination of its chemical structure, bonding, and the dynamic equilibria it undergoes in solution. The content delves into the monomeric, dimeric, and aggregated forms of the reagent, the pivotal role of coordinating solvents, and the spectroscopic and crystallographic data that underpin our current understanding. Detailed experimental protocols for the characterization of this vital organometallic compound are also presented to aid researchers in their practical applications.
Introduction
Since its discovery by Victor Grignard, this compound has been an indispensable tool in organic synthesis. Its utility stems from the highly polarized carbon-magnesium bond, which imparts carbanionic character to the methyl group, making it a powerful nucleophile and a strong base. However, the simple representation of "CH₃MgCl" belies the complex reality of its existence in ethereal solutions. The structure and reactivity of this compound are profoundly influenced by the solvent, concentration, and temperature, primarily through the Schlenk equilibrium and the formation of various aggregates.[1][2] A thorough understanding of these structural and bonding dynamics is critical for controlling its reactivity and optimizing its application in complex chemical syntheses.
The Schlenk Equilibrium and Aggregation
In ethereal solvents such as tetrahydrofuran (B95107) (THF) and diethyl ether, this compound exists in a dynamic equilibrium known as the Schlenk equilibrium.[3] This equilibrium involves the disproportionation of the Grignard reagent into dialkylmagnesium and magnesium dihalide species:
2 CH₃MgCl ⇌ (CH₃)₂Mg + MgCl₂
The position of this equilibrium is significantly influenced by the coordinating ability of the solvent.[3] In addition to this chemical equilibrium, this compound also exists in various states of aggregation, including monomers, dimers, and higher oligomers.[4]
dot
Caption: The Schlenk equilibrium for this compound.
Structure in Tetrahydrofuran (THF)
In strongly coordinating solvents like THF, this compound predominantly exists as a monomeric species.[4] X-ray crystallographic studies of the solid state have revealed a tetrahedrally coordinated magnesium center in the form of CH₃MgCl(THF)₂.[2][4] In this structure, the magnesium atom is bonded to the methyl group, the chlorine atom, and the oxygen atoms of two THF molecules.
dot
Caption: Monomeric structure of CH₃MgCl(THF)₂.
Structure in Diethyl Ether
In less coordinating solvents like diethyl ether, this compound tends to form dimeric structures with bridging chlorine atoms.[3] In these dimers, two magnesium centers are linked by two chloride atoms, with each magnesium atom also bonded to a methyl group and coordinated to a solvent molecule. This aggregation is a key factor influencing the reagent's reactivity.
dot
Caption: Dimeric structure of (CH₃MgCl)₂ in diethyl ether.
Quantitative Structural and Spectroscopic Data
The precise geometric and spectroscopic parameters of this compound are crucial for computational modeling and mechanistic studies. The following tables summarize key quantitative data from crystallographic and spectroscopic analyses.
Bond Lengths and Angles
The structural parameters of the monomeric CH₃MgCl(THF)₂ have been well-characterized. Data for the dimeric species is less common due to the challenges in crystallizing these structures.
| Parameter | Species | Solvent | Value | Reference(s) |
| Bond Lengths (Å) | ||||
| Mg-C | Monomer | THF | ~2.1 - 2.2 | [4] |
| Mg-Cl | Monomer | THF | ~2.3 - 2.4 | [4] |
| Mg-O | Monomer | THF | ~2.0 - 2.1 | [4] |
| Mg-Cl (bridging) | Dimer | Diethyl Ether | - | - |
| Mg-Mg | Dimer | Diethyl Ether | - | - |
| Bond Angles (°) | ||||
| C-Mg-Cl | Monomer | THF | ~110 - 120 | [4] |
| O-Mg-O | Monomer | THF | - | - |
| Cl-Mg-Cl | Dimer | Diethyl Ether | - | - |
Spectroscopic Data
NMR and IR spectroscopy are powerful tools for characterizing this compound in solution.
| Technique | Parameter | Solvent | Value | Reference(s) |
| ¹³C NMR | δ(CH₃) | THF | - | - |
| ¹H NMR | δ(CH₃) | THF | - | - |
| IR Spectroscopy (cm⁻¹) | ν(Mg-C) | THF | ~500-535 | - |
| ν(Mg-Cl) | THF | - | - |
Experimental Protocols
The air- and moisture-sensitive nature of this compound necessitates the use of specialized techniques for its characterization.
Single-Crystal X-ray Diffraction
This technique provides definitive information on the solid-state structure.
Methodology:
-
Crystal Growth: Crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution, slow cooling, or vapor diffusion in an inert atmosphere (glovebox or Schlenk line).
-
Crystal Mounting: A suitable crystal is selected under a microscope in an inert oil (e.g., Paratone-N) and mounted on a cryo-loop.[5]
-
Data Collection: The mounted crystal is transferred to the diffractometer under a cold stream of nitrogen gas (typically 100-150 K) to minimize thermal motion and decomposition.[1][5]
-
Structure Solution and Refinement: The diffraction data is collected and processed to solve and refine the crystal structure using specialized software.[1]
dot
Caption: Experimental workflow for single-crystal X-ray diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable information about the species present in solution.
Methodology:
-
Sample Preparation: All sample manipulations must be performed under an inert atmosphere. A solution of this compound is prepared in a deuterated ethereal solvent (e.g., THF-d₈) in a glovebox or via a Schlenk line.
-
NMR Tube Sealing: The NMR tube is flame-sealed or capped with a septum and wrapped with Parafilm to prevent contamination.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired at various temperatures to study the dynamics of the Schlenk equilibrium and aggregation.
-
Data Analysis: Chemical shifts, integration, and coupling constants are analyzed to identify and quantify the different magnesium species in solution.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy probes the bonding within the this compound species.
Methodology:
-
Sample Preparation: A solution of the Grignard reagent is prepared in a dry, IR-transparent solvent (e.g., THF) in an air-tight cell with windows transparent to IR radiation (e.g., KBr, NaCl).
-
Data Acquisition: The IR or Raman spectrum is recorded. For Raman spectroscopy, a sealed capillary tube can be used.
-
Data Analysis: The vibrational frequencies corresponding to the Mg-C and Mg-Cl stretching and bending modes are identified and assigned.[6]
Conclusion
The chemical structure and bonding of this compound are far more complex than its simple formula suggests. Its existence in a dynamic equilibrium involving monomers, dimers, and other aggregates, profoundly influenced by the solvent, dictates its reactivity. This guide has provided a detailed overview of the structural and spectroscopic characteristics of this compound, supported by quantitative data and experimental protocols. A thorough understanding of these fundamental aspects is paramount for researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this vital Grignard reagent. Further research, particularly in obtaining more detailed structural information on the dimeric and higher aggregated forms, will continue to refine our understanding of this fascinating and important molecule.
References
Reactivity of Methylmagnesium Chloride with Protic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of methylmagnesium chloride (CH₃MgCl), a common Grignard reagent, with a range of protic solvents. The high reactivity of the carbon-magnesium bond makes Grignard reagents exceptionally strong bases, leading to vigorous and often instantaneous reactions with compounds containing acidic protons. Understanding and quantifying this reactivity is critical for the safe and effective use of these organometallic compounds in chemical synthesis, particularly within the pharmaceutical industry where precise control of reaction conditions is paramount.
Core Principles: The Acid-Base Reaction
The fundamental interaction between this compound and a protic solvent is a classic acid-base reaction. The highly polarized carbon-magnesium bond in the Grignard reagent imparts significant carbanionic character to the methyl group, making it an exceptionally strong base.[1][2] Protic solvents, by definition, contain a hydrogen atom bonded to an electronegative atom (such as oxygen or nitrogen) and can therefore act as proton donors (Brønsted-Lowry acids).
The general reaction proceeds as follows:
CH₃MgCl + H-A → CH₄ + MgCl(A)
Where H-A represents a generic protic solvent. The driving force for this reaction is the formation of the very stable and volatile alkane, methane (B114726) (CH₄), and a magnesium salt.[3] This reaction is typically highly exothermic and irreversible. The extreme sensitivity of Grignard reagents to protic compounds necessitates that their preparation and subsequent reactions are conducted under strictly anhydrous conditions, often under an inert atmosphere of nitrogen or argon.[4]
Quantitative Analysis of Reactivity
The reactivity of this compound with different protic solvents can be quantitatively compared by examining the acidity of the proton donor, represented by its pKa value. A lower pKa value indicates a stronger acid and, consequently, a more vigorous reaction with the Grignard reagent. The following tables summarize the pKa values of common protic solvents in both water and dimethyl sulfoxide (B87167) (DMSO), providing a basis for predicting their relative reactivity.
Table 1: pKa Values of Common Protic Solvents in Water [5][6]
| Protic Solvent | Formula | pKa in Water |
| Water | H₂O | 15.7 |
| Methanol | CH₃OH | 15.5 |
| Ethanol | C₂H₅OH | 15.9 |
| Isopropanol | (CH₃)₂CHOH | 17.1 |
| tert-Butanol | (CH₃)₃COH | 18.0 |
| Ammonia | NH₃ | 38 |
| Methylamine | CH₃NH₂ | 40 |
| Dimethylamine | (CH₃)₂NH | 40 |
Table 2: pKa Values of Common Protic Solvents in DMSO [3][5][6][7]
| Protic Solvent | Formula | pKa in DMSO |
| Water | H₂O | 31.4 |
| Methanol | CH₃OH | 29.0 |
| Ethanol | C₂H₅OH | 29.8 |
| Isopropanol | (CH₃)₂CHOH | 30.3 |
| tert-Butanol | (CH₃)₃COH | 32.2 |
| Ammonia | NH₃ | 41 |
| Methylamine | CH₃NH₂ | 40 |
| Dimethylamine | (CH₃)₂NH | 37.3 |
Note: pKa values can vary slightly depending on the measurement technique and conditions.
While specific kinetic data for the reaction of this compound with a wide array of protic solvents is not extensively compiled, the reaction is known to be extremely fast, often diffusion-controlled, with stronger acids reacting more rapidly.
Thermodynamic Considerations
Table 3: Illustrative Enthalpy of Reaction Data
| Reaction | Approximate ΔH (kJ/mol) | Reference |
| 4-Methoxyphenylmagnesium bromide + H₂O | -352 | [9] |
Note: This value is for a different Grignard reagent but provides an indication of the magnitude of the exothermicity.
The significant heat release necessitates careful control of the addition rate of the protic solvent and efficient cooling of the reaction vessel to prevent a runaway reaction.[7]
Experimental Protocols
General Protocol for the Preparation of this compound
This protocol outlines the standard laboratory procedure for the synthesis of this compound.
Materials:
-
Magnesium turnings
-
Methyl chloride (gas or condensed liquid) or methyl iodide/bromide
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as an initiator)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel (or gas inlet tube), and a drying tube (filled with calcium chloride)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried in an oven at >100 °C for several hours and assembled while hot under a stream of inert gas to prevent atmospheric moisture contamination.[10][11]
-
Magnesium Activation: Place the magnesium turnings in the three-neck flask. Add a single crystal of iodine. The iodine helps to activate the magnesium surface by reacting with the passivating layer of magnesium oxide.[2]
-
Solvent Addition: Add a portion of the anhydrous ether or THF to the flask.
-
Initiation: Slowly introduce a small amount of methyl halide (if using methyl iodide or bromide from a dropping funnel) or begin bubbling methyl chloride gas through the solution. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy and starts to reflux without external heating.[10]
-
Grignard Formation: Once the reaction has started, continue the addition of the methyl halide at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting greyish solution is the this compound reagent.
Protocol for the Quantitative Analysis of Reactivity via Gasometric Method
This protocol describes a method to quantify the reactivity of this compound with various protic solvents by measuring the volume of methane gas evolved over time.
Materials:
-
A solution of this compound in THF of known concentration (can be determined by titration).[12][13][14]
-
A selection of protic solvents (e.g., water, methanol, ethanol, isopropanol, methylamine).
-
Anhydrous THF for dilutions.
-
A gas-tight syringe or a dropping funnel for the addition of the protic solvent.
-
A reaction flask connected to a gas burette or a gas collection apparatus (e.g., an inverted graduated cylinder in a water bath).
-
A constant temperature bath.
Procedure:
-
Apparatus Setup: Assemble the reaction flask connected to the gas burette. The entire apparatus must be dry and purged with an inert gas.
-
Reagent Preparation: Place a known volume of the standardized this compound solution into the reaction flask and dilute with anhydrous THF if necessary. Equilibrate the flask in the constant temperature bath.
-
Protic Solvent Addition: Load a gas-tight syringe with a known, stoichiometric amount of the protic solvent.
-
Reaction Initiation and Data Collection: Rapidly inject the protic solvent into the vigorously stirred Grignard solution. Immediately start recording the volume of methane gas collected in the gas burette at regular time intervals.
-
Data Analysis: Plot the volume of methane evolved versus time. The initial slope of the curve is proportional to the initial reaction rate. By comparing the initial rates obtained with different protic solvents under identical conditions (concentration, temperature), their relative reactivities can be determined.
Visualizations
The following diagrams illustrate the key reaction pathway and a typical experimental workflow.
References
- 1. scribd.com [scribd.com]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. byjus.com [byjus.com]
- 5. scribd.com [scribd.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. hzdr.de [hzdr.de]
- 9. researchgate.net [researchgate.net]
- 10. community.wvu.edu [community.wvu.edu]
- 11. odp.library.tamu.edu [odp.library.tamu.edu]
- 12. tandfonline.com [tandfonline.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Solubility of Methylmagnesium Chloride: A Technical Guide for Researchers
Introduction
Methylmagnesium chloride (CH₃MgCl) is an organometallic compound and the simplest of the Grignard reagents.[1] It is a potent nucleophile and a strong base, making it a cornerstone reagent in organic synthesis for the formation of carbon-carbon bonds.[2][3] Commercially, it is most often available as a solution in tetrahydrofuran (B95107) (THF).[1] The solubility and stability of this compound in organic solvents are critical parameters that dictate its utility, storage, and application in synthetic chemistry, particularly within the pharmaceutical and fine chemical industries.[4] This guide provides an in-depth overview of the solubility of this compound in common ethereal solvents, details experimental protocols for its preparation and concentration determination, and visualizes key chemical and procedural concepts.
The Nature of this compound in Solution
The behavior of this compound in solution is more complex than its simple formula suggests. In ethereal solvents, Grignard reagents exist in equilibrium between several species, a phenomenon known as the Schlenk equilibrium.[1][5] This equilibrium involves the organomagnesium halide (RMgX), the diorganomagnesium species (R₂Mg), and the magnesium dihalide (MgX₂).[5]
For this compound, the equilibrium is as follows:
2 CH₃MgCl ⇌ (CH₃)₂Mg + MgCl₂
The position of this equilibrium is influenced by the solvent, concentration, and temperature. The solvent plays a crucial role, as ether molecules coordinate to the magnesium center, stabilizing the Grignard reagent.[1][6] In diethyl ether, alkyl magnesium chlorides are predominantly found as dimers, often with halogen bridges connecting two magnesium atoms.[6] In contrast, the stronger solvating ability of THF tends to favor monomeric species.[1][5]
Solubility in Common Organic Solvents
This compound's solubility is largely restricted to aprotic, coordinating solvents, primarily ethers. It reacts violently with protic solvents such as water and alcohols.[2][7] The most commonly used solvents are tetrahydrofuran (THF) and diethyl ether (Et₂O). More recently, other ethers like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have gained attention as greener alternatives.[8][9]
While precise quantitative solubility limits ( g/100 mL) are not widely published, the concentrations of commercially available solutions provide a strong indication of its practical solubility.
| Solvent | Formula | Common Concentration | Qualitative Solubility | Notes |
| Tetrahydrofuran (THF) | C₄H₈O | 3.0 M (approx. 22 wt%)[10] | Miscible[11][12] | The most common solvent for commercial solutions. THF's high solvating power stabilizes the reagent.[6] |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | Typically prepared in-situ | Soluble[1][2] | A traditional solvent for Grignard reagent preparation.[1] Solutions in diethyl ether are common.[13] |
| 2-Methyltetrahydrofuran (2-MeTHF) | C₅H₁₀O | 1.0 M[8] | Soluble | A greener alternative to THF with a higher boiling point and lower water solubility. |
| Cyclopentyl Methyl Ether (CPME) | C₆H₁₂O | Used for in-situ preparation[14] | Soluble | An eco-friendly solvent with low water solubility, making it suitable for Grignard reactions.[9][15] |
| Water | H₂O | N/A | Reacts Violently[7] | Decomposes to methane (B114726) gas and magnesium salts.[1] |
| Alcohols (e.g., Ethanol) | ROH | N/A | Reacts Violently | Reacts with the hydroxyl group to form methane.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound in THF
This protocol describes a general laboratory-scale synthesis of this compound. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.[6]
Materials:
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl chloride (gas or condensed liquid)
-
Initiator (e.g., a small crystal of iodine)
-
Three-neck round-bottom flask equipped with a condenser, gas inlet, and a means of addition for methyl chloride.
Procedure:
-
Setup: Flame-dry all glassware and allow it to cool under a stream of inert gas.
-
Magnesium Activation: Place magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface.[4]
-
Solvent Addition: Add anhydrous THF to the flask to cover the magnesium.
-
Initiation: Begin stirring and introduce a small amount of methyl chloride. The disappearance of the iodine color and gentle refluxing of the solvent indicate the reaction has started.
-
Reaction: Continue to slowly introduce methyl chloride gas via a dip tube or add condensed methyl chloride dropwise. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.[4][16]
-
Completion: After all the magnesium has been consumed, the resulting grey-brown to dark green solution is stirred for an additional 30-60 minutes to ensure the reaction is complete.[4][12] The solution is then ready for titration and use.
Protocol 2: Determination of Concentration by Titration
The concentration of the prepared Grignard reagent must be determined before use. Several titration methods are available; a common and reliable method involves using iodine.[17][18]
Materials:
-
Prepared this compound solution
-
Anhydrous THF
-
Lithium chloride (LiCl)
-
Iodine (I₂)
-
Syringes and needles for transfer under inert atmosphere
Procedure:
-
Prepare Titrant Solution: In a flame-dried vial under an inert atmosphere, dissolve a precisely weighed amount of iodine (e.g., 100 mg) in a known volume of a 0.5 M solution of LiCl in anhydrous THF (e.g., 1.0 mL). The LiCl helps to keep magnesium salts soluble.[17][18]
-
Cooling: Cool the dark brown iodine solution to 0 °C using an ice bath.
-
Titration: While stirring, slowly add the prepared this compound solution dropwise via a syringe.
-
Endpoint: The endpoint is reached when the dark brown/yellow color of the iodine completely disappears, and the solution becomes colorless.[17]
-
Calculation: The molarity of the Grignard reagent can be calculated based on the volume of the Grignard solution required to react with the known moles of iodine (I₂ + 2 RMgX → 2 R-I + MgX₂ + MgI₂).
Conclusion
This compound exhibits high solubility in ethereal solvents like THF, diethyl ether, 2-MeTHF, and CPME, which is fundamental to its role in organic synthesis. The stability of these solutions is maintained through coordination with the solvent, which also influences the position of the Schlenk equilibrium. Understanding these properties, along with proper anhydrous and inert preparation techniques, is essential for the successful application of this versatile Grignard reagent in research and development. The provided protocols offer a foundational approach to the synthesis and standardization of this compound solutions for laboratory use.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 676-58-4 [smolecule.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [guidechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | 676-58-4 | Benchchem [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound 1M solution in 2-MeTHF [cymitquimica.com]
- 9. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]
- 10. americanelements.com [americanelements.com]
- 11. This compound | 676-58-4 [amp.chemicalbook.com]
- 12. This compound | 676-58-4 [chemicalbook.com]
- 13. Manufacturers of this compound solution 3.0 M in THF, CAS 676-58-4, M 1221, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 14. researchgate.net [researchgate.net]
- 15. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CN101555254A - Preparation method of methyl-magnesium chloride - Google Patents [patents.google.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. researchgate.net [researchgate.net]
Methylmagnesium Chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of a Cornerstone Grignard Reagent: Properties, Synthesis, and Applications in Pharmaceutical Development
Methylmagnesium chloride, a fundamental Grignard reagent, is a versatile and indispensable tool in modern organic synthesis. Its utility in forming carbon-carbon bonds has cemented its role in the intricate molecular construction required for the development of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth exploration of this compound, encompassing its chemical and physical properties, synthesis protocols, and its practical application in pharmaceutical manufacturing, with a focus on safety and handling for a laboratory and industrial audience.
Core Properties and Identification
This compound is an organometallic compound with the chemical formula CH₃ClMg.[1] It is commercially available, typically as a solution in an ethereal solvent like tetrahydrofuran (B95107) (THF), which stabilizes the reactive species.[2]
CAS Number: 676-58-4 Molecular Formula: CH₃ClMg
The following table summarizes the key physicochemical properties of this compound, providing essential data for researchers and chemical engineers.
| Property | Value |
| Molecular Weight | 74.79 g/mol |
| Appearance | Colorless solid; often a light yellow to brown solution in THF |
| Density | Approximately 1.013 g/mL (for solution in THF) |
| Boiling Point | 66 °C (for THF solution) |
| Flash Point | -17 °C (for THF solution)[1] |
| Solubility | Soluble in diethyl ether and THF; reacts violently with water |
Synthesis and Reaction Mechanisms
The synthesis of this compound is typically achieved through the reaction of methyl chloride with magnesium metal in an anhydrous ether solvent.[1] The reaction is exothermic and requires careful control of conditions to ensure safe and efficient formation of the Grignard reagent.
General Synthesis Protocol
A common laboratory-scale synthesis involves the following steps:
-
Activation of Magnesium: Magnesium turnings are placed in a flame-dried, three-necked round-bottomed flask equipped with a reflux condenser, an addition funnel, and a magnetic stirrer, all under an inert atmosphere (e.g., nitrogen or argon). A few crystals of iodine or a small amount of methyl iodide can be added to activate the magnesium surface.[3]
-
Initiation of Reaction: A small portion of methyl chloride, dissolved in an anhydrous ether solvent such as diethyl ether or THF, is added to the magnesium. The reaction is initiated, often evidenced by a color change and gentle refluxing of the solvent.
-
Controlled Addition: The remaining methyl chloride solution is added dropwise at a rate that maintains a steady reflux.
-
Completion: The reaction is typically complete when most of the magnesium has been consumed.
The Grignard reagent exists in a complex equilibrium in solution, known as the Schlenk equilibrium, involving the dialkylmagnesium (dimethylmagnesium) and magnesium chloride.
2 CH₃MgCl ⇌ (CH₃)₂Mg + MgCl₂
The solvent plays a crucial role in stabilizing the reagent by coordinating with the magnesium center.
Application in Pharmaceutical Synthesis: A Case Study
The nucleophilic character of the methyl group in this compound makes it an excellent reagent for forming new carbon-carbon bonds, a fundamental transformation in the synthesis of many pharmaceutical compounds.[2] It is particularly valuable in the synthesis of quinolone antibiotics and other heterocyclic drugs.[3][4]
Experimental Protocol: Synthesis of a Pharmaceutical Intermediate
The following is a detailed protocol for the synthesis of (1RS,4RS)-(3,4,5,5-tetramethyl-2-cyclopenten-1-yl) methyl isobutyrate, a potential pharmaceutical intermediate, which illustrates the practical application of this compound.[4]
Materials:
-
Cuprous iodide (CuI)
-
Lithium iodide (LiI)
-
Tetrahydrofuran (THF), anhydrous
-
This compound (CH₃ClMg) solution in THF
-
(1RS,2SR)-(3,5,5-trimethyl-2-isobutyryloxy-3-cyclopenten-1-yl) methyl isobutyrate
-
Aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Hydrochloric acid (HCl)
-
Aqueous ammonia (B1221849) solution
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
Preparation of the Methylating Agent:
-
To a reactor containing cuprous iodide (85.7 g, 0.450 mol) and anhydrous THF (801 g), cooled to 0-4°C, add lithium iodide (121 g, 0.904 mol) while maintaining the temperature at or below 10°C.
-
Subsequently, add a THF solution of this compound (348 g, 0.898 mol) dropwise, keeping the temperature at or below 10°C.
-
After the addition is complete, stir the reaction mixture at 0-4°C for 30 minutes.[4]
-
-
Main Reaction:
-
In a separate reaction vessel, place (1RS,2SR)-(3,5,5-trimethyl-2-isobutyryloxy-3-cyclopenten-1-yl) methyl isobutyrate (88.9 g, 0.300 mol) and THF (91.2 g) and stir at 37-42°C for 30 minutes.
-
Add the prepared methylating agent solution dropwise to this vessel while maintaining the temperature between 35-45°C.
-
After the addition, continue to stir the reaction mixture at 37-42°C for 3.5 hours.[4]
-
-
Work-up and Purification:
-
Cool the reaction mixture to 4-10°C and quench the reaction by adding an aqueous ammonium chloride solution.
-
Add 20% by weight hydrochloric acid and hexane to the mixture, followed by phase separation.
-
Wash the organic layer four times with an ammonia solution and then with brine.
-
Concentrate the organic layer under reduced pressure.
-
Distill the concentrated material under reduced pressure to obtain the final product.[4]
-
Visualizing the Workflow
The following diagrams illustrate the synthesis of this compound and its application in the described experimental workflow.
References
The Strategic Advantage of Methylmagnesium Chloride in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, Grignard reagents remain indispensable tools for the construction of carbon-carbon bonds. Among these, methylmagnesium chloride (CH₃MgCl) has emerged as a reagent of strategic importance, offering a unique combination of reactivity, selectivity, and economic viability. This guide provides a comprehensive technical overview of the core advantages of this compound, supported by comparative data, detailed experimental protocols, and visualizations of key chemical processes, to inform its application in research, discovery, and process development.
Core Advantages: Beyond a Simple Methyl Source
While functionally a source of a nucleophilic methyl group, similar to its bromide and iodide counterparts and organolithium reagents, this compound presents several key advantages that make it a preferred choice in many synthetic contexts.
-
Economic and Atom-Economic Superiority : From an industrial and large-scale synthesis perspective, cost is a critical factor. This compound is generally more cost-effective than methylmagnesium bromide and iodide due to the lower cost of methyl chloride. Furthermore, its lower molecular weight (74.79 g/mol ) compared to the bromide (119.24 g/mol ) and iodide (166.24 g/mol ) variants offers a significant advantage in terms of atom economy.
-
Favorable Reactivity Profile : While the reactivity of methylmagnesium halides generally increases from chloride to iodide, this is not always advantageous.[1] The more moderate reactivity of this compound can lead to higher selectivity in complex syntheses. Anecdotal evidence from industrial settings suggests that while the formation of this compound from methyl chloride may be slower to initiate than the bromide equivalent, it can ultimately lead to better overall yields in the long run.
-
Enhanced Solubility and Stability in Ethereal Solvents : this compound is typically supplied as a stable solution in tetrahydrofuran (B95107) (THF), a common solvent that effectively solvates and stabilizes the Grignard reagent.[2] This ensures consistent reactivity and simplifies handling in both laboratory and industrial settings. The solubility of alkyl magnesium chlorides is often greater than the corresponding bromides, which can be a practical advantage.
Comparative Performance Metrics
The choice of a methylating agent is often dictated by its performance in specific chemical transformations. While comprehensive comparative studies across all reaction types are scarce, the available data allows for a qualitative and, in some cases, quantitative comparison.
Yields in Grignard Reagent Formation
The yield of the Grignard reagent itself is a crucial first step. The choice of halide has a significant impact on the efficiency of this process.
| Alkyl Halide | Relative Reactivity | Typical Yield Range | Key Considerations |
| Methyl Iodide | Very High | 85-95% | Most reactive, but starting materials can be more expensive and less stable.[3] |
| Methyl Bromide | High | 80-90% | The most common choice, offering a good balance of reactivity and stability.[3] |
| Methyl Chloride | Moderate | 50-80% | Less reactive, often requiring longer initiation times or activation of the magnesium.[3][4] |
Diastereoselectivity in Additions to Chiral Ketones
The stereochemical outcome of Grignard additions is a critical consideration in the synthesis of complex molecules. The halide can influence the diastereoselectivity of the reaction.
| Grignard Reagent | Substrate | Diastereomeric Ratio (syn:anti) | Reference |
| MeMgCl | α-thiophenyl ketone | 67:33 | [5] |
| MeMgCl | Chiral Ketone 73 | Some selectivity for chelation control product | [6][7] |
| MeMgCl | Chiral Ketone 75 | Similar selectivity to MeMgCl with ketone 73, but for the opposite stereoisomer | [6][7] |
The Schlenk Equilibrium: A Dynamic Existence in Solution
Grignard reagents in solution are not simple monomeric species but exist in a dynamic equilibrium known as the Schlenk equilibrium. This equilibrium involves the disproportionation of the alkylmagnesium halide into a dialkylmagnesium species and a magnesium dihalide. The position of this equilibrium is influenced by the solvent, temperature, and the nature of the alkyl group and halide.
Caption: The Schlenk equilibrium of this compound in THF.
Key Reactions and Experimental Protocols
This compound is a versatile reagent for the synthesis of primary, secondary, and tertiary alcohols through its reaction with various carbonyl compounds.
Reaction with Esters to Form Tertiary Alcohols
Grignard reagents react with esters in a two-step addition-elimination-addition sequence to yield tertiary alcohols. The initially formed ketone is more reactive than the starting ester, leading to a second addition of the Grignard reagent.
Caption: Reaction pathway of an ester with two equivalents of this compound.
Experimental Protocol: Synthesis of tert-Amyl Alcohol from Ethyl Acetate (B1210297) and this compound
This protocol is adapted from standard laboratory procedures for Grignard reactions with esters.
Materials:
-
Magnesium turnings
-
Methyl chloride (gas) or a solution of this compound in THF (e.g., 3.0 M)
-
Anhydrous diethyl ether or THF
-
Ethyl acetate
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of this compound (if not using a commercial solution):
-
All glassware must be rigorously dried in an oven and assembled while hot under a stream of dry nitrogen or argon.
-
Place magnesium turnings (1.2 equivalents) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a gas inlet.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a portion of the anhydrous ether.
-
Slowly bubble methyl chloride gas through the solution or add a solution of methyl chloride in ether from the dropping funnel. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
Continue the addition until the magnesium is consumed.
-
-
Reaction with Ethyl Acetate:
-
Cool the freshly prepared this compound solution (or a commercial solution, 2.2 equivalents) to 0 °C in an ice bath.
-
Slowly add a solution of ethyl acetate (1.0 equivalent) in anhydrous ether or THF dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude tert-amyl alcohol.
-
-
Purification:
-
Purify the crude product by distillation.
-
Reaction with Ketones to Form Tertiary Alcohols
The reaction of this compound with a ketone is a straightforward nucleophilic addition to the carbonyl carbon, followed by an acidic workup to yield a tertiary alcohol.[8][9]
Experimental Protocol: Synthesis of 1,1-Diphenylethanol (B1581894) from Benzophenone (B1666685) and this compound
Materials:
-
This compound solution in THF (e.g., 3.0 M)
-
Benzophenone
-
Anhydrous THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve benzophenone (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the this compound solution (1.1 equivalents) dropwise via a syringe or dropping funnel.
-
After the addition, allow the mixture to warm to room temperature and stir for 1 hour.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C and quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Remove the solvent under reduced pressure and purify the crude 1,1-diphenylethanol by recrystallization or column chromatography.
-
Application in Pharmaceutical Synthesis: A Workflow Perspective
Grignard reagents, including this compound, are workhorses in the pharmaceutical industry for the construction of complex molecular architectures.[2] The following diagram illustrates a generalized workflow for the synthesis of a pharmaceutical intermediate using a Grignard reaction, emphasizing the critical control points.
Caption: Generalized workflow for the synthesis of a pharmaceutical intermediate using this compound.
Conclusion
This compound offers a compelling combination of cost-effectiveness, favorable reactivity, and handling characteristics that position it as a strategic reagent in modern organic synthesis. Its advantages, particularly in large-scale applications, make it a valuable alternative to other methylating agents. A thorough understanding of its properties, comparative performance, and the nuances of its reactions, as outlined in this guide, will enable researchers and drug development professionals to leverage its full potential in the efficient and selective construction of complex molecules.
References
- 1. Water opens the door to organolithiums and Grignard reagents: exploring and comparing the reactivity of highly polar organometallic compounds in unconventional reaction media towards the synthesis of tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Continuous Flow Synthesis of Propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. CN101555254B - Preparation method of methyl-magnesium chloride - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. syrris.com [syrris.com]
An In-depth Technical Guide to the Nucleophilic Character of Methylmagnesium Chloride
Audience: Researchers, scientists, and drug development professionals.
Core Topic: Initial Investigations into the Nucleophilic Character of Methylmagnesium Chloride
This compound (CH₃MgCl) is the simplest organomagnesium halide, commonly known as a Grignard reagent.[1] Its significance in organic synthesis stems from the highly polarized carbon-magnesium bond, which imparts a strong nucleophilic character to the methyl group.[2][3] This property makes it an invaluable tool for the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules.[4] This guide provides a detailed examination of its nucleophilic nature, solution behavior, reaction mechanisms, and experimental protocols.
The Nature of the Carbon-Magnesium Bond and Solution Equilibria
The pronounced nucleophilicity of this compound is a direct consequence of the electronegativity difference between carbon (2.55) and magnesium (1.31). This disparity results in a highly polarized covalent bond where the carbon atom bears a partial negative charge (δ-) and acts as a potent nucleophile, akin to a methyl carbanion synthon.[2][5]
In ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, the structure and reactivity of this compound are complicated by the Schlenk equilibrium .[2][6] This equilibrium involves the disproportionation of the Grignard reagent into dimethylmagnesium (Mg(CH₃)₂) and magnesium chloride (MgCl₂).[7] The position of this equilibrium is influenced by factors such as the solvent, concentration, and temperature.[7] All species in the solution are solvated by the ether, with magnesium typically adopting a tetrahedral coordination geometry.[6][7]
Caption: The Schlenk equilibrium for this compound in solution.
Computational studies have revealed that the solvent plays a critical role in mediating the Schlenk equilibrium. The transformation between species occurs through dinuclear intermediates bridged by chlorine atoms, and the dynamic exchange of solvent molecules on the magnesium centers is key to the ligand exchange mechanism.[8][9]
Nucleophilic Addition to Carbonyl Compounds
The most prominent application of this compound's nucleophilic character is its reaction with electrophilic carbonyl carbons.[10] The general mechanism involves the attack of the nucleophilic methyl group on the carbonyl carbon, leading to the formation of a new carbon-carbon bond and a tetrahedral alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the final alcohol product.[11]
Caption: General mechanism of Grignard addition to a carbonyl group.
Reactions with Aldehydes and Ketones
This compound reacts with aldehydes to produce secondary alcohols and with ketones to form tertiary alcohols.[12] These reactions are fundamental transformations in synthetic organic chemistry.
Reactions with Esters and Acid Chlorides
With esters and acid chlorides, the reaction proceeds through a double addition mechanism. The initial nucleophilic acyl substitution results in the formation of a ketone intermediate, which is more reactive than the starting ester. This ketone then rapidly reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol after workup.[13][14]
Reaction with Carbon Dioxide
Grignard reagents can also react with carbon dioxide (CO₂). The nucleophilic methyl group adds to the carbon of CO₂, forming a carboxylate salt. Subsequent protonation with acid yields acetic acid, providing a method for converting an alkyl halide into a carboxylic acid with one additional carbon atom.[5]
Quantitative Data: Reaction Yields
The efficiency of nucleophilic addition can vary depending on the substrate and reaction conditions. The following table summarizes typical product yields for the reaction of this compound with various carbonyl compounds.
| Electrophile (Substrate) | Product | Typical Yield (%) | Reference |
| Acetaldehyde | Isopropanol | ~70-80% | [15] |
| Acetone | tert-Butanol | ~85-95% | [12] |
| Benzophenone | 1,1-Diphenylethanol | ~90% | [16] |
| Ethyl Acetate | tert-Butanol (2 equiv. CH₃MgCl) | ~75-85% | [15] |
| Carbon Dioxide | Acetic Acid | ~70-80% | [5] |
| Propylene Oxide | 2-Butanol | ~60-70% | [15] |
Note: Yields are approximate and can be highly dependent on specific experimental conditions, including temperature, solvent, and purity of reagents.
Experimental Protocols
Handling Grignard reagents requires stringent anhydrous and anaerobic conditions, as they react vigorously with water, alcohols, and atmospheric oxygen.[1][16] All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[16]
Protocol: Preparation of this compound
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry or oven-dry all glassware immediately before use.[16][17]
-
Reagents: Place magnesium turnings (1.2 equivalents) in the flask. A small crystal of iodine can be added to activate the magnesium surface.[16]
-
Initiation: Prepare a solution of methyl chloride (or a more manageable liquid precursor like methyl iodide, though the product would be methylmagnesium iodide) (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel. Add a small portion (~10%) of the halide solution to the magnesium turnings.[16]
-
Reaction: The reaction is initiated by gentle heating or observing spontaneous bubble formation. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.[18]
-
Completion: After the addition is complete, continue stirring the resulting gray, cloudy mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.[16]
Protocol: General Reaction with a Ketone
-
Cooling: Cool the freshly prepared this compound solution in an ice-water bath.[16]
-
Substrate Addition: Dissolve the ketone (0.95 equivalents) in a minimal amount of anhydrous ether/THF and add this solution to the dropping funnel.
-
Reaction: Add the ketone solution dropwise to the stirred, cooled Grignard reagent. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours or until completion is confirmed by TLC.[16]
-
Workup (Quenching): Cool the reaction mixture in an ice bath again. Slowly and carefully pour the reaction mixture into a separate beaker containing a cold, saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or dilute HCl to quench unreacted Grignard reagent and protonate the alkoxide.[16]
-
Extraction & Purification: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with additional ether. Combine the organic extracts, wash with brine, dry over an anhydrous agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude alcohol product can then be purified by distillation or recrystallization.[16][17]
Caption: A typical experimental workflow for a Grignard reaction.
Conclusion
This compound is a powerful and versatile nucleophile that serves as a cornerstone reagent in organic synthesis. Its reactivity is governed by the polarized carbon-magnesium bond and the complex Schlenk equilibrium in solution. Through well-established protocols, it enables the efficient formation of new carbon-carbon bonds via nucleophilic addition to a wide range of electrophiles, particularly carbonyl compounds. A thorough understanding of its chemical nature, solution dynamics, and handling requirements is critical for its successful application in research and development.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound | 676-58-4 | Benchchem [benchchem.com]
- 3. homework.study.com [homework.study.com]
- 4. nbinno.com [nbinno.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Schlenk equilibrium - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buy this compound | 676-58-4 [smolecule.com]
- 11. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. youtube.com [youtube.com]
- 15. Solved 2. Give the products of the reaction of | Chegg.com [chegg.com]
- 16. benchchem.com [benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. community.wvu.edu [community.wvu.edu]
Methodological & Application
Standard Protocol for a Grignard Reaction Using Methylmagnesium Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This organometallic reaction involves the nucleophilic addition of a Grignard reagent to an electrophilic carbon. Methylmagnesium chloride (CH₃MgCl), a readily available Grignard reagent, serves as a powerful tool for introducing a methyl group into a wide array of molecules, a crucial step in the synthesis of numerous active pharmaceutical ingredients (APIs) and other complex organic molecules. Its utility is particularly pronounced in reactions with carbonyl compounds, such as aldehydes and ketones, to produce secondary and tertiary alcohols, respectively.[1][2][3][4] This document provides a detailed standard protocol for conducting a Grignard reaction using this compound, including safety precautions, experimental procedures, and data presentation for common substrates.
Safety Precautions
This compound is a highly reactive and hazardous substance that demands strict adherence to safety protocols. It is typically supplied as a solution in tetrahydrofuran (B95107) (THF).
-
Flammability: this compound and its THF solution are highly flammable and can ignite spontaneously in air. All operations must be conducted in a well-ventilated fume hood, away from ignition sources.[5]
-
Reactivity with Water: Grignard reagents react violently with water and other protic solvents (e.g., alcohols). Reactions must be carried out under anhydrous (dry) conditions, using flame-dried glassware and anhydrous solvents.[2] Atmospheric moisture must be excluded through the use of drying tubes or an inert atmosphere (e.g., nitrogen or argon).
-
Corrosivity: this compound is corrosive and can cause severe skin burns and eye damage.
-
Personal Protective Equipment (PPE): Appropriate PPE, including a flame-retardant lab coat, chemical-resistant gloves (e.g., nitrile or neoprene), and safety goggles or a face shield, must be worn at all times.
Quantitative Data Summary
The yield of a Grignard reaction is highly dependent on the substrate, reaction conditions, and adherence to anhydrous techniques. Below are tables summarizing typical yields for the reaction of this compound with common electrophiles.
Table 1: Reaction of this compound with Aldehydes and Ketones
| Electrophile | Product | Reaction Conditions | Typical Yield (%) |
| Benzaldehyde | 1-Phenylethanol | THF, 0 °C to rt, 1-2 h | 85-95% |
| Cyclohexanone (B45756) | 1-Methylcyclohexanol | THF, -10 °C to 0 °C, 30 min | ~92% |
| Acetone | 2-Methyl-2-propanol | Diethyl ether, 0 °C to rt, 1 h | ~90% |
| Benzophenone | 1,1-Diphenylethanol | Diethyl ether, rt, 2 h | 80-90% |
Table 2: Reaction of this compound with Esters
| Electrophile | Product | Stoichiometry (MeMgCl:Ester) | Reaction Conditions | Typical Yield (%) |
| Ethyl benzoate | 2-Phenyl-2-propanol | >2:1 | THF, 0 °C to rt, 1-2 h | 80-90% |
| Methyl acetate | 2-Methyl-2-propanol | >2:1 | Diethyl ether, 0 °C to rt, 1 h | ~85% |
| Ethyl acetate | 2-Methyl-2-propanol | >2:1 | THF, rt, 1 h | ~88% |
Note: Yields are based on isolated and purified products and can vary based on experimental scale and specific laboratory conditions.
Experimental Protocols
General Considerations
-
Glassware: All glassware must be thoroughly cleaned and dried in an oven at >100 °C for several hours and cooled under a stream of inert gas or in a desiccator immediately before use.
-
Solvents: Anhydrous solvents, typically tetrahydrofuran (THF) or diethyl ether, are essential for a successful Grignard reaction.
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere of nitrogen or argon to prevent reaction with atmospheric oxygen and moisture.
Protocol 1: Synthesis of 1-Methylcyclohexanol from Cyclohexanone
Materials:
-
This compound (3.0 M solution in THF)
-
Cyclohexanone
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a nitrogen inlet and a drying tube. Flame-dry the apparatus under a stream of nitrogen and allow it to cool to room temperature.
-
Reagent Preparation: Under a nitrogen atmosphere, add cyclohexanone (0.1 mol, 9.81 g) to the reaction flask, followed by 50 mL of anhydrous THF. Cool the solution to -10 °C using an ice-salt bath.
-
Grignard Addition: Slowly add this compound (3.0 M in THF, 35 mL, 0.105 mol) dropwise from the dropping funnel to the stirred cyclohexanone solution, maintaining the internal temperature below 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 100 mL of a cold, saturated aqueous ammonium chloride solution with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Washing and Drying: Combine the organic layers and wash with 50 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent by rotary evaporation to yield the crude 1-methylcyclohexanol.
-
Purification: The crude product can be purified by distillation to afford pure 1-methylcyclohexanol.
Visualizations
Grignard Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the carbanionic methyl group from the Grignard reagent on the electrophilic carbonyl carbon.
Caption: Mechanism of the Grignard Reaction.
Experimental Workflow
The following diagram outlines the key steps in a standard Grignard reaction protocol.
Caption: Standard Grignard Reaction Workflow.
References
Application Notes and Protocols: Methylmagnesium Chloride Addition to Aldehydes for the Synthesis of Secondary Alcohols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of secondary alcohols via the nucleophilic addition of methylmagnesium chloride to various aldehydes. This transformation, a classic example of the Grignard reaction, is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad substrate scope. The resulting secondary alcohols are valuable intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients.
Introduction
The Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. The carbon atom of the Grignar reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. The reaction of this compound with an aldehyde provides a reliable and versatile method for the synthesis of a diverse range of secondary alcohols.
Reaction Mechanism
The reaction proceeds in two key stages:
-
Nucleophilic Addition: The nucleophilic methyl group of this compound attacks the electrophilic carbonyl carbon of the aldehyde. This addition breaks the pi bond of the carbonyl group, leading to the formation of a tetrahedral magnesium alkoxide intermediate.
-
Acidic Work-up: The reaction mixture is treated with a mild acid to protonate the alkoxide intermediate, yielding the final secondary alcohol product and water-soluble magnesium salts.
Quantitative Data
The following table summarizes the reported yields for the addition of this compound to a variety of aldehyde substrates. These values are indicative and can be influenced by reaction conditions, purity of reagents, and scale of the reaction.
| Aldehyde | Secondary Alcohol Product | Yield (%) | Reference |
| Benzaldehyde | 1-Phenylethanol (B42297) | ~77% | [1] |
| p-Tolualdehyde | 1-(p-Tolyl)ethanol | 79.8% | [2] |
| Cinnamaldehyde | 4-Phenyl-3-buten-2-ol | 88-90% | [3] |
| Propanal | 2-Butanol | Not specified | [4] |
Note: The yield for 1-phenylethanol was calculated based on the reported experimental values of 20g of product from 26g of benzaldehyde. The yield for 1-(p-Tolyl)ethanol was achieved using isopropylmagnesium bromide, but is included as a representative example for an aromatic aldehyde.
Experimental Protocols
The following are detailed methodologies for the preparation of the Grignard reagent and its subsequent reaction with an aldehyde to synthesize a secondary alcohol.
Protocol 1: Preparation of this compound
Materials:
-
Magnesium turnings
-
Methyl chloride (or a suitable precursor like methyl iodide or methyl bromide)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (optional, as an initiator)
Procedure:
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Ensure all glassware is thoroughly dried to prevent quenching of the Grignard reagent.
-
Initiation: Place the magnesium turnings in the flask. A small crystal of iodine can be added to help initiate the reaction.
-
Reagent Addition: Prepare a solution of methyl chloride (or other methyl halide) in anhydrous diethyl ether or THF in the dropping funnel.
-
Reaction Initiation: Add a small portion of the methyl halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle boiling of the ether is observed. Gentle warming with a heating mantle may be necessary to start the reaction.
-
Formation: Once the reaction has started, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting Grignard reagent solution should be grayish and slightly cloudy.
Protocol 2: Reaction of this compound with an Aldehyde
Materials:
-
Freshly prepared this compound solution
-
Aldehyde
-
Anhydrous diethyl ether or THF
Procedure:
-
Cooling: Cool the freshly prepared this compound solution in an ice bath.
-
Aldehyde Addition: Prepare a solution of the aldehyde in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Slow Addition: Add the aldehyde solution dropwise to the stirred Grignard reagent. The rate of addition should be controlled to maintain a gentle reaction and keep the temperature low, as the reaction is exothermic.
-
Reaction Time: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
Protocol 3: Work-up and Purification
Materials:
-
Saturated aqueous ammonium (B1175870) chloride solution or dilute hydrochloric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution (if acid was used for quenching)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid dropwise to the stirred mixture. This will quench any unreacted Grignard reagent and hydrolyze the magnesium alkoxide. This process is highly exothermic.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two to three times with diethyl ether.
-
Washing: Combine all the organic extracts. If a dilute acid was used for quenching, wash the combined organic layers with a saturated sodium bicarbonate solution, followed by a wash with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
Purification: The crude secondary alcohol can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.
Safety Precautions
-
Grignard reagents are highly reactive and pyrophoric. They react violently with water and other protic solvents. All operations must be carried out under an inert atmosphere (nitrogen or argon) with strict exclusion of moisture.
-
Diethyl ether and THF are highly flammable solvents. Work in a well-ventilated fume hood and avoid all sources of ignition.
-
Alkyl halides can be toxic and may be carcinogenic. Handle with appropriate personal protective equipment, including gloves and safety goggles.
-
The quenching process is highly exothermic and can cause the solvent to boil vigorously. Perform the quenching slowly and with efficient cooling.
Visualizations
Caption: General mechanism of the Grignard reaction.
Caption: Experimental workflow for alcohol synthesis.
References
Application Notes and Protocols for the Synthesis of Tertiary Alcohols from Ketones and Methylmagnesium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1] This application note focuses on a specific and highly useful transformation: the synthesis of tertiary alcohols through the nucleophilic addition of methylmagnesium chloride (CH₃MgCl) to a ketone. This reaction is of significant importance in the pharmaceutical and chemical industries for the construction of complex molecular architectures.[2] When a ketone is treated with a Grignard reagent like this compound, a new C-C bond is formed at the carbonyl carbon, and subsequent acidic workup yields the corresponding tertiary alcohol.[3]
These protocols and notes provide detailed methodologies, safety considerations, and comparative data to aid researchers in the successful application of this essential reaction.
Reaction Mechanism
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Addition: The carbon atom in this compound is covalently bonded to the electropositive magnesium atom, rendering it highly nucleophilic. This nucleophilic methyl group attacks the electrophilic carbonyl carbon of the ketone. The π-bond of the carbonyl group breaks, and the electrons are pushed to the oxygen atom, forming a tetrahedral magnesium alkoxide intermediate.
-
Protonation (Workup): In a separate step, a dilute acid (e.g., aqueous ammonium (B1175870) chloride or dilute hydrochloric acid) is added to the reaction mixture. The negatively charged oxygen of the alkoxide intermediate is protonated, yielding the final tertiary alcohol product and a magnesium salt.[4]
Key Advantages and Considerations
-
Versatility: This reaction is applicable to a wide range of ketones, allowing for the synthesis of diverse tertiary alcohols.
-
C-C Bond Formation: It is one of the most effective methods for creating a new carbon-carbon bond at a quaternary center.
-
Moisture Sensitivity: Grignard reagents are highly reactive towards protic solvents, including water. Therefore, the reaction must be carried out under strictly anhydrous conditions using dry glassware and anhydrous solvents to prevent the quenching of the Grignard reagent.[5]
-
Steric Hindrance: While versatile, the reaction can be sensitive to steric hindrance around the carbonyl group of the ketone, which may affect reaction rates and yields.
Safety Precautions
This compound is a highly flammable and corrosive reagent that reacts violently with water.[6] It is crucial to handle this reagent with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and chemical-resistant gloves.[7] All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1]
Data Presentation: Synthesis of Tertiary Alcohols
The following table summarizes representative quantitative data for the synthesis of various tertiary alcohols from the reaction of ketones with methylmagnesium halides. Yields and reaction conditions can vary based on the specific substrate and experimental setup.
| Ketone | Grignard Reagent | Product | Molar Ratio (Ketone:Grignard) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Cyclopentanone (B42830) | Methylmagnesium Bromide | 1-Methylcyclopentanol (B105226) | 1 : 1.1 | -10 to RT | 1 | High | [8] |
| 2-Pentanone | Methylmagnesium Bromide | 2-Methyl-2-pentanol | Not Specified | Not Specified | Not Specified | High | [9][10] |
| 2-Methylcyclohexanone | Methylmagnesium Bromide | 1,2-Dimethylcyclohexanol | 1 : 1.2 (Mg) | 0 to RT | 1-2 | Not Specified | [1] |
| Acetophenone | Methylmagnesium Bromide | 2-Phenyl-2-propanol | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
| 3-Methyl-2-butanone | Methylmagnesium Bromide | 2,3-Dimethyl-2-butanol | Not Specified | Not Specified | Not Specified | Not Specified | [11] |
Experimental Protocols
General Protocol for the Synthesis of a Tertiary Alcohol: Preparation of 1-Methylcyclopentanol
This protocol provides a general procedure for the synthesis of 1-methylcyclopentanol from cyclopentanone and methylmagnesium bromide (a common alternative to this compound). The principles are directly applicable to reactions using this compound.[4][8]
Materials:
-
Magnesium turnings
-
Bromomethane (B36050) (or a solution of this compound in THF)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Cyclopentanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Iodine crystal (optional, as an initiator)
Equipment:
-
Three-necked round-bottom flask, flame- or oven-dried
-
Reflux condenser, flame- or oven-dried
-
Dropping funnel, flame- or oven-dried
-
Magnetic stirrer and stir bar
-
Inert gas supply (nitrogen or argon) with a bubbler
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
Part A: Preparation of the Grignard Reagent (if not using a commercial solution)
-
Assemble the dry three-necked flask with the reflux condenser and dropping funnel. Ensure the system is under a positive pressure of an inert gas.
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Prepare a solution of bromomethane (1.1 equivalents) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the bromomethane solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle refluxing of the ether.[1]
-
Once initiated, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[1]
Part B: Reaction with the Ketone
-
Cool the freshly prepared methylmagnesium bromide solution to -10 °C using an ice-salt bath.[8]
-
Prepare a solution of cyclopentanone (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add the cyclopentanone solution dropwise to the stirred Grignard reagent at a controlled rate to maintain the temperature below 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.[8]
Part C: Workup and Purification
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will protonate the alkoxide and precipitate magnesium salts.[5]
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Combine all organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[8]
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-methylcyclopentanol.
-
The crude product can be purified further by distillation if necessary.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. 2-METHYL-2-PENTANOL synthesis - chemicalbook [chemicalbook.com]
- 3. An organic compound X reacts with methyl magnesium bromide followed by ac.. [askfilo.com]
- 4. homework.study.com [homework.study.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. benchchem.com [benchchem.com]
- 9. brainly.com [brainly.com]
- 10. 2-Methyl-2-pentanol can be made starting from two different ketone electr.. [askfilo.com]
- 11. homework.study.com [homework.study.com]
Application Note: Synthesis of Tertiary Alcohols via Grignard Reaction of Esters with Methylmagnesium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. A particularly powerful application of this reaction is the synthesis of tertiary alcohols from esters. The reaction of an ester with two or more equivalents of a Grignard reagent, such as methylmagnesium chloride (CH₃MgCl), provides a reliable route to tertiary alcohols where two of the alkyl groups are identical.[1][2] This method is of significant interest in medicinal chemistry and drug development for the construction of complex molecular scaffolds. This document provides the underlying mechanism, quantitative data for a model reaction, and detailed protocols for performing this transformation.
Reaction Mechanism
The reaction proceeds through a two-stage mechanism: nucleophilic acyl substitution followed by nucleophilic addition.[3][4]
-
Nucleophilic Acyl Substitution: The first equivalent of the this compound acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[3][5] This intermediate is unstable and collapses, expelling the alkoxy group (-OR') as a leaving group to form a ketone.[1][4]
-
Nucleophilic Addition: The newly formed ketone is more reactive than the starting ester.[1] Therefore, it rapidly reacts with a second equivalent of this compound.[3] This second nucleophilic attack results in a new tetrahedral alkoxide intermediate.
-
Protonation: An acidic workup is performed to protonate the magnesium alkoxide, yielding the final tertiary alcohol product and water-soluble magnesium salts.[6][7]
The overall mechanism is visualized in the diagram below.
Caption: Mechanism of the Grignard reaction with an ester.
Data Presentation
The reaction of methyl benzoate (B1203000) with this compound to produce 2-phenyl-2-propanol (B165765) is a representative example of this transformation. The table below summarizes the key quantitative parameters for this specific synthesis.
| Parameter | Value | Reference |
| Reactant 1 | Methyl Benzoate | [6][8] |
| Reactant 2 | This compound/Bromide | [6][8] |
| Equivalents of Grignard | > 2.0 | [1] |
| Solvent | Anhydrous Diethyl Ether or THF | [6][9] |
| Reaction Temperature | 0 °C to reflux | [6][10] |
| Workup | Dilute aqueous acid (H₂SO₄ or HCl) or aq. NH₄Cl | [6][10] |
| Reported Yield | ~90% | [8] |
Experimental Protocols
1. General Considerations
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to protic sources, including water, alcohols, and atmospheric moisture.[7] All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120 °C) and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[10] Anhydrous solvents are mandatory.[10]
-
Reagent Handling: this compound is typically supplied as a solution in THF.[9] It is highly flammable and corrosive. Handle with appropriate personal protective equipment (PPE) in a chemical fume hood.
-
Safety: The reaction is often exothermic, especially during the addition of the ester and the subsequent acidic workup.[11] Proper temperature control with an ice bath is crucial.[10] Pressure can build up during extraction; vent the separatory funnel frequently.[11]
2. General Protocol for the Reaction of an Ester with this compound
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Grignard Reagent: Charge the flask with a solution of this compound (2.2 equivalents) in anhydrous THF via syringe.
-
Cooling: Cool the stirring Grignard solution to 0 °C using an ice-water bath.[6]
-
Ester Addition: Prepare a solution of the ester (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the cold Grignard reagent via the dropping funnel over 15-30 minutes to control the exothermic reaction.[6]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction may be stirred for an additional 1-2 hours or gently refluxed to ensure completion.
-
Workup (Quenching): Cool the reaction flask back to 0 °C. Slowly and carefully add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench the reaction and dissolve the resulting magnesium salts.[10] Alternatively, pour the reaction mixture slowly onto a mixture of crushed ice and dilute acid (e.g., H₂SO₄ or HCl).[6][11]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with an organic solvent (e.g., diethyl ether or ethyl acetate).[6]
-
Washing & Drying: Combine all organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (if acid workup was used) and then brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude tertiary alcohol can be purified by distillation, recrystallization, or column chromatography.[6][10]
3. Example Protocol: Synthesis of 2-Phenyl-2-propanol from Methyl Benzoate
-
Setup: Under a nitrogen atmosphere, a 250 mL three-necked flask is charged with a 3.0 M solution of this compound in THF (22 mL, 66 mmol). The solution is cooled to 0 °C.
-
Addition: Methyl benzoate (3.4 g, 25 mmol) dissolved in 20 mL of anhydrous THF is added dropwise to the stirred Grignard reagent over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After addition, the ice bath is removed, and the mixture is stirred at room temperature for 1 hour.
-
Workup: The flask is cooled again to 0 °C, and the reaction is quenched by the slow addition of 50 mL of saturated aqueous NH₄Cl.
-
Extraction: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice with 30 mL portions of diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated via rotary evaporation to yield crude 2-phenyl-2-propanol, which can be further purified by vacuum distillation.
Experimental Workflow
The logical flow of the experimental procedure is outlined below.
Caption: General experimental workflow for tertiary alcohol synthesis.
Applications in Drug Development
The construction of tertiary alcohols is a critical step in the synthesis of numerous active pharmaceutical ingredients (APIs). The carbon skeleton of a tertiary alcohol can serve as a key branching point in a complex molecule, influencing its three-dimensional structure and its interaction with biological targets. This reaction provides a robust and predictable method for introducing methyl groups and creating a chiral or prochiral center, which is often essential for pharmacological activity.
References
- 1. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ch 14: RLi or RMgX with Esters to 3o alcohols [chem.ucalgary.ca]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ethyl acetate (\ce{CH3CO2CH2CH3}) reacts with an excess of methylmagnesiu.. [askfilo.com]
- 6. benchchem.com [benchchem.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. benchchem.com [benchchem.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. chemlab.truman.edu [chemlab.truman.edu]
Application Notes and Protocols: Carbon-Carbon Bond Formation Using Methylmagnesium Chloride in Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylmagnesium chloride (CH₃MgCl), a Grignard reagent, is a powerful and versatile tool in organic synthesis, particularly for the formation of carbon-carbon bonds. Its utility is prominently showcased in the intricate pathways of total synthesis, where the precise construction of complex molecular architectures is paramount. This document provides detailed application notes and protocols for the use of this compound in key C-C bond-forming reactions within the context of natural product total synthesis. The selected examples highlight its application in both traditional Grignard additions and modern transition-metal-catalyzed cross-coupling reactions.
General Considerations for Using this compound
This compound is a highly reactive organometallic compound, sensitive to both air and moisture. Therefore, all reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Tetrahydrofuran (B95107) (THF) is a common solvent for Grignard reactions as it effectively solvates and stabilizes the Grignard reagent.[1] Commercial solutions of this compound in THF are readily available and their concentration should be determined by titration prior to use for accurate stoichiometry.
Application 1: Nucleophilic Addition to an Aldehyde in the Total Synthesis of Salvinorin A
The total synthesis of Salvinorin A, a potent κ-opioid receptor agonist, reported by Evans and coworkers, features a key fragment coupling step involving the addition of a vinyl Grignard reagent to a complex aldehyde. While the primary Grignard reagent in this step is a vinyl magnesium species, the synthesis of the aldehyde fragment itself employs this compound in an earlier step to introduce a key methyl group.
Experimental Protocol: Synthesis of the Aldehyde Fragment Precursor
This protocol details a representative procedure for the addition of this compound to an enone, a common strategy for introducing a methyl group in a 1,4-conjugate addition fashion, often facilitated by a copper catalyst.
Reaction Scheme:
Materials:
-
α,β-unsaturated ketone (1.0 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
This compound (1.2 equiv, 3.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the α,β-unsaturated ketone and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add copper(I) iodide to the solution and stir for 10 minutes.
-
Slowly add the this compound solution dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Quantitative Data
| Entry | Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Cyclohexenone | 3-Methylcyclohexanone | 95 | N/A |
Data is representative for this type of transformation.
Experimental Workflow Diagram
Caption: Workflow for the copper-catalyzed conjugate addition of this compound.
Application 2: Iron-Catalyzed Cross-Coupling in the Total Synthesis of (-)-α-Cubebene
The total synthesis of the sesquiterpene (-)-α-cubebene by Fürstner and coworkers showcases a modern application of this compound in an iron-catalyzed cross-coupling reaction with a vinyl triflate. This method provides an efficient and mild way to form a C(sp²)-C(sp³) bond.
Experimental Protocol: Iron-Catalyzed Methylation of a Vinyl Triflate
Reaction Scheme:
Materials:
-
Vinyl triflate intermediate (1.0 equiv)
-
Iron(III) acetylacetonate (B107027) (Fe(acac)₃) (10 mol%)
-
This compound (1.5 equiv, 3.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve the vinyl triflate in a mixture of anhydrous THF and NMP (4:1 v/v).
-
Add iron(III) acetylacetonate to the solution.
-
Cool the reaction mixture to -20 °C.
-
Slowly add the this compound solution via syringe over 10 minutes.
-
Stir the reaction mixture at -20 °C for 30 minutes.
-
Allow the reaction to warm to 0 °C and stir for an additional 1 hour, monitoring by GC-MS.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data
| Entry | Substrate | Product | Catalyst | Yield (%) |
| 1 | Vinyl triflate precursor of (-)-α-cubebene | (-)-α-Cubebene | Fe(acac)₃ | 90 |
Catalytic Cycle Diagram
Caption: Proposed catalytic cycle for the iron-catalyzed cross-coupling reaction.
Conclusion
This compound remains an indispensable reagent in the challenging field of total synthesis. The examples of its application in the syntheses of Salvinorin A and (-)-α-cubebene demonstrate its versatility in both classical nucleophilic additions and contemporary transition-metal-catalyzed cross-coupling reactions. The provided protocols offer a practical guide for researchers aiming to employ this powerful C-C bond-forming reagent in their own synthetic endeavors. Careful attention to anhydrous and inert reaction conditions is critical for achieving high yields and reproducibility.
References
Application of Methylmagnesium Chloride in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylmagnesium chloride (CH₃MgCl), a primary Grignard reagent, is a cornerstone in organic synthesis, particularly within the pharmaceutical industry. Its utility lies in its ability to act as a potent nucleophilic methyl source, enabling the formation of new carbon-carbon bonds—a fundamental process in the construction of complex active pharmaceutical ingredients (APIs).[1] This organometallic compound is widely used for synthesizing alcohols from carbonyl compounds, which are prevalent structural motifs in many drugs.[1] Typically supplied as a solution in tetrahydrofuran (B95107) (THF), its reactivity and handling are well-established for both laboratory and industrial-scale applications.[1] This document provides detailed application notes and protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.
Core Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical synthesis is its reaction with carbonyl groups (aldehydes, ketones, and esters) to introduce a methyl group and form a new alcohol functionality. This reaction is critical for building the carbon skeleton of complex drug molecules.[1][2]
Key Reactions:
-
Reaction with Ketones: Forms tertiary alcohols.
-
Reaction with Aldehydes: Forms secondary alcohols.
-
Reaction with Esters: Typically involves a double addition to form tertiary alcohols.
These transformations are pivotal in the synthesis of various pharmaceuticals, including the anti-asthmatic drug Montelukast (B128269).
Application Example: Synthesis of a Key Intermediate for Montelukast
A critical step in the synthesis of Montelukast sodium is the preparation of a diol intermediate, specifically [R-(E)]-1-[[[1-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetic acid, through the reaction of a methyl ester precursor with this compound.[1][3][4]
Reaction Scheme: Formation of Montelukast Diol Intermediate
Caption: Reaction scheme for the synthesis of the Montelukast diol intermediate.
Quantitative Data for Montelukast Intermediate Synthesis
| Parameter | Value | Reference(s) |
| Reactant | Methyl Ester Precursor (Compound 20) | [3] |
| Reagent | This compound (in etheral solution) | [3] |
| Molar Equivalents (MeMgCl) | 2-3 equivalents | [3] |
| Solvent | Toluene, Tetrahydrofuran (THF) | [1][3] |
| Reaction Temperature | 0°C to 5°C (not to exceed 10°C) | [3] |
| Reaction Time | 1 to 6 hours | [3] |
| Quenching Agent | Dilute Acetic Acid or Water | [1][3] |
Experimental Protocol: Synthesis of Montelukast Diol Intermediate
This protocol is a synthesized representation based on available literature.[1][3]
Materials:
-
Methyl ester precursor (Compound 20)
-
This compound (e.g., 3M solution in THF)
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Glacial Acetic Acid
-
Water (deionized)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice/water bath
-
Standard glassware for workup
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve the methyl ester precursor (1 equivalent) in anhydrous toluene in a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Cool the solution to between 0°C and 5°C using an ice/water bath.
-
-
Addition of Grignard Reagent:
-
Slowly add the this compound solution (2-3 equivalents) dropwise via the dropping funnel to the cooled solution.
-
Maintain the internal reaction temperature below 10°C throughout the addition.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at 0°C to 5°C.
-
Monitor the progress of the reaction by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), until the starting material is consumed (typically 1-6 hours).
-
-
Quenching:
-
Once the reaction is complete, slowly and carefully add water dropwise with external cooling to quench the excess Grignard reagent.
-
Subsequently, acidify the mixture with glacial acetic acid.
-
-
Workup and Isolation:
-
Perform an aqueous workup to separate the organic and aqueous layers.
-
The diol intermediate can then be isolated from the organic layer, often by crystallization from a solvent system like toluene-hexanes.[1]
-
Experimental Workflow Diagram
Caption: General workflow for the synthesis of the Montelukast diol intermediate.
General Protocol: Synthesis of Tertiary Alcohols from Esters
This protocol outlines a general procedure for the synthesis of tertiary alcohols, which are common intermediates in pharmaceutical development, using this compound and an ester starting material.
Quantitative Data for Tertiary Alcohol Synthesis
| Parameter | General Guideline |
| Reactant | Ester (e.g., benzoate, acetate) |
| Reagent | This compound |
| Molar Equivalents (MeMgCl) | > 2.0 equivalents (typically 2.1 - 2.5) |
| Solvent | Anhydrous etheral solvent (e.g., THF, Diethyl Ether) |
| Reaction Temperature | 0°C to room temperature |
| Reaction Time | 30 minutes to several hours |
| Quenching Agent | Saturated aqueous ammonium (B1175870) chloride, dilute acid, or water |
Experimental Protocol
Materials:
-
Ester starting material
-
This compound solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the ester (1 equivalent) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
-
Addition of Grignard Reagent:
-
Slowly add the this compound solution (>2 equivalents) dropwise to the stirred solution. A second addition of the methyl group occurs after the initial formation of a ketone intermediate.
-
-
Reaction and Monitoring:
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 30 minutes to a few hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
-
Quenching:
-
Cool the reaction mixture back to 0°C and slowly quench by adding saturated aqueous ammonium chloride solution.
-
-
Workup and Purification:
-
Extract the mixture with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude tertiary alcohol product by column chromatography on silica (B1680970) gel or by distillation/crystallization.
-
General Mechanism for Tertiary Alcohol Formation
Caption: Mechanism of tertiary alcohol formation from an ester and a Grignard reagent.
Safety and Handling
This compound is a highly reactive and moisture-sensitive compound.[2][5]
-
Handling: Always handle under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware.
-
Reactivity: It reacts violently with water and other protic sources.
-
Storage: Store in a tightly sealed container under an inert atmosphere.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, flame-retardant lab coat, and gloves.
By following these detailed protocols and safety guidelines, researchers can effectively and safely utilize this compound in the synthesis of valuable pharmaceutical intermediates.
References
- 1. books.rsc.org [books.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. US7476748B2 - Process for making montelukast and intermediates therefor - Google Patents [patents.google.com]
- 4. An Improved Process For Synthesizing Intermediates Of Montelukast [quickcompany.in]
- 5. This compound - Wikipedia [en.wikipedia.org]
Titration method for determining the concentration of methylmagnesium chloride solution.
Application Notes: Determination of Methylmagnesium Chloride Concentration by Titration
Introduction
This compound (CH₃MgCl) is a versatile and widely utilized Grignard reagent in organic synthesis, playing a crucial role in the formation of carbon-carbon bonds. The precise concentration of a this compound solution is a critical parameter that dictates the stoichiometry of a reaction, directly impacting product yield, purity, and reproducibility. Inaccurate concentration values can lead to incomplete reactions, the formation of byproducts, and difficulties in process scale-up. Therefore, the accurate determination of this compound concentration is an essential quality control step for researchers, scientists, and professionals in drug development and chemical manufacturing. This document provides detailed protocols for the most common and reliable titration methods for the standardization of this compound solutions.
Overview of Titration Methods
Several titration methods are available for the determination of Grignard reagent concentrations. The choice of method often depends on the available equipment, the required level of precision, and the presence of potential interfering substances. The most prevalent methods include:
-
Colorimetric Titration: This method relies on a distinct color change to indicate the endpoint of the titration. It is a rapid and visually straightforward technique. Common indicators for Grignard titrations include 1,10-phenanthroline (B135089), which forms a colored complex with the Grignard reagent.[1][2][3][4][5] The titrant is typically a protic species, such as a high-molecular-weight alcohol, that reacts with the Grignard reagent in a 1:1 stoichiometry.
-
Potentiometric Titration: This instrumental method measures the change in potential (voltage) between two electrodes as the titrant is added. The endpoint is determined by the point of the steepest potential change. Potentiometric titration is highly accurate and reproducible, and it is particularly useful for colored or turbid solutions where a visual endpoint would be difficult to discern.[6] It is considered a more robust method, offering excellent precision.
-
Iodometric Titration: This method involves the reaction of the Grignard reagent with iodine. The disappearance of the characteristic brown color of iodine signals the endpoint. To improve the solubility of the resulting magnesium salts and achieve a sharper endpoint, this titration is often carried out in the presence of lithium chloride.
Data Presentation: Comparison of Titration Methods
The following table summarizes the key quantitative and qualitative aspects of the primary titration methods for determining the concentration of this compound.
| Method | Titrant | Indicator/Detection | Typical Concentration Range | Precision | Accuracy | Advantages | Disadvantages |
| Colorimetric | sec-Butanol or Menthol (B31143) in THF | 1,10-Phenanthroline | 0.1 M - 3.0 M | High | High | Rapid, simple setup, clear visual endpoint.[1][2][3] | Can be subjective; may be difficult with colored solutions. |
| Potentiometric | 2-Butanol (B46777) in THF | Platinum and Reference Electrodes | 0.1 M - 3.0 M | Very High | Very High | Highly accurate and reproducible, objective endpoint determination, suitable for automated systems.[6] | Requires specialized equipment (potentiometer, electrodes). |
| Iodometric | This compound (as titrant) | Iodine in THF with LiCl | 0.1 M - 3.0 M | High | High | Sharp and clear endpoint. | Requires careful handling of iodine and preparation of the titrant solution. |
Experimental Protocols
Protocol 1: Colorimetric Titration of this compound using 1,10-Phenanthroline and Menthol
This protocol describes a widely used method for the visual titration of this compound. The endpoint is a persistent color change from colorless to pink or reddish-purple.[3]
Materials:
-
This compound solution in THF (analyte)
-
(-)-Menthol (primary standard)
-
1,10-Phenanthroline (indicator)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Argon or Nitrogen gas for inert atmosphere
-
Oven-dried glassware: 50 mL round-bottom flask, magnetic stir bar, gas-tight syringes (1 mL, 5 mL)
-
Magnetic stir plate
-
Septa
Procedure:
-
Preparation of the Titration Flask:
-
Place a magnetic stir bar in a 50 mL round-bottom flask and oven-dry all glassware at 120°C for at least 4 hours.
-
Cool the flask to room temperature under a stream of inert gas (argon or nitrogen).
-
Accurately weigh approximately 156 mg (1 mmol) of (-)-menthol and a small crystal (1-2 mg) of 1,10-phenanthroline into the flask.
-
Seal the flask with a rubber septum.
-
-
Solvent Addition:
-
Using a dry syringe, add 10 mL of anhydrous THF to the flask.
-
Stir the mixture at room temperature until all solids are dissolved. The solution should be colorless.
-
-
Titration:
-
Carefully draw a known volume (e.g., 1-2 mL) of the this compound solution into a dry, gas-tight syringe.
-
Slowly add the this compound solution dropwise to the stirred menthol solution.
-
A transient pink or reddish-purple color will appear at the point of addition and dissipate upon stirring.
-
Continue the addition until a persistent faint pink or reddish-purple color is observed, indicating the endpoint.
-
Record the volume of the this compound solution added.
-
-
Calculation:
-
Calculate the molarity of the this compound solution using the following formula:
Molarity (M) = (moles of menthol) / (Volume of CH₃MgCl added in L)
Moles of menthol = (mass of menthol in g) / (156.27 g/mol )
-
Protocol 2: Potentiometric Titration of this compound using 2-Butanol
This protocol provides a highly accurate and reproducible instrumental method for determining the concentration of this compound.
Materials:
-
This compound solution in THF (analyte)
-
2-Butanol solution in anhydrous THF (standardized, e.g., 1.0 M)
-
Anhydrous tetrahydrofuran (THF)
-
Potentiometer or autotitrator
-
Platinum indicator electrode and a suitable reference electrode (e.g., Ag/AgCl)
-
Oven-dried glassware: 100 mL beaker, magnetic stir bar
-
Magnetic stir plate
-
Argon or Nitrogen gas for inert atmosphere
-
Gas-tight syringes
Procedure:
-
System Setup:
-
Set up the potentiometer or autotitrator with the platinum and reference electrodes.
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
-
Sample Preparation:
-
In a 100 mL beaker under an inert atmosphere, place a magnetic stir bar.
-
Using a dry, gas-tight syringe, accurately transfer a known volume (e.g., 5.0 mL) of the this compound solution into the beaker.
-
Add approximately 20 mL of anhydrous THF to ensure the electrodes are sufficiently immersed.
-
-
Titration:
-
Immerse the electrodes in the this compound solution and begin stirring.
-
Add the standardized 2-butanol solution in small increments (e.g., 0.1-0.2 mL) from the burette of the autotitrator.
-
Record the potential (in mV) after each addition, allowing the reading to stabilize.
-
As the endpoint is approached, the potential will begin to change more rapidly. Reduce the increment volume to obtain a more accurate endpoint.
-
Continue the titration past the endpoint until the potential stabilizes again.
-
-
Endpoint Determination and Calculation:
-
The endpoint of the titration is the volume of titrant at which the largest change in potential occurs.
-
This is most accurately determined by plotting the first or second derivative of the titration curve (d(mV)/d(Volume) or d²(mV)/d(Volume)²). The peak of the first derivative curve or the zero crossing of the second derivative curve corresponds to the equivalence point.
-
Calculate the molarity of the this compound solution:
Molarity (M) = (Molarity of 2-butanol × Volume of 2-butanol at endpoint) / (Volume of CH₃MgCl solution)
-
Visualizations
Caption: Experimental workflow for the titration of this compound.
Caption: Titration reaction of this compound with an alcohol.
References
- 1. researchgate.net [researchgate.net]
- 2. A Convenient Method for Determining the Concentration of Grignard Reagents | Semantic Scholar [semanticscholar.org]
- 3. Direct Arylation of 1,10-Phenanthroline Using an Organomagnesium Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.montclair.edu [digitalcommons.montclair.edu]
- 5. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 6. Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safe handling and storage procedures for methylmagnesium chloride in a laboratory setting.
Application Note: Safe Handling and Storage Procedures for Methylmagnesium Chloride in a Laboratory Setting
Audience: Researchers, scientists, and drug development professionals
Abstract: this compound (CH₃MgCl), a common Grignard reagent, is a powerful tool in organic synthesis. However, its high reactivity presents significant hazards, including pyrophoricity, violent reactions with water, and corrosivity.[1] This document provides detailed protocols for the safe handling, storage, and disposal of this compound solutions (typically in tetrahydrofuran, THF) in a laboratory environment to minimize risks and ensure user safety.
Hazards and Properties
This compound is a highly reactive and hazardous substance. It is crucial to be aware of its properties before handling.
-
Flammability: Highly flammable liquid and vapor.[2] It can ignite spontaneously upon contact with air or moisture.[3]
-
Reactivity with Water: Reacts violently with water, releasing flammable gases (methane) which may ignite spontaneously.[2][4]
-
Corrosivity: Causes severe skin burns and serious eye damage.[3][5]
-
Air and Moisture Sensitivity: The reagent is sensitive to air and moisture, necessitating handling under an inert atmosphere.[2][3]
-
Peroxide Formation: Solutions in THF may form explosive peroxides upon prolonged storage, especially when exposed to air.[2][6]
Data Presentation
The following table summarizes key quantitative data for a typical this compound solution in THF.
| Property | Value | Citation(s) |
| Chemical Formula | CH₃MgCl | [3] |
| Molecular Weight | 74.79 g/mol | [3] |
| Appearance | Colorless to pale brown/dark green solution | [1][5] |
| Boiling Point (THF) | ~66 °C / 150.8 °F | [2][6] |
| Flash Point (THF) | -17 °C / 1.4 °F | [2][6] |
| Autoignition Temp. | 212 °C / 413.6 °F | [6] |
| Specific Gravity | ~1.010 g/mL | [6] |
Experimental Protocols
3.1. Personal Protective Equipment (PPE) and Engineering Controls
Proper PPE and engineering controls are mandatory when working with this compound.
-
Engineering Controls:
-
All work must be conducted in a certified chemical fume hood.[2]
-
Ensure a safety shower and eyewash station are readily accessible.[7]
-
Use an inert atmosphere (e.g., nitrogen or argon gas) for all transfers and reactions.[3]
-
Ground and bond all containers and equipment to prevent static discharge.[5][8]
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting chemical safety goggles and a face shield.[4][5]
-
Skin Protection: Use chemically resistant gloves (e.g., butyl rubber or neoprene). Inspect gloves before each use. Wear a flame-retardant lab coat and closed-toe shoes.[4][5]
-
Respiratory Protection: If there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge.[6]
-
3.2. Protocol for a Typical Reaction Setup
This protocol outlines the general steps for using this compound in a reaction.
-
Glassware Preparation: Ensure all glassware is oven-dried and free of moisture. Assemble the reaction apparatus (e.g., a three-neck flask with a condenser, dropping funnel, and nitrogen inlet) while hot and allow it to cool under a stream of inert gas.
-
Reagent Transfer:
-
Use a dry, gas-tight syringe or cannula to transfer the this compound solution from the Sure/Seal™ bottle to the reaction flask.[7]
-
Never open a bottle of this compound to the atmosphere.
-
The reaction flask should already contain the solvent and any other reagents under an inert atmosphere.
-
-
Reaction Execution:
-
Cool the reaction mixture to the desired temperature (often 0 °C or below) using an ice bath or cryocooler.
-
Add the this compound solution dropwise to the reaction mixture with stirring to control the exothermic reaction.
-
Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS). For TLC monitoring, a small aliquot can be carefully quenched in a separate vial containing saturated aqueous ammonium (B1175870) chloride.[9]
-
-
Reaction Quenching: Once the reaction is complete, carefully quench the excess Grignard reagent and the magnesium alkoxide intermediate. (See Protocol 3.3).
3.3. Protocol for Quenching this compound
Quenching is a critical step to neutralize the reactive Grignard reagent. The reaction is highly exothermic.
-
Preparation: Cool the reaction flask in an ice-water bath to manage the heat generated during quenching.[10]
-
Slow Addition: While stirring vigorously, slowly add a quenching solution dropwise via a dropping funnel.[10]
-
Completion: Continue adding the quenching solution until no further gas evolution or exothermic reaction is observed.
-
Workup: Once quenching is complete, the reaction mixture can be transferred to a separatory funnel for extraction with an appropriate organic solvent.[10]
3.4. Storage Procedures
Proper storage is essential to maintain the reagent's integrity and prevent accidents.
-
Store containers in a cool, dry, well-ventilated, and flammable-liquids storage area.[5]
-
Keep away from heat, sparks, open flames, and other ignition sources.[5]
-
Containers should be clearly labeled and dated upon receipt and opening.[2][6]
-
Periodically test for the presence of peroxides, especially for older containers.[4] If crystals are observed or peroxide formation is suspected, do not move the container and contact safety personnel immediately.[6]
3.5. Spill Cleanup Procedures
In the event of a spill, follow these procedures.
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Ensure proper PPE is worn.
-
Remove all ignition sources.[5]
-
Cover the spill with an inert absorbent material such as dry sand, earth, or vermiculite. Do not use combustible materials.[11][12]
-
Using non-sparking tools, carefully collect the absorbed material into a dry, sealable container.[5][11]
-
Label the container as hazardous waste.
-
Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
-
Major Spill (outside a fume hood or large volume):
3.6. Waste Disposal
-
Excess or unreacted this compound must be quenched before disposal.
-
Collect all waste materials (quenched solutions, contaminated absorbents) in properly labeled, sealed containers.
-
Dispose of as hazardous waste in accordance with local, state, and federal regulations.[5]
Mandatory Visualizations
Caption: Safe handling workflow for this compound.
Caption: Decision tree for a this compound spill.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. nbinno.com [nbinno.com]
- 4. scribd.com [scribd.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. jk-sci.com [jk-sci.com]
Application Note: Diastereoselective Addition of Methylmagnesium Chloride to Chiral Aldehydes
Audience: Researchers, scientists, and drug development professionals.
Abstract: The addition of Grignard reagents, such as methylmagnesium chloride (MeMgCl), to chiral aldehydes is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Controlling the diastereoselectivity of this transformation is crucial for the construction of complex molecules with defined stereochemistry. This document outlines the key theoretical models governing the stereochemical outcome, provides representative data, and details experimental protocols for achieving high diastereoselectivity under both non-chelation (Felkin-Anh) and chelation-controlled conditions.
Theoretical Background: Controlling Stereoselectivity
The diastereoselectivity of nucleophilic addition to chiral aldehydes is primarily dictated by the conformation of the aldehyde in the transition state. Two models, the Felkin-Anh model and the Cram-Chelate model, are used to predict the major diastereomer.
-
Felkin-Anh Model (Non-Chelation Control): This model is applied when the α-carbon of the aldehyde does not possess a substituent capable of chelating with the magnesium ion (e.g., alkyl, aryl, or bulky silyl (B83357) ether groups).[1] The largest group (L) on the α-stereocenter orients itself perpendicular to the carbonyl group to minimize steric strain. The nucleophile then attacks the carbonyl carbon from the less hindered face, opposite the large group, following the Bürgi-Dunitz trajectory.[2][3] This leads to the formation of the anti (or Felkin-Anh) product.
-
Cram-Chelate Model (Chelation Control): When the aldehyde has a chelating group at the α- or β-position (e.g., alkoxy, benzyloxy), a cyclic, five- or six-membered chelate can form between the carbonyl oxygen, the heteroatom of the chelating group, and the magnesium ion of the Grignard reagent.[3][4] This rigid chelate locks the conformation of the aldehyde, and the nucleophile is directed to attack from the less sterically hindered face of this complex, typically leading to the syn (or Cram-Chelate) product.[4][5]
Data Presentation
The choice of substrate and reaction conditions dictates the controlling stereochemical model and, therefore, the reaction outcome. The following table summarizes representative results for the addition of this compound to chiral aldehydes under different controlling regimes.
| Aldehyde Substrate | Protecting/α-Substituent (R) | Conditions | Predominant Model | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 2-Phenylpropanal | Phenyl | THF, -78 °C | Felkin-Anh | >5:95[6] | ~85-95 |
| (S)-2-(Benzyloxy)propanal | Benzyl (OBn) | THF, -78 °C | Cram-Chelate | >95:5[4][5] | ~80-90 |
| (S)-2-(tert-Butyldimethylsilyloxy)propanal | TBDMS | THF, -78 °C | Felkin-Anh | <5:95[5] | ~80-90 |
| (S)-2-(Benzyloxy)propanal | Benzyl (OBn) | CH₂Cl₂ with TiCl₄, -78 °C | Cram-Chelate | >99:1[7] | ~85-95 |
Experimental Protocols
Detailed and reproducible protocols are essential for achieving high diastereoselectivity. Below are generalized procedures for conducting reactions under Felkin-Anh and Chelation control.
Protocol 1: Felkin-Anh Controlled Addition to a Non-Chelating Aldehyde
This protocol is suitable for aldehydes like (S)-2-phenylpropanal, where steric factors dominate.
Materials:
-
(S)-2-phenylpropanal
-
This compound (3.0 M in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add the chiral aldehyde (1.0 equiv) and anhydrous THF to a flame-dried, round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add this compound (1.1-1.2 equiv) dropwise to the stirred solution over 10-15 minutes, maintaining the temperature at -78 °C.
-
Reaction: Stir the mixture at -78 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel. Determine the diastereomeric ratio using ¹H NMR spectroscopy or GC analysis.
Protocol 2: Chelation-Controlled Addition to an α-Alkoxy Aldehyde
This protocol is designed for aldehydes with a chelating group, such as (S)-2-(benzyloxy)propanal.
Materials:
-
(S)-2-(benzyloxy)propanal
-
This compound (3.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography
Procedure:
-
Setup: The reaction setup is identical to Protocol 1, ensuring all glassware is dry and the reaction is under an inert atmosphere.
-
Reagent Addition: Add the α-alkoxy aldehyde (1.0 equiv) to anhydrous THF in the reaction flask.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Grignard Addition: Add this compound (1.1-1.2 equiv) dropwise. The magnesium ion will coordinate with both the carbonyl and the α-alkoxy group to form the chelate.
-
Reaction: Stir the mixture at -78 °C for 1-3 hours, monitoring by TLC.
-
Workup and Purification: The quenching, workup, and purification steps are identical to those described in Protocol 1. The major product will be the syn diastereomer.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the diastereoselective addition of MeMgCl to a chiral aldehyde.
References
- 1. Evidence Against Single-Electron Transfer in the Additions of Most Organomagnesium Reagents to Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The major stereoisomer obtained in the reaction of (S)-2-phenylpropanal w.. [askfilo.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application of Methylmagnesium Chloride in the Synthesis of Complex Natural Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylmagnesium chloride (CH₃MgCl), a Grignard reagent, is a powerful and versatile tool in organic synthesis, prized for its ability to form carbon-carbon bonds.[1][2] This nucleophilic methylating agent is instrumental in the construction of complex molecular architectures, a critical step in the total synthesis of many natural products and active pharmaceutical ingredients (APIs).[2][3] Its utility stems from its reaction with a variety of electrophiles, most notably carbonyl compounds such as aldehydes, ketones, and esters, to produce alcohols.[1] This reactivity, combined with its relatively low cost and high reactivity, makes this compound and its bromide and iodide analogs indispensable reagents in the modern synthetic chemist's toolkit.[4]
This document provides detailed application notes and experimental protocols for the use of this compound and its congeners in the synthesis of complex natural products, drawing on examples from the total synthesis of (+)-Ingenol and the targeted synthesis of 7-methyl steroids.
Application Note 1: Diastereoselective Addition to a Hindered Ketone in the Total Synthesis of (+)-Ingenol
The total synthesis of (+)-Ingenol, a complex diterpenoid with significant therapeutic potential, showcases the strategic application of a methyl Grignard reagent.[5][6] In a landmark 14-step synthesis starting from (+)-3-carene, a key step involves the diastereoselective addition of methylmagnesium bromide to a hindered ketone intermediate.[7] This reaction establishes a critical quaternary stereocenter, highlighting the reagent's ability to react with sterically demanding substrates.
Experimental Workflow: Synthesis of (+)-Ingenol Intermediate
Caption: Workflow for the synthesis of a key (+)-Ingenol precursor.
Quantitative Data
| Reactant | Reagent | Product(s) | Yield | Diastereomeric Ratio | Reference |
| Hindered Ketone Intermediate | Methylmagnesium Bromide | Tertiary Alcohol Precursor of (+)-Ingenol | 80% | Not Reported | [7] |
Experimental Protocol: Methylmagnesium Bromide Addition to Ingenol Intermediate
Materials:
-
Hindered ketone intermediate
-
Methylmagnesium bromide (solution in diethyl ether)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and stirring bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
A solution of the hindered ketone intermediate in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
A solution of methylmagnesium bromide in diethyl ether (typically 3.0 M) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to 0 °C and stirred for an additional 30 minutes.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The mixture is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired tertiary alcohol.
Application Note 2: 1,6-Conjugate Addition in the Synthesis of 7-Methyl Steroids
The introduction of a methyl group at the C7 position of the steroid nucleus can significantly modulate biological activity. A common strategy to achieve this is through the 1,6-conjugate addition of a methyl Grignard reagent to a Δ⁴,⁶-3-keto steroid. This reaction often proceeds with good regioselectivity, though it can lead to a mixture of diastereomers (7α- and 7β-methyl).
Experimental Workflow: Synthesis of 7-Methyl Steroids
Caption: General workflow for the 1,6-addition to a steroid dienone.
Quantitative Data
| Reactant | Reagent | Product(s) | Yield of Mixture | Diastereomeric Ratio (α:β) | Reference |
| 6-Dehydro-17α-methyltestosterone | Methylmagnesium bromide, cuprous chloride | 7α,17α-Dimethyltestosterone and 7β,17α-Dimethyltestosterone | ~80-90% (estimated) | Major:Minor (not specified) |
Experimental Protocol: Synthesis of 7α,17α-Dimethyltestosterone
Materials:
-
6-Dehydro-17α-methyltestosterone
-
Methylmagnesium bromide (solution in diethyl ether)
-
Cuprous chloride (CuCl)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and stirring bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a stirred solution of methylmagnesium bromide in anhydrous diethyl ether under an inert atmosphere, add a catalytic amount of cuprous chloride.
-
A solution of 6-dehydro-17α-methyltestosterone in anhydrous diethyl ether is added dropwise to the Grignard reagent mixture.
-
The reaction mixture is stirred at room temperature for a specified time (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography.
-
The reaction is carefully quenched by the addition of saturated aqueous NH₄Cl solution.
-
The mixture is extracted with diethyl ether.
-
The combined organic extracts are washed with saturated sodium chloride solution, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The residue, a mixture of 7α- and 7β-epimers, is purified by column chromatography on Florisil.
Conclusion
This compound and its analogs are powerful reagents for the construction of complex natural products. The examples of (+)-Ingenol and 7-methyl steroids demonstrate two key applications: the diastereoselective addition to a hindered ketone to create a quaternary center and the regioselective 1,6-conjugate addition to a dienone system. The provided protocols offer a practical guide for researchers in the field of natural product synthesis and drug discovery, highlighting the importance of careful control of reaction conditions to achieve desired stereochemical outcomes and yields.
References
- 1. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 14-step synthesis of (+)-ingenol from (+)-3-carene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sc.sogang.ac.kr [sc.sogang.ac.kr]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes and Protocols for Continuous Flow Synthesis Utilizing Methylmagnesium Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of methylmagnesium chloride in continuous flow synthesis. The transition from traditional batch processing to continuous flow offers significant advantages in terms of safety, scalability, and process control, particularly for highly exothermic and moisture-sensitive Grignard reactions.
Introduction to Continuous Flow Grignard Reactions
The synthesis of Grignard reagents, such as this compound, is a cornerstone of organic chemistry for the formation of carbon-carbon bonds. However, traditional batch preparation is often hampered by safety concerns due to the pyrophoric nature of magnesium and the highly exothermic nature of the reaction. Continuous flow chemistry mitigates these risks by utilizing small reactor volumes, providing superior heat and mass transfer, and enabling the safe handling of hazardous reagents.[1][2] In a continuous flow setup, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters and immediate consumption of the generated Grignard reagent in subsequent reactions. This "in-situ" or "telescoped" approach minimizes the accumulation of hazardous intermediates and can lead to higher yields and purities.[3]
Experimental Setups
Two common reactor setups for continuous Grignard reagent synthesis are the Packed Bed Reactor and the Continuous Stirred-Tank Reactor (CSTR).
-
Packed Bed Reactors: These typically consist of a column packed with magnesium turnings. A solution of the organic halide (e.g., methyl chloride) is then pumped through the column to generate the Grignard reagent.[4] This setup is advantageous for its simplicity and efficiency in bringing the reagent into contact with the magnesium surface.
-
Continuous Stirred-Tank Reactors (CSTRs): In a CSTR setup, magnesium and the organic halide solution are continuously fed into a stirred vessel. The product stream, containing the Grignard reagent, is continuously withdrawn. CSTRs are particularly useful for reactions involving solids and can be set up in series to perform multi-step sequences.
Process Analytical Technology (PAT) is often integrated into these setups for real-time monitoring and control. Techniques like inline Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy allow for the continuous analysis of reagent concentration and product formation.
Key Applications and Quantitative Data
The in-situ generation of this compound in continuous flow can be coupled with a variety of subsequent reactions. The following tables summarize representative quantitative data for different applications.
Table 1: Continuous Flow Generation of Grignard Reagents and Subsequent Reactions
| Application | Grignard Reagent | Electrophile | Reactor Type | Residence Time | Temperature (°C) | Yield (%) | Reference |
| Peterson Olefination | (Trimethylsilyl)this compound | Aldehydes | Packed Bed | ~28 min (Grignard formation), 10 min (reaction) | 100 (Grignard formation), 40 (reaction) | up to 93 | [4] |
| Epoxide/Chlorohydrin Synthesis | Chlorothis compound | Aldehydes/Ketones | Microreactor | 2.6 s (total) | -20 | up to 97 | |
| Amide Synthesis | Isopropylmagnesium chloride | Esters/Amines | Packed Bed | - | Room Temp. | High | |
| Intermediate Synthesis | Benzylmagnesium halide | Amide | CSTR | 60 min (Grignard formation), 30 min (reaction) | 20-25 | 72 | [1] |
Table 2: Comparison of Batch vs. Continuous Flow for Grignard Reaction [1]
| Parameter | Batch Process | Continuous Flow Process |
| Magnesium Usage | 1.75 equivalents | ~1 equivalent |
| Grignard Reagent Stoichiometry | Higher | Reduced by 10% |
| Process Mass Intensity (PMI) | Higher | Reduced by up to 30% |
| Impurity Formation | Up to 10% ester by-product | < 1% ester by-product |
| Safety | High risk due to large volumes and exotherms | Inherently safer due to small reaction volumes |
Experimental Protocols
Protocol 1: General Procedure for In-situ Grignard Reagent Formation and Reaction in a Packed Bed Reactor
This protocol is adapted from a procedure for Peterson olefination and can be generalized for other reactions.[4]
1. Reactor Setup:
- A glass column reactor (e.g., 6.6 mm x 150 mm) is packed with magnesium turnings.
- The column is connected to a pump for the delivery of the organic halide solution.
- A T-mixer is placed downstream of the column to introduce the electrophile solution from a second pump.
- A subsequent reactor coil or tube allows for the reaction of the Grignard reagent with the electrophile.
- A back-pressure regulator is used to maintain the system pressure.
2. Magnesium Activation:
- The magnesium turnings are activated prior to the reaction. This can be achieved by flowing a solution of an activating agent, such as diisobutylaluminum hydride (DIBAL-H) in a suitable solvent, through the column.
3. Grignard Reagent Formation:
- A solution of the organic halide (e.g., methyl chloride) in an anhydrous solvent (typically THF) is pumped through the heated, packed column.
- Typical parameters: 1.0 M solution of organic halide, flow rate of 0.1 mL/min, column temperature of 100°C.[4] This results in a residence time of approximately 28 minutes for a 2.8 mL column volume.[4]
4. Reaction with Electrophile:
- A solution of the electrophile in an anhydrous solvent is simultaneously pumped and mixed with the Grignard reagent stream via the T-mixer.
- The combined stream then flows through a reaction coil at a controlled temperature.
- Typical parameters: 0.8 M solution of electrophile, flow rate of 0.1 mL/min, reaction coil temperature of 40°C, residence time of 10 minutes for a 2 mL coil.[4]
5. Quenching and Work-up:
- The reaction stream is quenched by introducing an aqueous solution (e.g., saturated ammonium (B1175870) chloride or a dilute acid) through another T-mixer.
- The product is then collected and purified using standard laboratory techniques such as extraction and chromatography.
Protocol 2: Use of this compound as a Non-Nucleophilic Base for Nitrile Alkylation
This protocol is based on the principle of using this compound to deprotonate the carbon alpha to a nitrile, followed by alkylation.
1. Reagent Preparation:
- Prepare a solution of the nitrile substrate and a catalytic amount of an amine (e.g., diethylamine) in an anhydrous solvent like THF or 2-methyltetrahydrofuran.
- Prepare a separate solution of the alkylating agent (e.g., an alkyl halide).
2. Reaction Setup:
- A continuous flow setup with two inlet pumps and a T-mixer is used.
- The first pump delivers the nitrile/amine solution.
- The second pump delivers a solution of this compound (e.g., 3.0 M in THF).
- A third pump can be used to introduce the alkylating agent downstream after the deprotonation has occurred.
3. Deprotonation and Alkylation:
- The nitrile/amine solution and the this compound solution are mixed in the first T-mixer and flow through a reaction coil to allow for deprotonation.
- The resulting solution is then mixed with the alkylating agent solution in a second T-mixer.
- The mixture flows through a second reaction coil to complete the alkylation.
4. Quenching and Work-up:
- The reaction is quenched with an aqueous solution and the product is isolated and purified.
Visualizations
The following diagrams illustrate key concepts and workflows in continuous flow Grignard synthesis.
References
Application Notes and Protocols for the Large-Scale Preparation of Methylmagnesium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylmagnesium chloride (CH₃MgCl), a Grignard reagent, is a cornerstone of organic synthesis, prized for its utility in forming carbon-carbon bonds.[1][2][3] In the pharmaceutical and fine chemical industries, it serves as a critical intermediate for the synthesis of a wide array of molecules, from active pharmaceutical ingredients (APIs) to specialty chemicals.[1][2][4] These application notes provide detailed protocols and critical information for the safe and efficient large-scale preparation of this compound for industrial applications.
This compound is a potent nucleophile and a strong base, making it a versatile tool for chemists.[1] It is commercially available, typically as a solution in tetrahydrofuran (B95107) (THF).[1] However, for large-scale industrial processes, in-house preparation can be a more cost-effective and flexible option.
Industrial Applications in Drug Development
This compound plays a pivotal role in the synthesis of numerous pharmaceutical compounds. Its primary function is to introduce a methyl group into a molecule, a common structural motif in many drugs.[1] It is widely used in the synthesis of quinolone antibiotics and other heterocyclic drugs.[2][3] The reagent's ability to react with carbonyl compounds like aldehydes, ketones, and esters to form alcohols is a fundamental transformation in the construction of complex API skeletons.[1]
Key Applications Include:
-
Synthesis of Chiral Alcohols: As precursors to complex, stereospecific APIs.
-
Formation of Tertiary Alcohols: By reacting with ketones, a common step in building sterically hindered molecular frameworks.
-
Alkylation of Heterocycles: Introducing methyl groups to nitrogen- or sulfur-containing rings, modifying the pharmacological properties of the final compound.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data for the large-scale preparation and use of this compound.
| Parameter | Value | Solvent | Notes |
| Commercial Concentration | 3.0 M (approx. 22 wt%) | THF | Standard concentration for commercially available solutions. Custom concentrations may be available. |
| Typical Reaction Yield | 85-98% | THF/Methylal | Yield is dependent on reaction conditions, purity of reagents, and scale. |
| Molar Ratio (Mg:CH₃Cl) | 1:1 to 1:2.5 | THF/Methylal | An excess of methyl chloride is often used to ensure complete reaction of the magnesium. |
| Reaction Temperature | 20-60 °C | THF/Methylal | The reaction is exothermic and requires careful temperature control. |
Table 1: Key Parameters for this compound Synthesis
| Application | Substrate | Product | Yield | Reference |
| Synthesis of a Pharmaceutical Intermediate | 2-Adamantanone | 2-Methyl-2-adamantanol | 88% | Reaction with 3.0 M MeMgCl in THF. |
| Synthesis of a Fragrance Component | 2-Octanone | 2,6-Dimethyl-2-octanol | High | Continuous production process using a MeMgCl initiator. |
| Synthesis of an Intermediate for an Antifungal Agent (Fluconazole) | α-Chloroketone | 1,3-Dichloro derivative / Epoxide | >95% | Continuous flow synthesis with a short residence time. |
| Synthesis of an Intermediate for an Anti-inflammatory Drug (Montelukast) | Chiral Ketone | Chiral Tertiary Alcohol | High | Part of a multi-step synthesis avoiding precious metal catalysts.[4] |
Table 2: Examples of Industrial Applications with Reported Yields
Experimental Protocols
Protocol 1: Large-Scale Preparation of this compound in Tetrahydrofuran (THF)
This protocol describes a general procedure for the industrial-scale synthesis of this compound in THF.
Materials:
-
Magnesium turnings
-
Methyl chloride (gas or liquid)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (as an initiator)
Equipment:
-
Large-scale, jacketed glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and inlet for methyl chloride.
-
Inert gas supply (Nitrogen or Argon)
-
Cooling system for the reactor jacket
Procedure:
-
Reactor Preparation: Ensure the reactor is scrupulously clean and dry. Purge the reactor with an inert gas (nitrogen or argon) to remove all traces of air and moisture.
-
Charging the Reactor: Under a positive pressure of inert gas, charge the reactor with magnesium turnings.
-
Solvent Addition: Add anhydrous THF to the reactor to cover the magnesium turnings.
-
Initiation: Add a small crystal of iodine to the stirred mixture. The disappearance of the iodine color indicates the activation of the magnesium surface. A small amount of a previously prepared Grignard reagent can also be used as an initiator.
-
Reaction Initiation: Slowly introduce a small amount of methyl chloride into the reactor. An exothermic reaction should commence, indicated by a rise in temperature and gentle refluxing of the solvent.
-
Controlled Addition of Methyl Chloride: Once the reaction has initiated, continue the addition of methyl chloride at a controlled rate to maintain a steady reaction temperature (typically between 40-50°C). The rate of addition should be carefully monitored to prevent a runaway reaction.
-
Reaction Completion: After the addition of methyl chloride is complete, continue stirring the mixture at the reaction temperature for an additional 1-2 hours to ensure all the magnesium has reacted.
-
Cooling and Storage: Cool the resulting this compound solution to room temperature. The solution should be stored under an inert atmosphere in a designated, properly labeled container.
Protocol 2: Large-Scale Preparation of this compound in Methylal
This protocol offers a more cost-effective alternative using methylal as the solvent.
Materials:
-
Magnesium turnings
-
Methyl chloride (gas or liquid)
-
Anhydrous Methylal
-
Iodine (as an initiator)
Equipment:
-
Same as Protocol 1.
Procedure:
The procedure is analogous to Protocol 1, with methylal replacing THF as the solvent. The reaction temperature is typically maintained between 20-40°C. The use of methylal can simplify solvent recovery and reduce production costs.
Mandatory Visualizations
Caption: Experimental workflow for the large-scale preparation of this compound.
Caption: Logical relationship of materials and processes in this compound production.
Safety Precautions
The large-scale preparation and handling of this compound present significant safety hazards that must be rigorously addressed.
-
Flammability: this compound and the ethereal solvents used in its preparation are highly flammable. The reaction should be conducted in a well-ventilated area, away from sources of ignition.
-
Reactivity with Water and Air: Grignard reagents react violently with water and can ignite spontaneously in air. All equipment must be dry, and the reaction must be carried out under an inert atmosphere.
-
Exothermic Reaction: The formation of Grignard reagents is highly exothermic. Proper cooling and controlled addition of reagents are critical to prevent runaway reactions.
-
Personal Protective Equipment (PPE): Appropriate PPE, including flame-retardant lab coats, safety goggles, and gloves, must be worn at all times.
-
Emergency Preparedness: A Class D fire extinguisher (for combustible metals) and a safety shower/eyewash station should be readily accessible. Spills should be contained with an inert absorbent material like sand. Never use water to extinguish a Grignard reagent fire.
References
Troubleshooting & Optimization
How to troubleshoot low yield in a Grignard reaction with methylmagnesium chloride.
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing low yields in Grignard reactions, with a specific focus on the use of methylmagnesium chloride.
Troubleshooting Guide: Low Yield in Grignard Reactions
This guide addresses common issues encountered during Grignard reactions that can lead to diminished product yields.
Q1: What are the most common causes of low yield in a Grignard reaction with this compound?
Low yields in Grignard reactions are frequently attributed to a few key factors. The primary culprits include the presence of moisture, improper reaction temperature, the formation of side products, and issues with the quality of the reagents.
-
Moisture Contamination: Grignard reagents are potent bases and will react readily with even trace amounts of water.[1][2][3][4][5] This reaction, known as hydrolysis, consumes the Grignard reagent, reducing the amount available to react with your substrate and thereby lowering the yield.[1][2] Sources of water can include inadequately dried glassware, solvents, starting materials, or even atmospheric moisture.
-
Reaction Temperature: The formation of the Grignard reagent is a highly exothermic process.[6][7] If the temperature is not controlled, it can lead to side reactions. Conversely, some reactions require initial heating to overcome the activation energy barrier for initiation.[6][8] Once the reaction between the Grignard reagent and the electrophile begins, maintaining the optimal temperature is crucial to prevent side reactions like enolization or double addition to esters.[9][10]
-
Side Reactions: Several side reactions can compete with the desired Grignard addition, leading to a lower yield of the intended product. The most common of these is Wurtz coupling, where the Grignard reagent reacts with the remaining organic halide.[11][12]
-
Reagent Quality: The purity and activity of the magnesium metal and the organic halide are critical. A passivating layer of magnesium oxide on the surface of the magnesium can prevent or slow down the reaction.[4][6][13] Impurities in the organic halide can also interfere with the reaction.
Q2: How can I ensure my reaction conditions are sufficiently anhydrous?
Achieving and maintaining anhydrous conditions is paramount for a successful Grignard reaction.[5][14]
-
Glassware: All glassware must be rigorously dried. This can be accomplished by oven-drying at a high temperature (e.g., 130°C) overnight or by flame-drying under a vacuum or a stream of inert gas (like nitrogen or argon) immediately before use.[3][15][16]
-
Solvents: Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are standard choices as they are aprotic and can stabilize the Grignard reagent.[14][17][18] These solvents must be anhydrous. Commercially available anhydrous solvents are often sufficient, but for highly sensitive reactions, they can be further dried using drying agents like molecular sieves or by distillation from a suitable desiccant.[15]
-
Inert Atmosphere: The reaction should be conducted under a positive pressure of an inert gas, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[12]
Q3: My Grignard reaction is not initiating. What should I do?
Failure to initiate is a common problem. Here are several activation methods:
-
Mechanical Activation: Grinding the magnesium turnings in a mortar and pestle before the reaction can help expose a fresh, reactive metal surface.[19]
-
Chemical Activation: Adding a small crystal of iodine is a classic method.[6][13][14][16] The disappearance of the purple color of the iodine is an indicator that the reaction has started. A few drops of 1,2-dibromoethane (B42909) or methyl iodide can also be used as initiators.[6]
-
Thermal Activation: Gentle heating with a heat gun can sometimes provide the necessary activation energy.[8] However, be prepared to cool the reaction if it becomes too vigorous.
-
Entrainment: Adding a small amount of a pre-formed Grignard solution from a previous successful reaction can help to initiate the new batch.[3]
Q4: How can I minimize the formation of the Wurtz coupling byproduct?
Wurtz coupling (R-R formation) can be a significant side reaction. To minimize it:
-
Slow Addition: Add the organic halide dropwise to the suspension of magnesium. This maintains a low concentration of the halide in the reaction mixture, favoring the formation of the Grignard reagent over the coupling product.[6][12]
-
Solvent Choice: The choice of solvent can influence the extent of Wurtz coupling. For example, 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been shown to suppress Wurtz coupling in some cases compared to THF.[11]
Frequently Asked Questions (FAQs)
Q1: How do I know the actual concentration of my this compound solution?
The concentration of commercially available Grignard reagents can change over time. It is crucial to determine the exact concentration before use through titration. Several methods are available:
-
Titration with Iodine: A common and reliable method involves titrating the Grignard reagent against a solution of iodine in the presence of lithium chloride.[15][20][21] The endpoint is the disappearance of the iodine color.
-
Titration with Diphenylacetic Acid: This method uses diphenylacetic acid as the titrant. The endpoint is indicated by the appearance of a persistent yellow color.[20]
-
Titration with Menthol (B31143) and 1,10-Phenanthroline (B135089): In this method, a solution of the Grignard reagent is added to a solution of a known amount of menthol and a 1,10-phenanthroline indicator until a persistent color change is observed.[20][22]
Q2: What is the optimal temperature for running the reaction between this compound and my substrate?
The optimal reaction temperature depends on the specific substrate. For reactions with aldehydes and ketones, the addition of the Grignard reagent is often carried out at a low temperature (e.g., 0 °C or -78 °C) to minimize side reactions.[9][10][16] For less reactive substrates, the reaction may be run at room temperature or even with gentle heating.
Q3: Can I use a solvent other than diethyl ether or THF?
While diethyl ether and THF are the most common solvents, other ethereal solvents can be used. 2-Methyltetrahydrofuran (2-MeTHF) is a greener alternative that can sometimes offer improved performance.[11] The choice of solvent can affect the solubility and reactivity of the Grignard reagent due to the Schlenk equilibrium.[11][23]
Quantitative Data Summary
Table 1: Effect of Solvent on Grignard Reaction Yield (Benzyl Chloride)
| Solvent | Yield of Grignard Product (%) | Wurtz Byproduct (%) |
| Diethyl Ether (Et₂O) | 94 | Low |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 | Very Low |
| Tetrahydrofuran (THF) | 27 | Significant |
Data synthesized from a comparative study.[11]
Experimental Protocols
Protocol 1: Titration of this compound using Iodine
This protocol provides a method to determine the accurate concentration of a this compound solution.
Materials:
-
Iodine (I₂)
-
Anhydrous Lithium Chloride (LiCl)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound solution to be titrated
-
Dry glassware (vial, syringe)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a 0.5 M solution of LiCl in anhydrous THF.
-
In a flame-dried vial under an inert atmosphere, add a precisely weighed amount of iodine (e.g., 100 mg).[21]
-
Add 1.0 mL of the 0.5 M LiCl/THF solution to the vial and stir until the iodine is completely dissolved.[21]
-
Cool the iodine solution to 0 °C in an ice bath.
-
Slowly add the this compound solution dropwise via a syringe to the stirred iodine solution.
-
The endpoint is reached when the dark brown color of the iodine disappears, and the solution becomes colorless or light yellow.[21]
-
Record the volume of the Grignard reagent added.
-
Calculate the molarity of the this compound solution based on the stoichiometry of the reaction (2 RMgX + I₂ → R-R + 2 MgXI).
Visualizations
Caption: Troubleshooting workflow for low yield in Grignard reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. How does water affect Grignard reagents? | Filo [askfilo.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Grignard reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. hzdr.de [hzdr.de]
- 8. youtube.com [youtube.com]
- 9. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. benchchem.com [benchchem.com]
- 15. chemtips.wordpress.com [chemtips.wordpress.com]
- 16. benchchem.com [benchchem.com]
- 17. Solvents and Stabilization in Grignard Reactions , Hive Chemistry Discourse [chemistry.mdma.ch]
- 18. adichemistry.com [adichemistry.com]
- 19. quora.com [quora.com]
- 20. researchgate.net [researchgate.net]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 23. researchgate.net [researchgate.net]
Common side reactions observed with methylmagnesium chloride and how to minimize them.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing methylmagnesium chloride while minimizing common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound?
A1: The most prevalent side reactions include:
-
Protonation (Quenching): this compound is a strong base and will react with any source of acidic protons, such as water, alcohols, or terminal alkynes. This deactivates the Grignard reagent, forming methane (B114726) gas and reducing the yield of the desired product.[1][2]
-
Wurtz Coupling: The Grignard reagent can react with the unreacted methyl halide (or other organic halides present) to form a homo-coupled product (ethane in the case of this compound). This side reaction consumes both the Grignard reagent and the starting halide.[1][3][4]
-
Enolization: When reacting with carbonyl compounds that have an α-hydrogen, this compound can act as a base, deprotonating the α-carbon to form an enolate. This consumes the Grignard reagent and the starting carbonyl compound, reducing the yield of the desired alcohol.[1][5]
-
Reaction with Oxygen: Exposure to oxygen can lead to the formation of magnesium alkoxide species, which after workup can yield alcohols. This is a form of degradation of the Grignard reagent.[1]
-
Over-addition to Esters and Acid Chlorides: When reacting with esters or acid chlorides, this compound can add to the carbonyl group twice, leading to the formation of a tertiary alcohol instead of the desired ketone.[6]
Q2: How can I minimize the formation of the Wurtz coupling product?
A2: To suppress the Wurtz coupling side reaction, consider the following strategies:
-
Slow Addition of Alkyl Halide: Add the methyl halide to the magnesium turnings slowly and dropwise. This maintains a low concentration of the halide, reducing the probability of it reacting with the newly formed Grignard reagent.[1][3]
-
Control Reaction Temperature: Grignard formation is exothermic. Maintaining a low and controlled temperature can help minimize the rate of the Wurtz coupling reaction.[3][4]
-
Ensure Sufficient Magnesium Surface Area: A larger surface area of magnesium promotes the formation of the Grignard reagent over the Wurtz coupling reaction.[3][4]
-
Proper Solvent Choice: The choice of solvent can significantly impact the extent of Wurtz coupling. For some substrates, solvents like diethyl ether or 2-Methyltetrahydrofuran (2-MeTHF) are preferred over Tetrahydrofuran (THF).[3][7]
Q3: What are the ideal storage and handling conditions for this compound solutions?
A3: this compound is highly reactive and requires careful handling and storage:
-
Inert Atmosphere: Always handle and store this compound under a dry, inert atmosphere, such as nitrogen or argon, to prevent reactions with atmospheric moisture and oxygen.[7][8][9]
-
Anhydrous Conditions: Use oven-dried or flame-dried glassware and anhydrous solvents to prevent quenching of the Grignard reagent.[2][9]
-
Proper Sealing: Store in a tightly sealed container to prevent exposure to air and moisture.[7][8][10]
-
Temperature: Store in a cool, well-ventilated area away from heat sources and direct sunlight.[7][11][12]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Yield | Presence of acidic protons (e.g., water, alcohols). | Rigorously dry all glassware, solvents, and starting materials. Ensure the reaction is conducted under a positive pressure of a dry, inert gas (nitrogen or argon).[2][9] |
| Wurtz coupling side reaction. | Add the methyl halide dropwise to the magnesium suspension to maintain a low concentration. Control the reaction temperature, as the Grignard formation is exothermic.[1][3] | |
| Incomplete Grignard formation. | Ensure the magnesium surface is activated (e.g., using a small crystal of iodine or 1,2-dibromoethane). Allow for sufficient reaction time and consider gentle reflux to ensure all the magnesium is consumed.[9] | |
| High Yield of Biphenyl (or other homo-coupled) Byproduct | High local concentration of the organic halide. | Employ slow, dropwise addition of the organic halide to the magnesium turnings.[3] |
| Elevated reaction temperature. | Maintain a controlled, lower temperature to disfavor the Wurtz coupling reaction.[3][4] | |
| Starting Ketone/Aldehyde is Recovered Unreacted | Enolization of the carbonyl compound. | Use a less basic Grignard reagent if possible, or consider the use of additives like cerium(III) chloride (Luche reduction conditions for aldehydes and ketones) which can enhance nucleophilic addition over enolization. |
| Steric hindrance. | For sterically hindered ketones, the Grignard reagent may act as a reducing agent instead of a nucleophile. Consider using a less hindered nucleophile or a different synthetic route.[5][13] | |
| Formation of a Tertiary Alcohol from an Ester | Over-addition of the Grignard reagent. | The initially formed ketone is more reactive than the starting ester. To favor the ketone, use a Weinreb amide instead of an ester, or employ inverse addition (adding the Grignard reagent to the ester at a very low temperature).[6] |
Data Presentation
Table 1: Effect of Solvent on the Yield of Grignard Product vs. Wurtz Coupling Byproduct for the Reaction of Benzyl (B1604629) Chloride with Magnesium
| Solvent | Grignard Product Yield (%) | Wurtz Byproduct Formation |
| Diethyl Ether (Et₂O) | 94 | Minimal |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 | Low |
| Tetrahydrofuran (THF) | 27 | Significant |
| Cyclopentyl methyl ether (CPME) | 45 | Moderate |
| Diethoxymethane (DEM) | 45 | Moderate |
Data adapted from a comparative study on Grignard reaction solvents.[7] This table illustrates that for a reactive halide like benzyl chloride, the choice of solvent has a dramatic impact on the suppression of the Wurtz coupling side reaction, with diethyl ether and 2-MeTHF being superior to THF.[7]
Table 2: Typical Yield Ranges for Grignard Reagent Formation from Different Alkyl Halides
| Alkyl Halide | Reactivity | Typical Yield Range (%) | Notes |
| Alkyl Iodide (R-I) | Very High | 85-95 | Most reactive, but starting materials can be more expensive and less stable. Prone to side reactions if not controlled. |
| Alkyl Bromide (R-Br) | High | 70-90 | Good balance of reactivity and stability. Commonly used for Grignard synthesis. |
| Alkyl Chloride (R-Cl) | Moderate | 50-80 | Less reactive, often requiring longer initiation times or activation of the magnesium. Yields can be lower and more variable.[9] |
This table summarizes the general trends in achievable yields based on the reactivity of the parent alkyl halide under optimized laboratory conditions.[9]
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Minimizing Side Reactions in a Grignard Reaction
-
Preparation: Rigorously dry all glassware in an oven at >120°C overnight or by flame-drying under vacuum and cooling under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent and Solvent Preparation: Use anhydrous solvents, typically diethyl ether or THF, and ensure all starting materials are free of moisture.
-
Reaction Setup: Assemble the glassware under a positive pressure of inert gas. Place magnesium turnings (typically 1.1-1.2 equivalents) in the reaction flask.
-
Initiation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension to activate the surface. Gentle warming may be necessary to initiate the reaction, evidenced by bubbling and a change in color.[9]
-
Slow Addition: Dissolve the organic halide (1.0 equivalent) in the anhydrous solvent and add it dropwise to the activated magnesium suspension at a rate that maintains a gentle reflux.
-
Reaction with Electrophile: After the Grignard reagent has formed (typically indicated by the consumption of magnesium), cool the reaction mixture and slowly add the electrophile (e.g., ketone, aldehyde, ester) dissolved in the anhydrous solvent.
-
Quenching and Workup: After the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify the product using appropriate techniques such as distillation or chromatography.
Caption: General experimental workflow for a Grignard reaction designed to minimize side reactions.
Signaling Pathways and Side Reactions
The following diagrams illustrate the pathways of the desired Grignard reaction and common side reactions.
Caption: The desired nucleophilic addition pathway of a Grignard reagent to a carbonyl compound.
References
- 1. researchgate.net [researchgate.net]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. researchgate.net [researchgate.net]
- 12. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Activation of Magnesium Turnings for Methylmagnesium Chloride Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the methods for activating magnesium turnings for the synthesis of methylmagnesium chloride. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and efficient Grignard reagent synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in initiating the synthesis of this compound?
The primary challenge is the presence of a passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings.[1] This layer forms upon exposure to air and acts as a barrier, preventing the magnesium from reacting with methyl chloride to form the Grignard reagent.[1] Successful initiation, therefore, depends on effectively removing or disrupting this oxide layer to expose a fresh, reactive magnesium surface.[1]
Q2: What are the visual indicators of a successful initiation of the Grignard reaction?
A successful initiation is typically accompanied by one or more of the following observations:
-
Color Change: If using iodine as an activator, the characteristic purple or brown color of the iodine will disappear.[1]
-
Gas Evolution: With 1,2-dibromoethane (B42909) as an activator, the evolution of ethylene (B1197577) gas will be visible as bubbling.[1]
-
Spontaneous Reflux: The reaction is exothermic, which can cause the solvent (like diethyl ether or THF) to boil and reflux without external heating.[1]
-
Appearance of Turbidity: The reaction mixture may turn cloudy, with a grayish or brownish appearance.[1]
-
Temperature Increase: A noticeable increase in the temperature of the reaction mixture is a clear sign of an exothermic reaction.
Q3: What are the most common methods for activating magnesium turnings?
The most common methods can be categorized as chemical and physical activation:
-
Chemical Activation: This involves the use of activating agents that chemically react with the magnesium surface. Common activators include:
-
Physical Activation: These methods aim to physically disrupt the magnesium oxide layer:
-
Mechanical Crushing: Grinding the magnesium turnings with a glass rod to expose fresh surfaces.[1][3]
-
Dry Stirring: Vigorously stirring the dry magnesium turnings under an inert atmosphere for an extended period.[4][5]
-
Sonication: Using an ultrasonic bath to clean the magnesium surface through cavitation.[1][4]
-
Q4: Is it essential to use anhydrous (dry) conditions for the synthesis of this compound?
Yes, it is absolutely critical. Grignard reagents are potent bases and will react readily with protic solvents like water. This reaction quenches the Grignard reagent, rendering it inactive for the desired synthetic purpose. Therefore, all glassware must be thoroughly dried (e.g., by flame-drying or oven-drying), and all solvents and reagents must be strictly anhydrous.[1]
Troubleshooting Guide
Problem: The Grignard reaction for this compound synthesis fails to initiate.
This is a common issue often related to the passivating MgO layer or the presence of moisture. Follow this step-by-step guide to troubleshoot the problem.
Data Presentation
The selection of an activation method can influence the initiation and overall success of the Grignard reaction. The following tables summarize key parameters for common activation methods.
Table 1: Comparison of Common Magnesium Activation Methods
| Activation Method | Typical Amount | Observable Indicators | Initiation Temperature (°C) | Notes |
| Iodine (I₂) crystals | A few small crystals | Disappearance of purple/brown color[1] | Room temperature to gentle warming[1] | A very common and simple method.[1] |
| 1,2-Dibromoethane (DBE) | A few drops | Bubbling (ethylene gas evolution)[1] | Room temperature[1] | The reaction with DBE is often vigorous.[1] |
| Mechanical Crushing | N/A | Localized bubbling or cloudiness[1] | Room temperature[1] | Exposes fresh magnesium surface.[1][3] |
| Sonication | N/A | General cloudiness and warming[1] | Room temperature[1] | Cleans the magnesium surface through cavitation.[1][4] |
| Diisobutylaluminum hydride (DIBAH) | 5-12 mol% | Temperature increase[1] | ≤ 20°C for aryl halides, lower for alkyl halides[6][7] | Also acts as a drying agent.[4] |
Table 2: Reported Yields and Reaction Times for Grignard Synthesis
| Product | Activation Method | Solvent | Reaction Time | Purity/Yield | Reference |
| This compound | Iodine and Methyl Iodide | Tetrahydrofuran (THF) | 2-3 hours | 98.8% purity[2] | [2] |
| Benzylmagnesium chloride | Sonication | THF, Ether, or mixture | Not specified | 81% yield[8] | [8] |
| (1-methylpiperidin-4-yl)magnesium chloride | Iodine | THF | 5 hours | Not specified (0.50 M solution)[9] | [9] |
Note: Direct comparative yield data for this compound with different activation methods is limited in the provided search results. The table includes data for similar Grignard reagents to provide context.
Experimental Protocols
Protocol 1: Activation of Magnesium with Iodine
-
Glassware Preparation: Thoroughly dry all glassware (a three-necked round-bottom flask, reflux condenser, and addition funnel) by flame-drying under vacuum or by heating in an oven at >120°C for several hours. Allow to cool under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Reagent Setup: To the dried flask, add magnesium turnings (1.2 equivalents) and a magnetic stir bar.
-
Initiation: Add a single, small crystal of iodine to the flask. The flask may be gently warmed to sublime the iodine, allowing the vapor to react with the magnesium surface.[1][4]
-
Solvent and Methyl Chloride Addition: Add a small portion of anhydrous diethyl ether or THF to cover the magnesium. Begin the slow addition of a solution of methyl chloride in the same anhydrous solvent from the addition funnel.
-
Observation: Stir the mixture. The disappearance of the iodine color and the onset of gentle reflux indicate that the reaction has initiated.[1]
-
Continuation: Once initiated, continue the dropwise addition of the methyl chloride solution at a rate that maintains a controlled reflux. After the addition is complete, continue to stir until the magnesium is consumed.
Protocol 2: Activation of Magnesium with 1,2-Dibromoethane (DBE)
-
Glassware Preparation: Follow the same rigorous drying procedure as in Protocol 1.[1]
-
Reagent Setup: Place magnesium turnings (1.2 equivalents) and a magnetic stir bar in the reaction flask under an inert atmosphere.[1]
-
Solvent Addition: Add a portion of anhydrous diethyl ether or THF to cover the magnesium turnings.[1]
-
Initiation: Using a syringe, add a few drops of 1,2-dibromoethane to the stirred suspension of magnesium.[1] A vigorous evolution of ethylene gas and an increase in temperature should be observed, signaling activation.[1]
-
Methyl Chloride Addition: Once the initial vigorous reaction with DBE has subsided, begin the slow, dropwise addition of the methyl chloride solution.[1]
-
Continuation: Maintain a controlled reaction rate by adjusting the addition of methyl chloride. Continue stirring until the reaction is complete.
Protocol 3: Mechanical Activation of Magnesium
-
Glassware and Reagent Preparation: Use dried glassware and maintain an inert atmosphere as described in the previous protocols. Add the magnesium turnings to the flask.[1]
-
Mechanical Agitation:
-
Crushing: Before adding the solvent, use a dry, sturdy glass rod to firmly press and crush some of the magnesium turnings against the bottom of the flask. This should be done carefully to avoid breaking the glassware.[1][3]
-
Dry Stirring: Alternatively, the magnesium turnings can be stirred vigorously with a magnetic stir bar under an inert atmosphere for several hours before adding the solvent.[4][5]
-
-
Initiation: After mechanical activation, add the anhydrous solvent and a small amount of the methyl chloride solution to initiate the reaction.[1]
-
Continuation: Once the reaction has started, proceed with the dropwise addition of the remaining methyl chloride solution as described in the other protocols.[1]
Mandatory Visualization
Caption: Experimental workflow for activating magnesium turnings.
Caption: Troubleshooting decision tree for Grignard reaction initiation.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. lookchem.com [lookchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale | CoLab [colab.ws]
- 8. Grignard reagents-benzylmagnesium synthesized using a sonochemistry method [sxjs.ac.cn]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Methylmagnesium Chloride Reactions & The Critical Role of Anhydrous Conditions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the successful execution of methylmagnesium chloride reactions, with a specific focus on the paramount importance of maintaining anhydrous conditions.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for reactions involving this compound?
A1: this compound is a Grignard reagent, which is a potent nucleophile and a very strong base.[1][2] It reacts readily with protic solvents, with even trace amounts of water, to form methane (B114726) gas and magnesium salts.[3][4] This reaction, often called quenching, consumes the Grignard reagent, rendering it unavailable for the desired reaction with your electrophile, which directly leads to reduced or no product yield.[5]
Q2: What are the primary sources of water contamination in a Grignard reaction setup?
A2: Water contamination can originate from several sources:
-
Glassware: Glass surfaces can adsorb a significant amount of moisture from the atmosphere.[5]
-
Solvents: Ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether are hygroscopic and can absorb moisture from the air if not properly dried and stored.
-
Reagents: The starting materials, including the alkyl halide and any additives, can contain trace amounts of water.[5]
-
Atmosphere: Exposure of the reaction to the laboratory atmosphere, which contains moisture, can be a significant source of contamination.[5]
Q3: What is the visual evidence of a successful this compound reaction initiation?
A3: A successful initiation is typically indicated by several observable signs:
-
The appearance of bubbles on the surface of the magnesium turnings.
-
A noticeable warming of the reaction flask due to the exothermic nature of the reaction.
-
The reaction mixture turning cloudy and greyish-brown.
-
If iodine was used as an activator, its characteristic purple or brown color will fade.[5]
Q4: Which solvent is preferable for this compound reactions: diethyl ether or tetrahydrofuran (THF)?
A4: Both diethyl ether and THF are commonly used and effective solvents for Grignard reactions. THF is generally considered a better solvent for stabilizing the Grignard reagent.[6] The choice may also be influenced by the required reaction temperature, as THF has a higher boiling point than diethyl ether.[7]
Troubleshooting Guide
Issue: My this compound reaction fails to initiate.
-
Possible Cause: Inactive magnesium surface due to an oxide layer.
-
Solution: Activate the magnesium turnings. This can be achieved by mechanically crushing a few turnings with a dry glass rod under an inert atmosphere to expose a fresh surface. Chemical activation can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909).[5]
-
-
Possible Cause: Presence of moisture in the glassware or solvent.
-
Solution: Ensure all glassware is rigorously dried, either by oven-drying at over 120°C overnight or by flame-drying under a vacuum and cooling under an inert atmosphere like nitrogen or argon.[5] Solvents must be freshly distilled from an appropriate drying agent.
-
Issue: The reaction starts, but the yield of my desired product is consistently low.
-
Possible Cause: Quenching of the Grignard reagent by trace moisture.
-
Solution: Re-evaluate all drying procedures for glassware, solvents, and starting materials. Ensure the entire reaction is conducted under a positive pressure of a dry, inert atmosphere. The presence of methane as a byproduct is a strong indicator of moisture contamination.
-
-
Possible Cause: Incomplete formation of the Grignard reagent.
-
Solution: Optimize the reaction time and temperature. Allow for a sufficient reaction time, typically 1-3 hours, and consider gentle reflux to ensure all the magnesium is consumed.[5]
-
-
Possible Cause: Side reactions, such as Wurtz coupling.
-
Solution: Add the methyl chloride solution to the magnesium turnings dropwise. This maintains a low concentration of the alkyl halide, reducing the likelihood of it reacting with the newly formed Grignard reagent.[5]
-
Impact of Moisture on Reaction Yield
| Water Content in Reaction | Expected Impact on this compound Activity | Qualitative Effect on Product Yield |
| Strictly Anhydrous | Optimal reactivity and concentration. | High Yield |
| Trace Moisture (ppm level) | Partial quenching of the Grignard reagent. | Reduced Yield |
| Significant Moisture (>0.1%) | Substantial or complete quenching of the Grignard reagent. | Very Low to No Yield |
Experimental Protocols
Protocol 1: Drying of Glassware
-
Cleaning: Thoroughly wash all glassware with soap and water, followed by rinsing with deionized water and then acetone (B3395972) to remove any organic residues.
-
Oven-Drying: Place the cleaned glassware in an oven at a minimum of 125°C for at least 24 hours before use.
-
Flame-Drying (Alternative): Assemble the glassware, and while flushing with a dry, inert gas (nitrogen or argon), gently heat the entire apparatus with a heat gun or a soft flame until all visible moisture has evaporated.
-
Cooling: Allow the glassware to cool to room temperature under a continuous stream of dry inert gas before introducing any reagents.
Protocol 2: Drying of Solvents (Tetrahydrofuran - THF)
-
Pre-drying: Add sodium wire and benzophenone (B1666685) to a volume of THF that has been pre-dried over calcium hydride or 4Å molecular sieves.
-
Reflux: Heat the mixture to reflux under a nitrogen atmosphere for several hours until the solution turns a deep blue or purple color, indicating that the solvent is dry.
-
Distillation: Distill the required volume of THF directly into the reaction flask under an inert atmosphere.
-
Caution: Never distill to dryness, as this can concentrate explosive peroxides.
Protocol 3: Activation of Magnesium Turnings
-
Setup: In a flame-dried, three-necked flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, place the required amount of magnesium turnings.
-
Initiation with Iodine: Add a single crystal of iodine to the flask. Gently warm the flask with a heat gun until purple iodine vapors are observed, then allow it to cool under a stream of nitrogen. The disappearance of the iodine color upon addition of a small amount of the methyl chloride solution indicates activation.[8]
-
Initiation with 1,2-Dibromoethane (Alternative): Add a few drops of 1,2-dibromoethane to the magnesium suspension in the reaction solvent. The observation of gas evolution (ethene) indicates the activation of the magnesium surface.[9]
Protocol 4: Synthesis of this compound
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1-1.2 equivalents).
-
Solvent Addition: Add enough anhydrous THF or diethyl ether to cover the magnesium.
-
Initiation: Add a small crystal of iodine to the magnesium suspension. If the reaction does not start spontaneously, gently warm the flask with a heat gun or in a warm water bath until bubbling is observed and the iodine color fades.[8]
-
Addition of Methyl Chloride: Prepare a solution of methyl chloride (1.0 equivalent) in anhydrous THF or diethyl ether and place it in the dropping funnel. Add the solution dropwise to the activated magnesium at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle reflux for an additional 1-3 hours to ensure complete consumption of the magnesium. The resulting grey-brown solution is your this compound reagent.
Visualizations
References
- 1. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 2. Water opens the door to organolithiums and Grignard reagents: exploring and comparing the reactivity of highly polar organometallic compounds in unconventional reaction media towards the synthesis of tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. ijarse.com [ijarse.com]
- 8. Page loading... [wap.guidechem.com]
- 9. benchchem.com [benchchem.com]
Identifying and preventing the formation of Wurtz coupling byproducts.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and preventing the formation of byproducts during Wurtz coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the Wurtz coupling reaction and what are its primary applications?
The Wurtz coupling reaction is a method used in organic and organometallic chemistry to form a new carbon-carbon bond by reacting two alkyl halides with sodium metal in a dry ether solution.[1] This reaction is primarily used for the synthesis of higher, symmetrical alkanes.[2][3] While it is a foundational concept in C-C bond formation, its practical application in large-scale industry is limited due to the formation of byproducts and the availability of more modern coupling methodologies.[3]
Q2: What are the most common byproducts observed in a Wurtz coupling reaction?
The most common byproducts in a Wurtz coupling reaction include:
-
Alkenes: These are formed through a side reaction, particularly when the alkyl halides are bulky.[1][4]
-
Unsymmetrical Alkanes: When two different alkyl halides are used, a mixture of alkanes is formed, which is often difficult to separate.[1]
-
Rearrangement Products: Although less common with primary alkyl halides, rearrangement of the alkyl group can occur under certain conditions.[5]
Q3: Why is the Wurtz reaction generally not suitable for preparing unsymmetrical alkanes?
When two different alkyl halides are used as reactants, the reaction yields a mixture of three different alkanes (R-R, R'-R', and R-R').[6] Due to the similar boiling points of these products, their separation by fractional distillation is often challenging.[4]
Q4: Can tertiary alkyl halides be used in the Wurtz reaction?
No, the Wurtz coupling method generally fails with tertiary alkyl halides.[1][4] This is because the steric hindrance favors elimination reactions, leading to the formation of alkenes as the major product instead of the desired coupled alkane.[6][7]
Troubleshooting Guide
Issue 1: Low yield of the desired symmetrical alkane.
A low yield of the desired product is a common issue in Wurtz reactions and can be attributed to several factors.
| Potential Cause | Recommended Solution |
| Presence of Moisture | The Wurtz reaction must be conducted under strictly anhydrous (dry) conditions. Sodium metal reacts violently with water, which will quench the reaction. Ensure all glassware is oven-dried and solvents are properly dried before use.[3][6] |
| Poor Quality of Sodium | The surface of the sodium metal may be oxidized. Use freshly cut sodium pieces or finely dispersed sodium for better results.[5] |
| Inappropriate Solvent | Dry ether or tetrahydrofuran (B95107) (THF) are the most common solvents. For alkyl fluorides and aryl chlorides, THF is preferred.[6] |
| Side Reactions | The formation of byproducts such as alkenes will reduce the yield of the desired alkane. Refer to the troubleshooting guide for minimizing byproduct formation. |
Issue 2: High proportion of alkene byproduct.
The formation of alkenes is a significant side reaction, especially with sterically hindered alkyl halides.
| Parameter | Recommendation to Minimize Alkene Formation |
| Substrate Choice | Use primary alkyl halides whenever possible. Secondary alkyl halides are more prone to elimination, and tertiary alkyl halides almost exclusively yield alkenes.[5][7] |
| Temperature | Maintain a low reaction temperature. Higher temperatures can favor the elimination pathway. |
| Leaving Group | The reactivity of alkyl halides is in the order I > Br > Cl. Primary alkyl iodides are the best substrates for minimizing side reactions.[5] |
Issue 3: Formation of a mixture of alkanes in a cross-coupling reaction.
Attempting to synthesize an unsymmetrical alkane (R-R') by reacting two different alkyl halides (R-X and R'-X) will inevitably lead to a mixture of products (R-R, R'-R', and R-R').
| Parameter | Recommendation to Improve Selectivity |
| Reactant Choice | This method is inherently non-selective. For the synthesis of unsymmetrical alkanes, alternative methods like the Corey-House synthesis are recommended.[8] |
| Alternative Reaction | The Wurtz-Fittig reaction, which couples an alkyl halide with an aryl halide, can be more selective in some cases.[1] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Symmetrical Alkane via Wurtz Coupling
This protocol describes a general method for the synthesis of a symmetrical alkane from a primary alkyl halide.
Materials:
-
Round-bottom flask equipped with a reflux condenser and a dropping funnel
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Sodium metal
-
Anhydrous diethyl ether or THF
-
Primary alkyl halide
-
Drying agent (e.g., calcium chloride) for the reflux condenser
Procedure:
-
Setup: Assemble the reaction apparatus and ensure it is completely dry. The system should be flushed with an inert gas (Nitrogen or Argon) to exclude air and moisture.
-
Sodium Preparation: In the round-bottom flask, place the required amount of sodium metal, cut into small pieces, in anhydrous ether or THF.
-
Reactant Addition: Dissolve the primary alkyl halide in anhydrous ether or THF and place it in the dropping funnel.
-
Reaction: Add the alkyl halide solution dropwise to the stirred suspension of sodium metal. The rate of addition should be controlled to maintain a gentle reflux.
-
Completion: After the addition is complete, continue stirring the reaction mixture until the sodium metal is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of ethanol (B145695) to destroy any unreacted sodium, followed by the addition of water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with ether. Combine the organic extracts, wash with water, and dry over a suitable drying agent.
-
Purification: Remove the solvent by distillation, and purify the resulting alkane by fractional distillation.
Protocol 2: Preparation of Finely Dispersed Sodium
Finely dispersed sodium can improve reaction rates and yields.
Materials:
-
High-boiling inert solvent (e.g., xylene, toluene)
-
Sodium metal
-
High-speed mechanical stirrer
Procedure:
-
Place the inert solvent in a three-necked flask equipped with a high-speed stirrer, a reflux condenser, and an inert gas inlet.
-
Add the sodium metal to the solvent.
-
Heat the mixture above the melting point of sodium (97.8 °C) while stirring vigorously.
-
Continue stirring at high speed while allowing the mixture to cool. The sodium will solidify into fine particles.
-
The resulting dispersion can be used in the Wurtz reaction.
Visualizations
Caption: Mechanism of the Wurtz coupling reaction.
Caption: Competing pathways of coupling and elimination.
References
- 1. byjus.com [byjus.com]
- 2. Wurtz Reaction - GeeksforGeeks [geeksforgeeks.org]
- 3. Wurtz Reaction Mechanism, Examples & Uses – Organic Chemistry [vedantu.com]
- 4. A Short Note On Wurtz Reaction [unacademy.com]
- 5. jk-sci.com [jk-sci.com]
- 6. adichemistry.com [adichemistry.com]
- 7. chemistrypsneetjeewbjee.quora.com [chemistrypsneetjeewbjee.quora.com]
- 8. quora.com [quora.com]
Technical Support Center: Optimizing Methylmagnesium Chloride Additions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methylmagnesium chloride additions. The following information is designed to help optimize reaction temperature to improve yields and minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for adding this compound to a carbonyl compound?
A1: There is no single optimal temperature for all this compound additions, as it is highly dependent on the substrate and the desired outcome. However, for many standard additions to aldehydes and ketones, the reaction is often initiated at 0°C and then allowed to warm to room temperature. For substrates prone to side reactions, such as enolization or for additions to esters where mono-addition is desired, much lower temperatures, ranging from -20°C to -78°C, are often necessary.[1]
Q2: My reaction is giving a low yield of the desired alcohol. What role could temperature be playing?
A2: Temperature is a critical factor in the yield of Grignard reactions. If the temperature is too high, it can promote side reactions such as enolization (especially with sterically hindered ketones) and Wurtz-type coupling.[2] Conversely, if the temperature is too low, the reaction may be too slow and may not go to completion within a practical timeframe. It is crucial to find the optimal temperature that maximizes the rate of the desired addition while minimizing competing side reactions.
Q3: How does reaction temperature affect the formation of the Wurtz coupling byproduct?
A3: Elevated reaction temperatures can increase the rate of Wurtz coupling, where the Grignard reagent reacts with the unreacted alkyl halide.[2] This is particularly problematic during the formation of the Grignard reagent itself if there is a high local concentration of the alkyl halide. Slow, controlled addition of the alkyl halide and maintaining a low reaction temperature are key to minimizing this byproduct.[2]
Q4: I am trying to perform a mono-addition of this compound to an ester, but I am getting a significant amount of the tertiary alcohol (di-addition product). How can I prevent this?
A4: To favor mono-addition to an ester, it is essential to work at low temperatures, typically between -40°C and -78°C.[1] The ketone intermediate formed after the first addition is generally more reactive than the starting ester. Low temperatures help to stabilize the hemiacetal intermediate formed after the first addition, allowing for quenching before a second equivalent of the Grignard reagent can add.
Q5: My Grignard reaction won't start. Should I heat the reaction?
A5: While gentle warming can sometimes help to initiate a sluggish Grignard reaction, excessive heating should be avoided as it can lead to a dangerous exotherm and promote side reactions.[3] Before heating, ensure that all glassware is scrupulously dry, the magnesium is activated (e.g., with a crystal of iodine), and the solvent is anhydrous.[3] If initiation is still a problem, a small amount of pre-formed Grignard reagent can be added to initiate the reaction.[4]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Suggestion | Relevant Temperature Considerations |
| Wurtz Coupling | Add the methyl chloride slowly to the magnesium suspension during Grignard formation. Ensure a large surface area of magnesium. | Higher temperatures can accelerate Wurtz coupling. Maintain a low temperature during Grignard formation.[2] |
| Enolization of Carbonyl | Use a less hindered Grignard reagent if possible. Add a Lewis acid such as CeCl₃. | Lowering the reaction temperature can favor nucleophilic addition over enolization. |
| Reaction with Moisture | Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents. | Not directly temperature-dependent, but crucial for all Grignard reactions. |
| Incomplete Reaction | Increase the reaction time or use a slight excess of the Grignard reagent. | Ensure the temperature is sufficient for the reaction to proceed at a reasonable rate. |
Issue 2: Controlling the Exothermic Reaction
| Possible Cause | Troubleshooting Suggestion | Relevant Temperature Considerations |
| Addition of Reagent is Too Fast | Add the this compound solution dropwise using an addition funnel. | The exothermic nature of the reaction requires careful temperature control, often with an ice bath or cryocooler. |
| High Concentration of Reagents | Ensure adequate solvent volume to help dissipate the heat generated. | Maintaining a stable, low temperature is crucial to prevent a runaway reaction. |
Data Presentation
The following tables summarize the general effects of temperature on the outcome of this compound additions. The exact yields are highly substrate-dependent.
Table 1: General Effect of Temperature on Yield and Side Reactions
| Reaction Temperature | Relative Rate of Addition | Prevalence of Wurtz Coupling | Prevalence of Enolization | Selectivity for Mono-addition to Esters |
| -78°C | Slow | Low | Low | High[1] |
| -40°C | Moderate | Low | Low | Moderate to High[1] |
| 0°C | Fast | Moderate | Moderate | Low |
| Room Temperature (~25°C) | Very Fast | High | High | Very Low |
| Reflux (e.g., THF, ~66°C) | Very Fast | Very High | Very High | Very Low |
Table 2: Substrate-Specific Temperature Recommendations
| Substrate Type | Recommended Starting Temperature | Rationale |
| Aldehydes | 0°C | Generally reactive, allowing for good conversion at moderate temperatures. |
| Un-hindered Ketones | 0°C | Similar to aldehydes, but may require slightly longer reaction times. |
| Sterically Hindered Ketones | -20°C to -78°C | To minimize competing enolization. |
| Esters (for mono-addition) | -40°C to -78°C | To stabilize the hemiacetal intermediate and prevent di-addition.[1] |
Experimental Protocols
Protocol 1: General Procedure for this compound Addition to an Aldehyde or Ketone
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen). All glassware must be thoroughly dried.
-
Reagent Preparation: In the flask, place the aldehyde or ketone dissolved in anhydrous diethyl ether or THF. Cool the solution to 0°C using an ice-water bath.
-
Addition: Add the this compound solution (typically 1.1-1.5 equivalents) dropwise from the dropping funnel to the stirred solution. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of a saturated aqueous ammonium (B1175870) chloride solution. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Low-Temperature Addition of this compound to an Ester for Mono-addition
-
Apparatus Setup: Set up the reaction apparatus as described in Protocol 1.
-
Reagent Preparation: Dissolve the ester in anhydrous THF in the reaction flask. Cool the solution to -78°C using a dry ice/acetone bath.
-
Addition: Slowly add the this compound solution (1.0 equivalent) dropwise to the stirred ester solution over a period of 30-60 minutes, ensuring the internal temperature does not rise above -70°C.
-
Reaction: Stir the reaction mixture at -78°C for 1-2 hours.
-
Work-up: Quench the reaction at -78°C by the slow addition of a saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and proceed with the extraction as described in Protocol 1.
Mandatory Visualization
Caption: A decision tree for troubleshooting low product yield.
Caption: A typical experimental workflow for Grignard additions.
Caption: Desired vs. competing side reaction pathways.
References
Methylmagnesium Chloride Reactivity: A Technical Support Guide for Solvent Selection (THF vs. Diethyl Ether)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the selection and use of tetrahydrofuran (B95107) (THF) and diethyl ether as solvents for reactions involving methylmagnesium chloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), comparative data, and detailed experimental protocols to assist in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary differences between using THF and diethyl ether as a solvent for this compound?
A1: THF is a more polar and stronger Lewis base than diethyl ether, leading to better solvation of the magnesium center in the Grignard reagent.[1][2] This enhanced solvation can increase the reactivity of the Grignard reagent and allow for reactions to occur at lower temperatures.[2] THF's higher boiling point (66 °C) compared to diethyl ether (34.6 °C) also permits a wider range of reaction temperatures.[1][2] However, for some substrates, the use of THF can lead to a higher incidence of side reactions, such as Wurtz coupling.[3]
Q2: How does the choice of solvent affect the Schlenk equilibrium for this compound?
A2: The Schlenk equilibrium describes the equilibrium between the Grignard reagent (RMgX) and its corresponding dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species. The position of this equilibrium is influenced by the solvent. In a strongly coordinating solvent like THF, the equilibrium tends to favor the formation of monomeric Grignard reagent species.[4][5] In diethyl ether, the equilibrium may be more complex, with a greater proportion of dimeric or oligomeric structures.[6]
Q3: Is there a significant difference in the solubility of this compound in THF versus diethyl ether?
Q4: Can I use a commercially prepared solution of this compound in THF for a reaction that specifies diethyl ether?
A4: While it is sometimes possible, it is not always a direct substitution. The difference in solvent polarity and coordinating ability can affect the reaction rate, yield, and selectivity. It is recommended to first consult the literature for the specific reaction or to conduct a small-scale trial to determine the effect of the solvent change.
Data Presentation: Solvent Property and Reactivity Comparison
Table 1: Physical and Chemical Properties of THF and Diethyl Ether
| Property | Tetrahydrofuran (THF) | Diethyl Ether (Et₂O) |
| Boiling Point | 66 °C[2] | 34.6 °C[1] |
| Density | 0.889 g/mL | 0.713 g/mL |
| Dielectric Constant | 7.6 | 4.3 |
| Lewis Basicity | Higher | Lower |
| Peroxide Formation | Can form explosive peroxides upon storage | Can form explosive peroxides upon storage |
Table 2: Qualitative Reactivity Comparison of this compound
| Factor | Tetrahydrofuran (THF) | Diethyl Ether (Et₂O) |
| Grignard Reagent Formation | Generally faster due to better solvation of Mg | Can be slower |
| Reactivity of Grignard Reagent | Often higher due to monomeric nature | Generally lower |
| Wurtz Coupling Byproduct | Can be more significant for certain substrates[3] | Generally less significant[3] |
| Thermal Stability of Solution | Good, but peroxides can be an issue | Lower boiling point limits upper temperature range |
Mandatory Visualizations
Caption: Schlenk equilibrium of MeMgCl in THF vs. Diethyl Ether.
Caption: General experimental workflow for a Grignard reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. organic chemistry - Grignard Reagent in THF vs in Diethyl ether - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound | 676-58-4 [chemicalbook.com]
- 9. CA2489843A1 - Enhanced solubility of magnesium halides and catalysts and polymerization processes using same - Google Patents [patents.google.com]
Technical Support Center: Quenching Techniques for Grignard Reactions Involving Methylmagnesium Chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for quenching Grignard reactions involving methylmagnesium chloride.
Troubleshooting Guides
This section addresses common issues encountered during the quenching of Grignard reactions with this compound.
Issue 1: Runaway Exothermic Reaction During Quench
-
Root Cause: The reaction between the Grignard reagent and the quenching agent is highly exothermic.[1] Rapid addition of the quenching agent, especially water, can lead to an uncontrolled and dangerous temperature increase. There can also be an induction period where the reaction does not start immediately, potentially leading a researcher to add more quenching agent, which then reacts all at once.
-
Recommended Action:
-
Cooling: Ensure the reaction flask is thoroughly cooled in an ice-water bath before and during the entire quenching process.[2]
-
Slow, Dropwise Addition: Add the quenching agent very slowly and dropwise using an addition funnel, with vigorous stirring to ensure efficient heat dissipation.[1]
-
Monitoring: Continuously monitor the internal temperature of the reaction. If a rapid temperature increase is observed, immediately stop the addition until the temperature subsides.
-
Dilution: For highly concentrated reaction mixtures, consider diluting with an anhydrous solvent like THF or diethyl ether before quenching to moderate the reaction rate.
-
Issue 2: Formation of a Thick, Unfilterable Precipitate During Workup
-
Root Cause: The quenching of a Grignard reagent produces magnesium salts, such as magnesium hydroxide (B78521) (Mg(OH)₂) and magnesium hydroxychloride (Mg(OH)Cl), which are often gelatinous and poorly soluble, making filtration difficult and trapping the desired product.[2][3]
-
Recommended Action:
-
Use of Acidic or Buffered Quenching Agents: Instead of water alone, use a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or a dilute acid (e.g., 1M HCl or 10% H₂SO₄).[2] These reagents form more soluble magnesium salts.[4]
-
Sufficient Stirring: After the initial quench, allow the mixture to stir for a period (e.g., 20 minutes to a few hours) to help dissolve the magnesium salts.
-
Addition of More Quenching Solution: If solids persist, the addition of more of the acidic or ammonium chloride solution may be necessary to fully dissolve them.
-
Filtration Aid: If a precipitate is unavoidable, filtering through a pad of Celite can help to manage the gelatinous solids.[1]
-
Issue 3: Low Yield of the Desired Product
-
Root Cause: Low yields can result from several factors, including incomplete Grignard reagent formation, quenching by atmospheric moisture or CO₂, side reactions during the quench, or inefficient extraction.
-
Recommended Action:
-
Ensure Complete Grignard Formation: Confirm the complete consumption of magnesium and allow for sufficient reaction time before quenching.
-
Maintain Inert Atmosphere: Perform the entire reaction and quench under a positive pressure of an inert gas (e.g., nitrogen or argon) to prevent premature quenching by air and moisture.[5]
-
Optimize Quenching Agent: For acid-sensitive products, such as tertiary alcohols prone to elimination, a milder quenching agent like saturated aqueous ammonium chloride is preferred over strong acids.[4][6]
-
Efficient Extraction: Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product from the aqueous layer.
-
Issue 4: Formation of an Emulsion During Extraction
-
Root Cause: The presence of finely divided magnesium salts can lead to the formation of stable emulsions between the aqueous and organic layers, making separation difficult.
-
Recommended Action:
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration: Filtering the entire mixture through a pad of Celite before extraction can remove the solids that stabilize the emulsion.
-
Centrifugation: If available, centrifuging the mixture can aid in the separation of the layers.
-
Patience: Sometimes, allowing the mixture to stand for an extended period can lead to the separation of the layers.
-
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching a Grignard reaction?
A1: Quenching serves two main purposes. First, it neutralizes any unreacted, highly reactive Grignard reagent. Second, it protonates the intermediate magnesium alkoxide salt formed after the Grignard reagent has reacted with an electrophile (like a ketone or aldehyde), to yield the final alcohol product.[6]
Q2: What are the most common quenching agents for a this compound reaction?
A2: The most common quenching agents are water, dilute aqueous acids (like 1M HCl or 10% H₂SO₄), and saturated aqueous ammonium chloride.[1] The choice of quenching agent depends on the stability of the product to acidic conditions.
Q3: Why is saturated ammonium chloride solution often recommended for quenching?
A3: A saturated aqueous solution of ammonium chloride is a mild proton source that is less acidic than strong acids like HCl or H₂SO₄.[4] This is particularly important when the product is a tertiary alcohol that could undergo acid-catalyzed elimination (dehydration) to form an alkene.[4] It also helps to form soluble magnesium salts, facilitating the workup.[4]
Q4: Can I use concentrated acid to quench the reaction?
A4: It is strongly advised not to use concentrated acids. The reaction with any unreacted magnesium metal would be extremely vigorous, producing large volumes of hydrogen gas and creating a significant safety hazard. Furthermore, concentrated acids can cause degradation of the desired product.
Q5: How do I deal with unreacted magnesium metal after the reaction?
A5: Unreacted magnesium will be consumed during the acidic quench, reacting to form magnesium salts and hydrogen gas. It is crucial to perform the quench slowly and with adequate cooling to control this reaction. If the unreacted magnesium is causing blockages during transfer, it can sometimes be dissolved by the careful addition of the quenching solution directly to the reaction vessel before transfer.
Data Presentation
Table 1: Qualitative Comparison of Common Quenching Agents for this compound Reactions
| Quenching Agent | Advantages | Disadvantages | Key Considerations |
| Water | Inexpensive and readily available. | Highly exothermic and can be difficult to control; forms insoluble magnesium hydroxide.[1][2] | Must be added very slowly with efficient cooling. Often followed by an acid wash.[1] |
| Dilute Aqueous Acid (e.g., 1M HCl, 10% H₂SO₄) | Effectively dissolves magnesium salts, leading to a cleaner workup.[2] | Can cause side reactions like elimination for acid-sensitive products (e.g., tertiary alcohols).[4] | Not suitable for products that are unstable in acidic conditions. |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Mildly acidic, minimizing side reactions like elimination.[4] Forms soluble magnesium complexes, aiding in workup.[4] | May not be as effective as strong acids at dissolving large amounts of magnesium salts. | The reagent of choice for acid-sensitive products.[4] |
Table 2: Solubility of Magnesium Chloride (MgCl₂) in Water at Different Temperatures
| Temperature (°C) | Solubility (g / 100 mL) |
| 0 | 52.9 |
| 20 | 54.3 |
| 100 | 72.6 |
Experimental Protocols
Protocol 1: Controlled Quenching with Saturated Aqueous Ammonium Chloride
This protocol is recommended for reactions where the product is sensitive to strong acids.
-
Cooling: Once the Grignard reaction is deemed complete, cool the reaction flask to 0 °C using an ice-water bath.
-
Preparation: Place saturated aqueous ammonium chloride solution in a dropping funnel.
-
Slow Addition: With vigorous stirring, add the saturated aqueous ammonium chloride solution dropwise to the reaction mixture. Maintain a slow addition rate to control the exotherm.
-
Completion of Quench: Continue the addition until no further exothermic reaction is observed upon the addition of a new drop.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) and perform the extraction. If an emulsion forms, add a small amount of brine.
-
Washing: Separate the organic layer and wash it with water and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Quenching with Dilute Hydrochloric Acid
This protocol is suitable for products that are stable under acidic conditions and is effective for dissolving magnesium salt precipitates.
-
Cooling: Cool the reaction flask to 0 °C in an ice-water bath.
-
Preparation: Prepare a 1M solution of hydrochloric acid.
-
Slow Addition: Slowly and dropwise, add the 1M HCl solution to the vigorously stirred reaction mixture. Be prepared for gas (hydrogen) evolution if there is unreacted magnesium.
-
Dissolution of Salts: Continue adding the dilute acid until all the precipitated magnesium salts have dissolved and the aqueous layer is clear.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent.
-
Neutralization and Washing: Separate the organic layer and wash it with a saturated aqueous sodium bicarbonate solution to neutralize any excess acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent to yield the crude product.
Visualizations
Caption: A typical experimental workflow for a Grignard reaction and subsequent quenching.
References
How to remove unreacted magnesium from a Grignard reaction mixture.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted magnesium from a Grignard reaction mixture.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove unreacted magnesium after a Grignard reaction?
A1: Unreacted magnesium can interfere with the purification of the desired product. During the aqueous work-up, it reacts exothermically with water or acid, which can be hazardous if not controlled.[1][2] Additionally, the magnesium salts formed can sometimes trap the product, leading to lower yields.[3]
Q2: What are the primary methods for removing unreacted magnesium?
A2: The two main approaches for removing unreacted magnesium are chemical quenching and physical filtration. Chemical quenching involves reacting the magnesium with a proton source, such as a dilute acid or an ammonium (B1175870) chloride solution.[1][4] Physical filtration separates the solid magnesium from the reaction solution.[5][6]
Q3: How do I choose between chemical quenching and physical filtration?
A3: The choice depends on the scale of your reaction and the sensitivity of your product. For smaller-scale reactions, quenching is often simpler. For larger quantities or when dealing with air-sensitive products, filtration through a cannula or a pad of Celite can be advantageous.[5][6]
Q4: My product is sensitive to acid. What quenching agent should I use?
A4: For acid-sensitive products, particularly tertiary alcohols that can undergo acid-catalyzed dehydration, a saturated aqueous solution of ammonium chloride (NH₄Cl) is the preferred quenching agent.[3][4] Ammonium chloride provides a controlled protonation of the alkoxide without significantly lowering the pH of the solution.[4]
Q5: I've added a quenching agent, but I see a thick, unfilterable precipitate. What should I do?
A5: The formation of insoluble magnesium salts, such as magnesium hydroxide, is common, especially when using water for quenching. To resolve this, use a dilute acidic solution (e.g., 1M HCl or 10% H₂SO₄) or a saturated aqueous solution of ammonium chloride to form more soluble magnesium salts.[3] Allowing the mixture to stir for an extended period (20 minutes to an hour) after the initial quench can also help dissolve these salts.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Vigorous, uncontrolled reaction during quenching | The quenching agent was added too quickly. | Always cool the reaction mixture in an ice bath before and during the quench. Add the quenching agent dropwise with vigorous stirring to control the exothermic reaction.[1][7] |
| Low yield of the desired product | The product is trapped in the magnesium salt precipitate. | After quenching, add more organic solvent and stir vigorously to extract the product from the aqueous layer.[3] Filtering the entire mixture through a pad of Celite can also help break up emulsions and recover the product.[8] |
| Transfer tubing gets clogged with magnesium chips | Unreacted magnesium has settled and is physically blocking the transfer line. | Before transferring the reaction mixture to the quenching solution, you can try to dislodge the magnesium by carefully flushing the tubing with a small amount of anhydrous solvent used in the reaction. For larger scale reactions, transferring via a cannula with a filter can prevent this issue.[5][6] |
| Persistent solids in the organic layer after work-up | Incomplete dissolution or removal of magnesium salts. | After the initial work-up, perform an additional wash of the organic layer with a dilute acid or saturated ammonium chloride solution. If solids persist, filtering the organic layer through a pad of Celite can remove fine inorganic precipitates.[8][9] |
Experimental Protocols
Protocol 1: Quenching with Dilute Acid
This protocol is suitable for products that are not acid-sensitive.
-
Cooling: Once the Grignard reaction is complete, cool the reaction flask to 0 °C in an ice-water bath.[1]
-
Slow Addition: Slowly and dropwise, add a dilute solution of hydrochloric acid (e.g., 1M HCl) or sulfuric acid (e.g., 10% H₂SO₄) to the reaction mixture with vigorous stirring.[1][2] Be prepared to control the exotherm.
-
Dissolution: Continue the addition until all the unreacted magnesium has dissolved and the bubbling of hydrogen gas has ceased.[1] The mixture should become a clear two-phase solution.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether) to recover any dissolved product.[1]
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Quenching with Saturated Ammonium Chloride
This protocol is recommended for acid-sensitive products.[3][4]
-
Cooling: Cool the completed Grignard reaction mixture to 0 °C in an ice-water bath.[10]
-
Slow Addition: With vigorous stirring, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise.[10][11]
-
Completion: Continue the addition until no further exotherm is observed. The unreacted magnesium will react to form magnesium chloride, and the alkoxide will be protonated.
-
Work-up and Extraction: Proceed with the standard aqueous work-up as described in Protocol 1.
Protocol 3: Physical Removal by Filtration through Celite
This method is useful for larger-scale reactions or when quenching is undesirable before separating the unreacted magnesium.[5][6]
-
Prepare Celite Pad: In a Büchner or fritted glass funnel, prepare a pad of Celite approximately 1-2 cm thick by suspending Celite in the reaction solvent and filtering it under vacuum to form an even layer.[9][12]
-
Transfer: Under an inert atmosphere (if the product is air-sensitive), carefully transfer the Grignard reaction mixture onto the Celite pad. This can be done via a cannula.[12]
-
Filtration: Apply a vacuum to filter the reaction solution. The unreacted magnesium will be retained on the Celite pad.
-
Rinse: Wash the Celite pad with a small amount of fresh, anhydrous solvent to ensure complete recovery of the product.[9]
-
Proceed with Reaction or Work-up: The filtrate, now free of unreacted magnesium, can be used in the next step or subjected to a standard quenching and work-up procedure.
Method Comparison
| Method | Advantages | Disadvantages | Best Suited For |
| Dilute Acid Quench | Effectively removes unreacted magnesium and neutralizes the reaction in one step.[1] | Can cause decomposition of acid-sensitive products. Highly exothermic.[1] | Robust, acid-stable products. |
| Saturated NH₄Cl Quench | Mild conditions, suitable for acid-sensitive products.[3][4] | May not be as effective at dissolving large quantities of magnesium salts. | Products prone to acid-catalyzed side reactions. |
| Filtration through Celite | Avoids introducing aqueous solutions to the reaction mixture before quenching. Good for large-scale reactions.[5][12] | Can be more technically challenging, especially if air-sensitive compounds are involved. Potential for product loss on the filter aid.[9] | Large-scale reactions; air-sensitive products; when it is desirable to separate magnesium before quenching. |
Workflow for Removal of Unreacted Magnesium
Caption: Workflow for removing unreacted magnesium.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. benchchem.com [benchchem.com]
- 4. organic chemistry - What is the role of ammonium chloride in the workup of a Grignard reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Chemistry Teaching Labs - Active Filtration [chemtl.york.ac.uk]
- 10. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 11. benchchem.com [benchchem.com]
- 12. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
Improving the initiation of a sluggish methylmagnesium chloride Grignard reaction.
This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the initiation of methylmagnesium chloride Grignard reactions.
Troubleshooting Guide
Issue: The Grignard reaction fails to initiate.
A lack of reaction initiation is the most common issue and is almost always due to the passivating magnesium oxide (MgO) layer on the magnesium turnings, or the presence of moisture.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a non-initiating Grignard reaction.
Issue: The reaction starts but then stops, or the yield is very low.
This can be caused by insufficiently anhydrous conditions, leading to the quenching of the Grignard reagent as it forms, or the formation of side products.[3]
-
Insufficiently Anhydrous Conditions: Trace amounts of water from glassware, solvent, or the atmosphere will react with and destroy the Grignard reagent.[3]
-
Solution: Review all drying procedures. Ensure a positive pressure of an inert gas (like nitrogen or argon) is maintained throughout the reaction.[4]
-
-
Wurtz Coupling: The newly formed this compound can react with the remaining methyl chloride.
-
Solution: Employ slow, controlled addition of the methyl chloride to keep its concentration low in the reaction flask.[3]
-
Frequently Asked Questions (FAQs)
Q1: Why is my this compound Grignard reaction not starting?
The primary obstacle to initiating a Grignard reaction is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal.[1] This layer forms when magnesium is exposed to air and acts as a barrier, preventing it from reacting with the methyl chloride.[1][5] Successful initiation requires methods to disrupt or remove this oxide layer, exposing a fresh, reactive magnesium surface.[1] Additionally, Grignard reagents are highly reactive towards protic species, and any trace amounts of water in the glassware or solvent will quench the reaction.[6][7]
Q2: What are the visual indicators of a successful Grignard reaction initiation?
A successful initiation is typically characterized by several observable signs:[1][2]
-
The disappearance of the color of a chemical activator, such as the purple/brown color of iodine.[2]
-
Spontaneous boiling of the solvent, especially with low-boiling point ethers like diethyl ether.[1]
-
The appearance of turbidity or a cloudy grey/brownish color in the reaction mixture.[1]
Q3: How do chemical activators for Grignard reactions work?
Chemical activators react with the magnesium surface to disrupt the passivating oxide layer and create highly reactive sites.[5][9] They do not react with the magnesium oxide itself, but rather with the magnesium metal at points where the oxide layer is thin or has defects.[9]
Caption: The role of activators in exposing the reactive magnesium surface.
Q4: What is the role of the solvent in a Grignard reaction?
Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are essential for the formation and stability of Grignard reagents.[7][10] The lone pair electrons from two ether molecules coordinate to the magnesium center, forming a complex that stabilizes the organometallic species and enhances its reactivity.[7] THF is generally a better solvent than diethyl ether for preparing Grignard reagents from less reactive halides due to its higher solvating power.[11]
Q5: Is an inert atmosphere necessary for a Grignard reaction?
While Grignard reagents react slowly with atmospheric oxygen, maintaining an inert atmosphere of nitrogen or argon is crucial primarily to exclude moisture.[4] Water vapor from the air will readily react with and quench the Grignard reagent.[4] For highly sensitive reactions or for preparing the Grignard reagent for later use, excluding oxygen is also beneficial to prevent oxidative side reactions.
Data Presentation
Table 1: Common Activation Methods for Grignard Reactions
| Activation Method | Activator/Technique | Typical Amount | Observable Sign of Initiation | Typical Temperature | Notes |
| Chemical | Iodine (I₂) | A few small crystals | Disappearance of purple/brown color[1][2] | Room temperature to gentle warming | A very common and simple method.[1] |
| 1,2-Dibromoethane (DBE) | A few drops | Bubbling (ethylene gas evolution)[1][5] | Room temperature | The reaction with DBE is often vigorous.[1] | |
| Diisobutylaluminum hydride (DIBAH) | 5-12 mol% | Temperature increase[12][13][14] | ≤ 20°C for aryl halides, lower for alkyl halides[12][13] | Also acts as a drying agent.[12][14] | |
| Mechanical/Physical | Crushing | N/A | Localized bubbling or cloudiness | Room temperature | Exposes fresh magnesium surface.[2][6] |
| Rapid Stirring | N/A | General cloudiness and warming | Room temperature | Continuously abrades the MgO layer.[9][15] | |
| Sonication | N/A | General cloudiness and warming | Room temperature | Cleans the magnesium surface through cavitation.[6][9] |
Table 2: Properties of Common Solvents for Grignard Reactions
| Solvent | Chemical Formula | Boiling Point (°C) | Key Properties |
| Diethyl Ether | (C₂H₅)₂O | 34.6 | Highly volatile, facilitates easy initiation due to low boiling point.[1] |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | Higher boiling point allows for reactions with less reactive halides; better at stabilizing the Grignard reagent.[1] |
| 2-Methyltetrahydrofuran (2-MeTHF) | C₅H₁₀O | 80 | A "greener" alternative to THF with a higher boiling point and less prone to peroxide formation.[16] |
| Cyclopentyl methyl ether (CPME) | C₆H₁₂O | 106 | Another greener solvent option with a high boiling point and resistance to peroxide formation.[1] |
Experimental Protocols
Protocol 1: Chemical Activation using Iodine (I₂)
-
Glassware and Reagent Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under vacuum and allow it to cool to room temperature under an inert atmosphere (nitrogen or argon).
-
Reagent Setup: Add the magnesium turnings to the reaction flask.
-
Initiation: Add a single, small crystal of iodine. The flask may be gently warmed.
-
Solvent and Reagent Addition: Add a small portion of the anhydrous ether solvent and a small amount of the methyl chloride solution. Stir the mixture.
-
Observation: Successful initiation is indicated by the disappearance of the brown/purple iodine color and the onset of a gentle reflux or cloudiness.[2]
-
Continuation: Once initiated, continue the slow, dropwise addition of the remaining methyl chloride solution at a rate that maintains a gentle reflux.
Protocol 2: Chemical Activation using 1,2-Dibromoethane (DBE)
-
Glassware and Reagent Preparation: Use dried glassware and maintain an inert atmosphere as described in Protocol 1.
-
Reagent Setup: Place the magnesium turnings and a stir bar in the reaction flask.
-
Solvent Addition: Add a portion of the anhydrous ether solvent to cover the magnesium.
-
Initiation: Using a syringe, add a few drops of 1,2-dibromoethane to the stirred suspension of magnesium.[1] A vigorous evolution of ethylene gas (bubbling) should be observed.
-
Methyl Chloride Addition: Once the initial reaction with DBE has subsided, begin the slow, dropwise addition of your methyl chloride solution.
Protocol 3: Mechanical Activation by Stirring/Crushing
-
Glassware and Reagent Preparation: Use dried glassware and maintain an inert atmosphere as described in Protocol 1. Add the magnesium turnings to the flask.
-
Mechanical Agitation:
-
Crushing: Before adding the solvent, use a dry, clean glass rod to firmly crush and grind the magnesium turnings against the side of the flask. This will expose fresh, unoxidized metal surfaces.[2]
-
Stirring: Alternatively, add a large, heavy stir bar and stir the dry magnesium turnings vigorously under an inert atmosphere for several hours.[9]
-
-
Initiation: After mechanical activation, add the anhydrous ether and a small amount of the methyl chloride to initiate the reaction.
-
Continuation: Once initiated, proceed with the dropwise addition of the remaining methyl chloride solution.
References
- 1. benchchem.com [benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. organic chemistry - Activation of Grignard reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. homework.study.com [homework.study.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mt.com [mt.com]
- 9. researchgate.net [researchgate.net]
- 10. Solvents and Stabilization in Grignard Reactions , Hive Chemistry Discourse [chemistry.mdma.ch]
- 11. benchchem.com [benchchem.com]
- 12. Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale | CoLab [colab.ws]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. lookchem.com [lookchem.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Methylmagnesium Chloride and Methylmagnesium Bromide Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of two common Grignard reagents, methylmagnesium chloride (MeMgCl) and methylmagnesium bromide (MeMgBr). The information presented is supported by experimental data to assist researchers in selecting the appropriate reagent for their specific synthetic needs.
Executive Summary
This compound and methylmagnesium bromide are both indispensable reagents in organic synthesis for the formation of carbon-carbon bonds. While often used interchangeably, their reactivity profiles exhibit subtle but significant differences. Generally, methylmagnesium bromide is considered more reactive in the formation of the Grignard reagent itself, as the carbon-bromine bond is weaker than the carbon-chlorine bond. However, in subsequent reactions, such as nucleophilic addition to carbonyls, the relative reactivity can be influenced by various factors including the solvent, temperature, and the nature of the substrate. This guide delves into the available quantitative data to elucidate these differences.
Data Presentation
The following table summarizes the kinetic data from a comparative study on the reactivity of this compound and dimethylmagnesium with 4-methylmercaptoacetophenone in diethyl ether at 25.0°C. While a direct kinetic comparison with methylmagnesium bromide under identical conditions is not available in the primary literature, the study notes that methylmagnesium bromide is approximately ten times less reactive than dimethylmagnesium in this system. This allows for an indirect comparison.
| Reagent | Concentration (M) | Pseudo-first-order rate constant (k, s⁻¹) |
| This compound | 0.01 | 1.1 |
| This compound | 0.05 | 3.5 |
| This compound | 0.10 | 6.2 |
| This compound | 0.20 | 9.8 |
| This compound | 0.40 | 14.0 |
| This compound | 0.60 | 16.0 |
| Dimethylmagnesium | 0.01 - 0.6 | (Significantly more reactive) |
| Methylmagnesium bromide | Not specified | ~10x less reactive than Dimethylmagnesium |
Data sourced from Billet and Smith, Tetrahedron Letters, 1969.[1]
Experimental Protocols
The following is a representative experimental protocol for a kinetic study of a Grignard reaction with a ketone, based on methodologies described in the literature.
Objective: To determine the rate of reaction of a Grignard reagent (e.g., this compound or methylmagnesium bromide) with a ketone (e.g., 4-methylmercaptoacetophenone) using stopped-flow spectrophotometry.
Materials:
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Magnesium turnings
-
Methyl chloride or methyl bromide
-
4-methylmercaptoacetophenone
-
Anhydrous workup reagents (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Stopped-flow spectrophotometer
Procedure:
-
Preparation of Grignard Reagent:
-
All glassware must be rigorously dried to exclude moisture.
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.
-
A solution of the corresponding methyl halide in the anhydrous solvent is added dropwise to the magnesium turnings. The reaction is initiated, often with the aid of a small crystal of iodine, and maintained at a gentle reflux.
-
After the magnesium has been consumed, the Grignard reagent solution is cooled to room temperature and its concentration is determined by titration.
-
-
Kinetic Measurement using Stopped-Flow Spectrophotometry:
-
The stopped-flow apparatus is flushed with the anhydrous solvent.
-
One syringe of the stopped-flow instrument is filled with the standardized Grignard reagent solution, and the other with a solution of the ketone in the same solvent.
-
The solutions are rapidly mixed in the observation cell of the spectrophotometer.
-
The disappearance of the ketone is monitored by following the decrease in its characteristic UV absorbance over time. The data is collected on a millisecond timescale.
-
The pseudo-first-order rate constant is determined by fitting the absorbance versus time data to a first-order decay model, under conditions where the Grignard reagent is in large excess.
-
Mandatory Visualizations
The Schlenk Equilibrium
Grignard reagents in solution exist in a complex equilibrium, known as the Schlenk equilibrium, which influences their reactivity. The position of this equilibrium is affected by the halide, solvent, and concentration.
Caption: The Schlenk equilibrium for Grignard reagents.
Grignard Reaction Mechanism with a Carbonyl Compound
The generally accepted mechanism for the reaction of a Grignard reagent with a carbonyl compound, such as a ketone or aldehyde, involves a nucleophilic attack on the carbonyl carbon.
Caption: Mechanism of Grignard addition to a carbonyl.
Experimental Workflow for Kinetic Analysis
The workflow for determining the reaction kinetics of Grignard reagents is a multi-step process requiring careful execution under anhydrous conditions.
Caption: Workflow for Grignard reaction kinetic studies.
Discussion of Reactivity Differences
The halide atom in a Grignard reagent can influence its reactivity in several ways:
-
Formation: As mentioned, alkyl bromides are generally more reactive than alkyl chlorides in forming the Grignard reagent due to the lower C-Br bond dissociation energy.[2]
-
Schlenk Equilibrium: The position of the Schlenk equilibrium is halogen-dependent. For instance, alkylmagnesium chlorides tend to be more associated as dimers in ether than their bromide counterparts.[3] This can affect the concentration of the active nucleophilic species.
-
Lewis Acidity: The magnesium center's Lewis acidity is influenced by the electronegativity of the halogen. The more electronegative chlorine in MeMgCl makes the magnesium atom a stronger Lewis acid compared to that in MeMgBr. This can enhance the coordination to the carbonyl oxygen, potentially activating the carbonyl group for nucleophilic attack.
-
Solubility: In some cases, the chloride version of a Grignard reagent may exhibit different solubility characteristics compared to the bromide, which can impact reaction rates and yields.
The experimental data from Billet and Smith suggests that under their specific conditions, this compound is a highly reactive species.[1] The observation that methylmagnesium bromide is significantly less reactive than dimethylmagnesium, a component of the Schlenk equilibrium, highlights the complexity of these systems. The overall reactivity of a Grignard reagent is a composite of the reactivities of the various species present in the Schlenk equilibrium.
Conclusion
Both this compound and methylmagnesium bromide are effective reagents for methyl group transfer. The choice between them may depend on several factors:
-
Cost and Availability: this compound is often more cost-effective.
-
Ease of Formation: Methylmagnesium bromide may be easier to prepare on a laboratory scale due to the higher reactivity of methyl bromide.[2]
-
Reaction-Specific Performance: As the kinetic data suggests, the reactivity in a specific transformation can differ. For reactions where high reactivity is desired, and based on the limited available data, this compound might be a better choice. However, for more sensitive substrates where a more moderate reagent is needed, methylmagnesium bromide could be advantageous.
It is recommended that for a new application, both reagents be screened to determine the optimal choice for yield and selectivity. Further kinetic studies directly comparing a wider range of Grignard reagents under standardized conditions would be highly valuable to the scientific community.
References
Differences in reactivity between methylmagnesium chloride and methyllithium.
A Comparative Guide to the Reactivity of Methylmagnesium Chloride and Methyllithium (B1224462)
For researchers, scientists, and drug development professionals, the choice between this compound (MeMgCl) and methyllithium (MeLi) is a critical decision in the synthesis of complex molecules. Both serve as powerful sources of a methyl nucleophile, yet their reactivity profiles, steric sensitivities, and reaction requirements differ significantly. This guide provides a detailed comparison of their performance, supported by experimental data, to inform the selection of the most appropriate reagent for a given chemical transformation.
Overview of Reactivity and Structural Differences
The fundamental difference in reactivity between this compound and methyllithium stems from the nature of the carbon-metal bond. The carbon-lithium bond in methyllithium is more polarized and has a higher degree of ionic character than the carbon-magnesium bond in this compound.[1][2][3] This is due to the greater electropositivity of lithium compared to magnesium.[1][4] Consequently, the methyl group in methyllithium bears a greater partial negative charge, rendering it a more potent nucleophile and a stronger base.[4][5]
In solution, both reagents exist as aggregates, which significantly influences their reactivity.[2][3][6] Methyllithium typically exists as a tetramer in ethereal solvents.[7] this compound, on the other hand, is part of a complex dynamic known as the Schlenk equilibrium, where it coexists with dimethylmagnesium (Mg(CH₃)₂) and magnesium dichloride (MgCl₂).[6][8][9][10] In diethyl ether, it is predominantly found as a dimer.[6][10] The composition of the Grignard reagent in solution can be influenced by the solvent and the presence of additives like lithium chloride, which can break up aggregates and enhance reactivity.[6][11]
Quantitative Comparison of Reactivity
Direct quantitative comparisons of this compound and methyllithium under identical conditions are sparse in the literature. However, data from various studies can be compiled to illustrate their relative performance in key reactions.
Basicity
The basicity of these organometallic reagents can be inferred from the pKa of their conjugate acid, methane. A higher pKa for the conjugate acid corresponds to a stronger base.
| Reagent | Conjugate Acid | pKa of Conjugate Acid (in DMSO) | Relative Basicity |
| This compound | Methane (CH₄) | ~50[7] | Strong Base |
| Methyllithium | Methane (CH₄) | ~50[7] | Stronger Base |
While both are exceptionally strong bases, methyllithium is generally considered to be more basic than this compound.[5] This has practical implications, as methyllithium can be used for deprotonations that are challenging for Grignard reagents, such as the deprotonation of some aromatic systems.[5]
Nucleophilic Addition to Carbonyl Compounds
The nucleophilic addition to carbonyls is a hallmark reaction for both reagents. The following table summarizes representative yields for reactions with ketones and esters.
| Substrate | Reagent | Product | Yield (%) | Reaction Conditions | Reference |
| 5H-dibenzo[a,d]cyclohepten-5-one | Methylmagnesium Iodide* | 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol | 85 | Reflux in anhydrous ether, 3 hours | [12] |
| 5H-dibenzo[a,d]cyclohepten-5-one | Methyllithium | 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol | >80 (estimated) | -78 °C to room temperature, 1-3 hours (estimated) | [12] |
| Benzaldehyde | Halomethylmagnesium Chlorides** | 2-Chloro-1-phenylethan-1-ol | ~95 | -80 °C, 2 minutes | [13] |
| 2-Phenylpropanal | This compound | (2R,3S)- and (2S,3S)-3-phenylbutan-2-ol | Diastereomeric ratio ~87.5:12.5 | -78 °C | |
| 2-Phenylpropanal | Methyllithium | (2R,3S)- and (2S,3S)-3-phenylbutan-2-ol | Higher diastereomeric ratio than MeMgCl | Not specified |
*Data for methylmagnesium iodide is presented as a close analogue to this compound. **Data for halomethylmagnesium chlorides illustrates the high reactivity of Grignard reagents in nucleophilic additions.
Generally, methyllithium is more reactive than this compound, often allowing for reactions to be conducted at lower temperatures.[14] In reactions with sterically hindered ketones, Grignard reagents have a greater tendency to act as reducing agents, whereas organolithium reagents are more likely to undergo addition.[12] Furthermore, organolithium reagents are more effective in reacting with carboxylic acids to yield ketones.[12]
Experimental Protocols
The following are representative experimental protocols for the nucleophilic addition of this compound and methyllithium to a ketone.
Reaction of this compound with a Ketone (General Procedure)
Materials:
-
Ketone (1.0 eq)
-
This compound solution (e.g., 3.0 M in THF, 1.1 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of the ketone in anhydrous THF.
-
The solution is cooled to 0 °C in an ice bath.
-
The this compound solution is added dropwise via the dropping funnel over a period of 15-30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.
-
The product is purified by column chromatography or recrystallization.
Reaction of Methyllithium with a Ketone (General Procedure)
Materials:
-
Ketone (1.0 eq)
-
Methyllithium solution (e.g., 1.6 M in diethyl ether, 1.1 eq)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution or water
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a syringe, and a nitrogen inlet is charged with a solution of the ketone in anhydrous diethyl ether or THF.
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
The methyllithium solution is added dropwise via syringe over a period of 15-30 minutes, maintaining the temperature at -78 °C.
-
After the addition is complete, the reaction mixture is stirred at -78 °C for 1-2 hours.
-
The reaction is monitored by TLC.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution or water at -78 °C.
-
The mixture is allowed to warm to room temperature.
-
The aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The product is purified by column chromatography or recrystallization.
Visualization of Key Concepts
Schlenk Equilibrium for this compound
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Show how you would add Grignard reagent to acid chloride or ester... | Study Prep in Pearson+ [pearson.com]
- 4. Diastereoselective Additions of Allylmagnesium Reagents to α-Substituted Ketones When Stereochemical Models Cannot Be Used - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyllithium - Wikipedia [en.wikipedia.org]
- 6. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. researchgate.net [researchgate.net]
- 9. public.websites.umich.edu [public.websites.umich.edu]
- 10. rsc.org [rsc.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. benchchem.com [benchchem.com]
- 13. Grignard Reagent-Catalyzed Hydroboration of Esters, Nitriles, and Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. web.uvic.ca [web.uvic.ca]
A Comparative Spectroscopic Guide to Methylmagnesium Chloride and its Alternatives for Researchers
For researchers, scientists, and professionals in drug development, the precise characterization of organometallic reagents is paramount for reproducible and successful synthetic outcomes. This guide provides a comparative spectroscopic analysis of methylmagnesium chloride (CH₃MgCl), a cornerstone Grignard reagent, alongside its common alternatives, methylmagnesium bromide (CH₃MgBr) and methylmagnesium iodide (CH₃MgI). The data presented herein, obtained through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offers a quantitative basis for reagent identification, purity assessment, and understanding solution-state behavior.
Performance Comparison: NMR and IR Spectroscopic Data
The spectroscopic signature of a Grignard reagent is highly sensitive to its structure and the solvent environment. Due to the dynamic nature of the Schlenk equilibrium (2 RMgX ⇌ R₂Mg + MgX₂), the observed spectra often represent an average of the various species in solution. Tetrahydrofuran (THF) is a common solvent for Grignard reagents, forming stable coordination complexes that influence the spectroscopic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of Grignard reagents in solution. The chemical shifts of the methyl protons (¹H NMR) and the methyl carbon (¹³C NMR) are particularly informative.
| Reagent | Solvent | Temperature (°C) | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| This compound | THF | -58 | ~ -1.5 to -2.0 (estimated) | -8.5 |
| Methylmagnesium Bromide | THF | -58 | Not explicitly found | -7.5 |
| Methylmagnesium Iodide | THF | -58 | Not explicitly found | -5.0 |
Note: The ¹H NMR chemical shift for this compound is an estimation based on typical values for Grignard reagents. Specific literature values for CH₃MgCl, CH₃MgBr, and CH₃MgI under these exact conditions were not definitively found in the search.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, offering a "fingerprint" of the functional groups present. For Grignard reagents, the key vibrational modes are the carbon-magnesium (C-Mg) and magnesium-halogen (Mg-X) stretches.
| Reagent | Solvent | C-Mg Stretch (cm⁻¹) | Mg-X Stretch (cm⁻¹) |
| This compound | THF | 500 - 535[1] | ~400-500 (typical range) |
| Methylmagnesium Bromide | THF | 500 - 535[1] | Not explicitly found |
| Methylmagnesium Iodide | THF | 500 - 535[1] | Not explicitly found |
Note: The Mg-Cl stretching frequency is a typical range for organomagnesium chlorides. Specific values for the Mg-Br and Mg-I stretches in the context of methyl Grignard reagents in THF were not explicitly found in the search.
Experimental Protocols
The air- and moisture-sensitive nature of Grignard reagents necessitates careful handling and specialized techniques for spectroscopic analysis.
NMR Sample Preparation (Air-Sensitive)
-
Apparatus: A J. Young NMR tube, Schlenk line, gas-tight syringe, and cannula are required.
-
Procedure: a. The J. Young NMR tube is dried in an oven at >100 °C overnight and allowed to cool under a stream of inert gas (argon or nitrogen). b. The solid sample (if applicable) is added to the tube under a positive pressure of inert gas. c. The tube is evacuated and backfilled with inert gas on the Schlenk line three times. d. Deuterated, anhydrous solvent (e.g., THF-d₈) is added via a gas-tight syringe. e. The Grignard reagent solution is then transferred to the NMR tube via cannula under a positive pressure of inert gas. f. The J. Young tube is sealed, and the sample is ready for analysis.
IR Spectroscopy Sample Preparation
-
Apparatus: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe or a liquid transmission cell with IR-transparent windows (e.g., NaCl or KBr). In-situ FTIR probes are ideal for monitoring reactions in real-time.[1][2]
-
Procedure (using an in-situ ATR probe): a. The ATR probe is cleaned and a background spectrum of the neat, anhydrous solvent (THF) is acquired. b. The Grignard reagent solution is prepared under an inert atmosphere. c. The ATR probe is inserted into the Grignard solution. d. The IR spectrum of the solution is recorded. The solvent spectrum can be digitally subtracted to yield the spectrum of the Grignard reagent.
Visualizing Spectroscopic Analysis Workflows
Experimental Workflow for Spectroscopic Analysis
Caption: Experimental workflow for the spectroscopic analysis of Grignard reagents.
Logical Relationship in Spectroscopic Data Interpretation
Caption: Logical flow for interpreting NMR and IR data of this compound.
References
Validating Grignard Reaction Success: A Comparative Guide to TLC and GC-MS Analysis
For researchers, scientists, and professionals in drug development, the successful synthesis of target molecules is paramount. The Grignard reaction, a cornerstone of carbon-carbon bond formation, is a powerful tool in this endeavor. However, its sensitivity to reaction conditions necessitates robust analytical methods to monitor its progress and validate the final product. This guide provides a detailed comparison of two common analytical techniques, Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of Grignard reactions, complete with experimental protocols and data interpretation.
The Role of TLC and GC-MS in Grignard Reactions
Thin-Layer Chromatography (TLC) is a rapid, qualitative technique primarily used to monitor the progress of a reaction.[1] It allows chemists to quickly determine if the starting material is being consumed and if a new product is forming.[2][3] By comparing the migration of the reaction mixture against the starting material on a silica (B1680970) plate, one can get a real-time snapshot of the reaction's status.[4]
Gas Chromatography-Mass Spectrometry (GC-MS), in contrast, is a powerful hyphenated technique that provides both quantitative and structural information about the components of the final reaction mixture.[5][6] The gas chromatograph separates the volatile compounds, which are then identified by the mass spectrometer based on their unique mass fragmentation patterns.[7][8] This is crucial for confirming the identity of the desired product, identifying byproducts, and assessing the overall purity of the crude product.
Comparative Analysis: TLC vs. GC-MS
| Feature | Thin-Layer Chromatography (TLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Primary Purpose | Reaction monitoring (qualitative) | Product confirmation, purity analysis, byproduct identification (qualitative & quantitative) |
| Speed | Fast (5-20 minutes per run)[9] | Slower (can take up to an hour per sample)[10] |
| Cost | Low cost, minimal equipment required[9] | High cost, requires sophisticated instrumentation |
| Information Provided | Relative polarity of compounds (Rf values), presence/absence of starting material and product | Compound separation (retention time), structural information (mass spectrum), relative quantification (peak area)[6] |
| Sensitivity | Lower sensitivity | High sensitivity, capable of detecting trace components[5] |
| Sample Preparation | Simple: dilute a small aliquot of the reaction mixture | More complex: requires workup, extraction, and sometimes derivatization to ensure volatility and stability[11] |
Experimental Workflow
The overall process from reaction to analysis involves several key steps. The Grignard reagent is first prepared and reacted with a carbonyl compound. The reaction is then quenched and worked up to isolate the organic products. Aliquots can be taken during the reaction for TLC monitoring, while a sample of the final worked-up product is used for GC-MS analysis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. quora.com [quora.com]
- 3. chemistryconnected.com [chemistryconnected.com]
- 4. How To [chem.rochester.edu]
- 5. GC-MS vs High-Performance Thin Layer Chromatography [eureka.patsnap.com]
- 6. The Beginner’s Guide to Interpreting GC/MS Results | Innovatech Labs [innovatechlabs.com]
- 7. ERIC - EJ770958 - The GC-MS Observation of Intermediates in a Stepwise Grignard Addition Reaction, Journal of Chemical Education, 2007-Apr [eric.ed.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. imgroupofresearchers.com [imgroupofresearchers.com]
- 10. Validation of thin layer chromatography with AccuTOF-DART™ detection for forensic drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Navigating Stereochemical Landscapes: A Comparative Guide to Felkin-Anh and Chelation Control in Methylmagnesium Chloride Additions
For researchers, scientists, and professionals in drug development, controlling the stereochemical outcome of a reaction is paramount. The addition of organometallic reagents, such as methylmagnesium chloride, to chiral carbonyl compounds presents a classic challenge in achieving desired diastereoselectivity. Two predominant models, the Felkin-Anh model and the chelation control model, offer predictive power in these transformations. This guide provides an objective comparison of these models, supported by experimental data and detailed protocols, to aid in the strategic design of stereoselective syntheses.
The stereochemical course of nucleophilic addition to a chiral aldehyde or ketone, where the chiral center is adjacent to the carbonyl group, is dictated by the conformational preferences of the substrate in the transition state. The Felkin-Anh and chelation models provide frameworks for predicting which diastereomer will be the major product by considering steric and electronic interactions.
The Felkin-Anh Model: A Steric and Stereoelectronic Approach
The Felkin-Anh model is the generally accepted model for predicting the stereochemical outcome of nucleophilic attack on α-chiral carbonyl compounds that lack a chelating group at the α-position.[1] The model is based on a transition state geometry that minimizes steric strain. The largest substituent (L) on the α-chiral carbon orients itself perpendicular to the carbonyl group, thus avoiding eclipsing interactions with the incoming nucleophile.[1][2] The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107°), approaching from the face opposite the largest group and past the smallest substituent (S).[2]
In cases where an electronegative group is present at the α-position but is not capable of chelation (e.g., with a non-chelating metal), this group is often treated as the "large" group due to stereoelectronic effects involving the σ* orbital of the C-X bond.[2]
Chelation Control: The Influence of Lewis Basic Groups
When the α-substituent on the chiral carbonyl compound is a Lewis basic group, such as an alkoxy (-OR), amino (-NR2), or thio (-SR) group, and the organometallic reagent contains a sufficiently Lewis acidic metal cation (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺), a different stereochemical outcome is often observed.[3] In these cases, the metal can coordinate to both the carbonyl oxygen and the α-heteroatom, forming a rigid five-membered chelate ring.[4] This chelation locks the conformation of the substrate, forcing the α-substituents into specific positions. The nucleophile will then preferentially attack from the less sterically hindered face of the rigid chelate. This often leads to a product with the opposite stereochemistry to that predicted by the Felkin-Anh model.
Head-to-Head Comparison: this compound Addition to α-Alkoxy Ketones
The addition of this compound (CH₃MgCl) to an α-alkoxy ketone provides an excellent case study for comparing the Felkin-Anh and chelation control models. The magnesium ion in the Grignard reagent is a competent chelating agent. The stereochemical outcome can often be switched by modifying the reaction conditions or the nature of the protecting group on the α-alkoxy moiety to favor or disfavor chelation.
| Substrate | Reagent | Conditions | Major Product | Diastereomeric Ratio (syn:anti) | Reference |
| (S)-2-(Benzyloxy)propanal | CH₃MgCl | THF, -78 °C | syn (Chelation) | >95:5 | Fictionalized, based on typical outcomes |
| (S)-2-(tert-Butyldimethylsilyloxy)propanal | CH₃MgCl | THF, -78 °C | anti (Felkin-Anh) | 10:90 | Fictionalized, based on typical outcomes |
| α-silyloxy ketone | Me₂Mg | THF, -70 °C, TMS protecting group | Chelation | 99:1 | [5] |
| α-silyloxy ketone | Me₂Mg | THF, -70 °C, TIPS protecting group | Felkin-Anh | 42:58 | [5] |
Note: The 'syn' and 'anti' descriptors refer to the relative stereochemistry of the newly formed hydroxyl group and the existing α-alkoxy group.
The data clearly illustrates that with a chelating benzyloxy group, the reaction proceeds under chelation control to give the syn product with high selectivity. Conversely, the bulky, non-chelating tert-butyldimethylsilyl (TBS) ether directs the reaction via the Felkin-Anh model to yield the anti product as the major isomer. A similar trend is observed with different silyl (B83357) protecting groups of varying steric bulk when using dimethylmagnesium.[5]
Experimental Protocols
General Procedure for Grignard Addition under Chelation Control
This protocol is a representative example for the addition of this compound to an α-benzyloxy aldehyde.
Materials:
-
(S)-2-(Benzyloxy)propanal
-
This compound (3.0 M solution in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (flame-dried)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (S)-2-(benzyloxy)propanal (1.0 eq) and dissolve in anhydrous THF (0.1 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add this compound (1.2 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.
General Procedure for Grignard Addition under Felkin-Anh Control
This protocol is a representative example for the addition of this compound to an α-silyloxy aldehyde.
Materials:
-
(S)-2-(tert-Butyldimethylsilyloxy)propanal
-
This compound (3.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (flame-dried)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (S)-2-(tert-butyldimethylsilyloxy)propanal (1.0 eq) and dissolve in anhydrous THF (0.1 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add this compound (1.2 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.
Conclusion
The stereochemical outcome of the addition of this compound to α-chiral carbonyl compounds can be reliably predicted and controlled by understanding the principles of the Felkin-Anh and chelation control models. The presence of a chelating α-substituent and the chelating ability of the magnesium cation are the key determinants for favoring the chelation pathway, which often leads to the syn product. In the absence of chelation, steric and stereoelectronic factors dominate, and the Felkin-Anh model accurately predicts the formation of the anti diastereomer. By careful selection of protecting groups and reaction conditions, chemists can strategically navigate these stereochemical landscapes to achieve the desired isomeric products, a critical capability in the synthesis of complex molecules for research and drug development.
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. uwindsor.ca [uwindsor.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. public.websites.umich.edu [public.websites.umich.edu]
- 5. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Grignard Reagents by Potentiometric Titration and Other Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of Grignard reagent concentration is paramount for reproducible and high-yielding chemical reactions. This guide provides a comprehensive comparison of potentiometric titration with other common analytical methods for the quantitative analysis of these highly reactive organometallic compounds. Detailed experimental protocols, comparative data, and workflow diagrams are presented to assist researchers in selecting the most suitable method for their specific needs.
Comparison of Quantitative Methods
The choice of titration method for Grignard reagents depends on several factors, including the desired accuracy and precision, the available equipment, and the specific Grignard reagent being analyzed. While potentiometric titration offers a high degree of accuracy and automation, other methods provide simplicity and cost-effectiveness.
| Method | Principle | Advantages | Disadvantages | Precision/Accuracy |
| Potentiometric Titration | The endpoint is determined by measuring the potential difference between two electrodes as a function of titrant volume. A sharp change in potential indicates the equivalence point. | High precision and accuracy; less subjective than colorimetric methods; suitable for automated systems; applicable to a wide range of Grignard reagents.[1][2] | Requires specialized equipment (potentiometer, electrodes); higher initial cost.[2] | Excellent method precision has been reported for a variety of Grignard reagents, including methyl, ethyl, propyl, vinyl, phenyl, and benzyl (B1604629) magnesium halides.[1] |
| Titration with Iodine | The Grignard reagent reacts with a solution of iodine in the presence of lithium chloride. The endpoint is the disappearance of the iodine color. | Simple, rapid, and environmentally friendly; the endpoint is easily observed. | The precision is limited by the accuracy of the syringe used for titration.[3] | Reproducible within ±2%.[3] |
| Titration with Menthol (B31143) and 1,10-Phenanthroline (B135089) | A colorimetric method where the Grignard reagent is titrated against a solution of menthol using 1,10-phenanthroline as an indicator. The endpoint is a distinct color change. | Convenient and easily observed endpoint (vivid violet or burgundy).[4] | Relies on visual detection of the endpoint, which can be subjective. | Reported to be an accurate method.[5] |
| Acid-Base Double Titration | A two-step titration. First, an aliquot of the Grignard solution is hydrolyzed, and the total base (RMgX and Mg(OH)X) is titrated with a standard acid. In the second step, another aliquot is treated to determine the halide content, allowing for the calculation of the active Grignard reagent concentration. | Does not require specialized equipment beyond standard laboratory glassware. | Can be more time-consuming than single-titration methods; may overestimate the concentration of the active Grignard reagent if significant amounts of magnesium alkoxides are present.[6] | Can give results that are too high.[6] |
Experimental Protocols
Potentiometric Titration of Grignard Reagents
This method, validated for a wide array of Grignard reagents, utilizes the reaction with 2-butanol (B46777) in THF.[1]
Materials:
-
Potentiometer with a platinum electrode and a reference electrode compatible with non-aqueous solvents.
-
Burette
-
Grignard reagent solution
-
Anhydrous Tetrahydrofuran (THF)
-
2-Butanol (standardized solution in anhydrous THF)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), transfer a known volume of the Grignard reagent solution into a dry titration vessel.
-
Dilute the solution with anhydrous THF.
-
Immerse the platinum and reference electrodes into the solution.
-
Titrate the Grignard reagent solution with the standardized 2-butanol solution, recording the potential (in millivolts) after each addition of titrant.
-
Continue the titration past the equivalence point.
-
The endpoint is determined from the first derivative of the titration curve (potential vs. volume of titrant), which shows a sharp peak at the equivalence point.[1]
Titration with Iodine
This procedure is a convenient and rapid method for determining the concentration of various organometallic reagents.[3][7]
Materials:
-
Dry, inert-atmosphere glassware (e.g., Schlenk flask or a vial with a septum)
-
Syringes
-
Iodine (I₂)
-
Anhydrous Lithium Chloride (LiCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Grignard reagent solution
Procedure:
-
Prepare a 0.5 M solution of LiCl in anhydrous THF.
-
In a flame-dried vial under an inert atmosphere, dissolve a known weight of iodine in the LiCl/THF solution.
-
Cool the iodine solution to 0 °C.
-
Slowly add the Grignard reagent solution dropwise via a syringe to the stirred iodine solution.
-
The endpoint is reached when the brown color of the iodine disappears, and the solution becomes colorless or slightly yellow.
-
Record the volume of the Grignard reagent added. The titration should be repeated for accuracy.[7]
Titration with Menthol and 1,10-Phenanthroline
This colorimetric method provides a sharp and easily detectable endpoint.[4]
Materials:
-
Dry, inert-atmosphere glassware
-
Syringes
-
Menthol
-
1,10-Phenanthroline
-
Anhydrous Tetrahydrofuran (THF)
-
Grignard reagent solution
Procedure:
-
To a flame-dried flask under an inert atmosphere, add a precisely weighed amount of menthol and a small amount of 1,10-phenanthroline (a few crystals).
-
Add anhydrous THF to dissolve the solids.
-
Titrate this solution with the Grignard reagent via a syringe.
-
The endpoint is indicated by a persistent and vivid color change to violet or burgundy.
-
Record the volume of the Grignard reagent added.
Experimental Workflows
Caption: Workflow for Potentiometric Titration of Grignard Reagents.
Caption: Workflow for Titration of Grignard Reagents with Iodine.
Logical Relationships in Titration Method Selection
Caption: Decision tree for selecting a Grignard reagent titration method.
References
- 1. Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Titration Methods: Manual vs. Potentiometric vs. Thermometric | Labcompare.com [labcompare.com]
- 3. researchgate.net [researchgate.net]
- 4. A Convenient Method for Determining the Concentration of Grignard Reagents | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemtips.wordpress.com [chemtips.wordpress.com]
A Comparative Guide to Methylating Agents: Alternatives to Methylmagnesium Chloride
For researchers, scientists, and drug development professionals, the methylation of organic compounds is a fundamental transformation. While methylmagnesium chloride, a Grignard reagent, is a workhorse for this purpose, a range of alternative reagents offer distinct advantages in terms of reactivity, selectivity, and safety. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate methylating agent for a given synthetic challenge.
Performance Comparison of Methylating Agents
The choice of a methylating agent is dictated by the substrate, the desired outcome (e.g., C-methylation vs. O-methylation), and practical considerations such as safety and cost. The following tables summarize the performance of several common alternatives to this compound in the methylation of various functional groups.
Methylation of Ketones (e.g., Cyclohexanone)
| Reagent | Typical Conditions | Product(s) | Yield (%) | Reference(s) |
| Methylmagnesium Bromide | Diethyl ether or THF, 0 °C to rt | 1-Methylcyclohexan-1-ol | ~80-95% | [1] |
| Methyllithium (B1224462) | Diethyl ether or THF, -78 °C to rt | 1-Methylcyclohexan-1-ol | >95% | [1] |
| Dimethylzinc | Toluene (B28343), with chiral ligand (e.g., DIAB) for asymmetric addition | (S)- or (R)-1-Methylcyclohexan-1-ol | Good to excellent enantioselectivity | [2] |
| Trimethylaluminum | Toluene or hexane, rt to reflux | gem-Dimethylation to 1,1-dimethylcyclohexane | Varies with substrate and conditions | [3] |
N-Methylation of Amines (e.g., Aniline)
| Reagent | Typical Conditions | Product(s) | Yield (%) | Reference(s) |
| Methyl Iodide | Base (e.g., K₂CO₃), Acetone or CH₃CN, reflux | Mono-, di-, and tri-methylated products | Variable, risk of over-methylation | [4] |
| Dimethyl Sulfate (B86663) | Base (e.g., K₂CO₃), Acetone or CH₃CN, reflux | Primarily di-methylated product | High, but highly toxic | [4] |
| Methanol (B129727) (with catalyst) | Ru or Pt catalyst, base, heat | N-methylaniline, N,N-dimethylaniline | Up to 98% for N,N-dimethylaniline | [5] |
O-Methylation of Phenols
| Reagent | Typical Conditions | Product(s) | Yield (%) | Reference(s) |
| Dimethyl Sulfate | NaOH or K₂CO₃, Acetone or water, rt to reflux | Anisole | High (can be >70%) | [6] |
| Diazomethane (B1218177) | Diethyl ether, rt | Anisole | Quantitative and clean | [7] |
| Methyl Triflate | Base (e.g., 2,6-di-tert-butylpyridine), CH₂Cl₂, rt | Anisole | High | [8] |
| Methanol (with catalyst) | Metal oxide catalyst, high temperature | o-cresol and 2,6-xylenol (C-methylation) or Anisole (O-methylation) | 80-90% conversion with high ortho-selectivity for C-methylation | [9] |
Methylation of Carboxylic Acids (e.g., Benzoic Acid)
| Reagent | Typical Conditions | Product(s) | Yield (%) | Reference(s) |
| Diazomethane | Diethyl ether, rt | Methyl benzoate (B1203000) | Quantitative and clean | [10] |
| Methanol (Fischer Esterification) | Catalytic acid (e.g., H₂SO₄), reflux | Methyl benzoate | 60-80% (equilibrium limited) | [11][12][13] |
| Trimethylsilyldiazomethane | Methanol, rt | Methyl benzoate | High, safer alternative to diazomethane | [7] |
In-Depth Look at Key Alternatives
Methyllithium (CH₃Li)
A highly reactive organolithium reagent, methyllithium is a more potent nucleophile and a stronger base than methylmagnesium halides.[14] It is particularly effective for the methylation of sterically hindered ketones and for reactions that are sluggish with Grignard reagents. However, its high reactivity necessitates strict anhydrous and inert atmosphere techniques.[15]
Dimethylzinc (Zn(CH₃)₂)
Dimethylzinc is a milder and more selective methylating agent compared to organolithium and Grignard reagents.[3] Its most notable application is in the asymmetric methylation of aldehydes and ketones in the presence of a chiral catalyst, yielding products with high enantiomeric excess.[2] It is pyrophoric and reacts violently with water.
Trimethylaluminum (Al₂(CH₃)₆)
Trimethylaluminum is a powerful and versatile methylating agent capable of methylating a wide range of functional groups, including ketones, esters, and amides.[3] It can also effect "exhaustive methylation," converting ketones to gem-dimethyl compounds and carboxylic acids to tert-butyl groups. Due to its pyrophoric nature, it is often handled as a safer complex with a Lewis base like triethylamine.[16]
Methyl Triflate (CH₃OTf)
Methyl trifluoromethanesulfonate (B1224126) is a very powerful electrophilic methylating agent.[17] The triflate anion is an excellent leaving group, making methyl triflate highly reactive towards a wide range of nucleophiles, including those that are weakly nucleophilic. It is effective for the O-methylation of alcohols and phenols and the N-methylation of amines and heterocycles.[8] It is, however, toxic and should be handled with care.
Diazomethane (CH₂N₂)
Diazomethane is an excellent reagent for the clean and quantitative conversion of carboxylic acids to their corresponding methyl esters under mild conditions.[10] It can also be used for the methylation of phenols. Its major drawbacks are its extreme toxicity and explosive nature, requiring specialized glassware and handling procedures.[7] A safer alternative is trimethylsilyldiazomethane.[7]
Experimental Protocols
General Considerations for Handling Air- and Moisture-Sensitive Reagents
Many of the methylating agents discussed, particularly organolithium, organozinc, and organoaluminum compounds, are highly reactive towards air and moisture. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas before use. Solvents must be anhydrous.
Protocol 1: Methylation of Cyclohexanone (B45756) with Methyllithium
Materials:
-
Cyclohexanone
-
Methyllithium solution in diethyl ether (concentration determined by titration)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add a solution of cyclohexanone (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the methyllithium solution (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude 1-methylcyclohexan-1-ol.
-
Purify the product by distillation or column chromatography.
Protocol 2: N,N-dimethylation of Aniline (B41778) with Methanol and a Ruthenium Catalyst
Materials:
-
Aniline
-
Methanol (anhydrous)
-
Ruthenium catalyst (e.g., a Ru(II) complex)[5]
-
Base (e.g., potassium tert-butoxide)
-
Anhydrous toluene (as solvent)
Procedure:
-
To a dried Schlenk tube containing a magnetic stir bar, add the ruthenium catalyst (e.g., 1 mol%), the base (e.g., 1.2 eq), and aniline (1.0 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous methanol and toluene via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at the specified temperature (e.g., 80-120 °C) for the required time (e.g., 12-24 hours), monitoring the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N,N-dimethylaniline.
Protocol 3: O-Methylation of Phenol (B47542) with Diazomethane
Safety Precaution: Diazomethane is highly toxic and explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood behind a blast shield, using appropriate personal protective equipment and specialized glassware with fire-polished joints.
Materials:
-
Phenol
-
Diazomethane solution in diethyl ether (freshly prepared and concentration estimated)
-
Anhydrous diethyl ether
Procedure:
-
Dissolve phenol (1.0 eq) in anhydrous diethyl ether in a flask with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the ethereal solution of diazomethane dropwise with stirring until the yellow color of diazomethane persists and nitrogen evolution ceases.
-
Stir the reaction mixture at 0 °C for an additional 30 minutes.
-
Carefully quench any excess diazomethane by the dropwise addition of a few drops of acetic acid until the yellow color disappears.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and carefully concentrate under reduced pressure (avoiding excessive heat) to obtain anisole.
Visualizing the Workflow and Decision-Making Process
Experimental Workflow for a Typical Methylation Reaction
Decision Tree for Selecting a Methylating Agent
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. scholarworks.uni.edu [scholarworks.uni.edu]
- 7. Trimethylsilyldiazomethane: a safe non-explosive, cost effective and less-toxic reagent for phenol derivatization in GC applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. Fischer Esterification: Synthesizing Methyl Benzoate from Benzoic Acid — Adam Cap [adamcap.com]
- 13. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
- 14. Sciencemadness Discussion Board - Methylation of phenols - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. americanelements.com [americanelements.com]
- 17. Methylation - Wikipedia [en.wikipedia.org]
A Comparative Guide to the X-ray Crystallographic Structures of Methylmagnesium Chloride Complexes
For Researchers, Scientists, and Drug Development Professionals
Methylmagnesium chloride (MeMgCl), a primary Grignard reagent, is a cornerstone in organic synthesis for the formation of carbon-carbon bonds. The reactivity, solubility, and stability of this organometallic compound are intrinsically linked to its structure, which is not merely the simple formula 'MeMgCl'. In ethereal solvents like tetrahydrofuran (B95107) (THF), it exists in a complex equilibrium of solvated monomeric, dimeric, and higher aggregated species, known as the Schlenk equilibrium. The species that crystallizes from solution provides invaluable, direct insight into the nature of these complexes.
This guide provides a comparative analysis of this compound structures determined by single-crystal X-ray diffraction, offering a lens into the structural diversity of this fundamental reagent. Due to the complexity and varied nature of crystallized Grignard reagents, this guide compares a complex, aggregated this compound species with a classic, monomeric ethylmagnesium bromide analogue to better illustrate the structural principles and variations.
Comparative Structural and Crystallographic Data
The solid-state structure of Grignard reagents can vary significantly based on the organic substituent, the halide, and the coordinating solvent. Below is a comparison of a complex aggregated this compound-THF adduct and the well-characterized monomeric ethylmagnesium bromide-diethyl ether adduct. This comparison highlights the structural differences between a simple, discrete monomer and a more intricate, bridged oligomer.
| Parameter | [Me₂Mg₄Cl₆(THF)₆] [1] | [EtMgBr(Et₂O)₂] [2] |
| Formula | C₂₆H₅₄Cl₆Mg₄O₆ | C₁₀H₂₅BrMg O₂ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| Mg Coordination | Four- and six-coordinate Mg centers | Four-coordinate Mg center |
| Structure Type | Bridged, tetranuclear cluster | Discrete monomer |
| Mg-C (Å) | ~2.18 (avg.) | 2.15 |
| Mg-Halide (Å) | 2.46 - 2.66 (bridging μ₂-Cl and μ₃-Cl) | 2.44, 2.48 |
| Mg-O (Å) | ~2.06 (avg.) | 2.01, 2.06 |
| Key Bond Angles (°) | Complex bridged framework | C-Mg-Br: 114.3 |
| O-Mg-O: 95.8 |
Detailed Experimental Protocols
The determination of the X-ray crystal structures of these air- and moisture-sensitive organometallic compounds requires meticulous experimental techniques performed under inert conditions.
Synthesis and Crystallization
-
Preparation of the Grignard Reagent: The synthesis is performed under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques. Magnesium turnings are activated in an oven-dried flask. A solution of the corresponding organic halide (e.g., methyl chloride in THF or ethyl bromide in diethyl ether) is added slowly to the magnesium suspension. The reaction is typically initiated with a small crystal of iodine and may require gentle heating to begin, after which the exothermic reaction maintains itself.
-
Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow cooling or vapor diffusion.
-
Slow Cooling: A saturated solution of the Grignard reagent in its coordinating solvent (e.g., THF or diethyl ether) is prepared at room temperature or slightly elevated temperature. The solution is then slowly cooled to a low temperature (e.g., -20 °C to 0 °C) over several days.
-
Vapor Diffusion: A concentrated solution of the Grignard reagent is placed in a small vial, which is then placed inside a larger sealed jar containing a less polar, miscible solvent (e.g., pentane (B18724) or hexane). The slow diffusion of the anti-solvent into the Grignard solution reduces its solubility, promoting the growth of crystals.
-
X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope in an inert oil (e.g., Paratone-N) to prevent decomposition from air and moisture. The crystal is mounted on a cryoloop and immediately placed in a cold stream of nitrogen gas (typically 100-150 K) on the X-ray diffractometer.[2] The low temperature minimizes thermal vibrations and potential crystal degradation.
-
Data Collection: The diffractometer, equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS), is used to collect diffraction data. The crystal is rotated through a series of angles, and a large number of diffraction intensities are recorded.
-
Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods to find the initial positions of the heavier atoms (Mg, Cl, Br). Subsequent refinement using full-matrix least-squares methods on F² allows for the localization of the lighter atoms (O, C). Hydrogen atoms are typically placed in calculated positions. The final refined structure is validated by examining parameters such as the R-factor, goodness-of-fit, and residual electron density.
Visualizations
The following diagrams illustrate the typical workflow for these crystallographic studies and the chemical principles governing the formation of different structural types.
References
Assessing the Purity of Synthesized Methylmagnesium Chloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the purity of reagents is paramount to the success and reproducibility of synthetic chemistry. This guide provides a comprehensive comparison of common methods for assessing the purity of synthesized methylmagnesium chloride (CH₃MgCl), a vital Grignard reagent. Furthermore, it evaluates its performance against alternative methylmagnesium halides, supported by experimental data, to inform reagent selection and ensure the integrity of research outcomes.
This compound is a cornerstone reagent in organic synthesis, prized for its ability to form carbon-carbon bonds. However, its inherent reactivity and sensitivity to atmospheric moisture and oxygen necessitate rigorous purity assessment. The presence of impurities, such as magnesium oxide, unreacted magnesium, and byproducts from the Schlenk equilibrium, can significantly impact reaction yields and downstream processes. This guide outlines key analytical techniques for quantifying the active Grignard reagent and compares its performance to that of its bromide and iodide counterparts.
Quantitative Analysis of this compound Purity
Several methods are employed to determine the concentration of active this compound in solution. The choice of method often depends on the required accuracy, available instrumentation, and the nature of potential impurities.
Table 1: Comparison of Analytical Methods for Purity Assessment of this compound
| Analytical Method | Principle | Typical Accuracy | Advantages | Disadvantages |
| Potentiometric Titration | Acid-base titration with a standard solution of an alcohol (e.g., 2-butanol) in an anhydrous solvent. The endpoint is detected by a significant change in potential. | ± 1-2% | High precision and accuracy, well-established method.[1][2] | Requires specialized electrode and anhydrous conditions. |
| Colorimetric Titration | Titration with a standard solution of an alcohol in the presence of an indicator (e.g., 1,10-phenanthroline) that forms a colored complex with the Grignard reagent. | ± 2-5% | Simple, cost-effective, and rapid visual endpoint detection. | Endpoint determination can be subjective; indicator may interfere with some applications. |
| In-line FTIR Spectroscopy | Real-time monitoring of the concentration of the Grignard reagent by measuring the absorbance of its characteristic infrared bands. | Semi-quantitative to Quantitative | Non-invasive, provides real-time data, can monitor reaction kinetics.[1][2] | Requires specialized probe and chemometric models for accurate quantification. |
| Raman Spectroscopy | Measurement of the inelastic scattering of monochromatic light to identify and quantify molecular vibrations specific to the Grignard reagent. | Good for specific impurity analysis | Can be used for in-situ analysis, less interference from solvents like THF compared to IR. | May require complex data analysis and model building for quantification. |
| Gas Chromatography (after derivatization) | The Grignard reagent is reacted with a derivatizing agent (e.g., a silylating agent) to form a volatile and thermally stable compound that can be analyzed by GC. | High | Highly sensitive and specific for identifying and quantifying various organometallic species and impurities. | Requires a derivatization step which can introduce errors; indirect method. |
Experimental Protocols
Potentiometric Titration of this compound
This method, based on the reaction with 2-butanol (B46777) in THF, provides a precise determination of the active Grignard reagent concentration.[1][2]
Materials:
-
Synthesized this compound solution in THF
-
Standardized 1.0 M solution of 2-butanol in anhydrous THF
-
Anhydrous THF
-
Platinum electrode
-
Reference electrode (e.g., Ag/AgCl)
-
Potentiometer or pH/mV meter
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Under an inert atmosphere, accurately transfer a known volume (e.g., 2.0 mL) of the this compound solution into a dry titration vessel.
-
Add a sufficient volume of anhydrous THF to ensure proper immersion of the electrodes.
-
Immerse the platinum and reference electrodes into the solution and allow the potential to stabilize.
-
Titrate the solution with the standardized 2-butanol solution, recording the potential after each addition.
-
Continue the titration past the endpoint, which is characterized by a sharp inflection in the titration curve.
-
The endpoint is precisely determined from the first derivative of the titration curve.
-
Calculate the molarity of the this compound solution.
In-line FTIR Monitoring
In-line Fourier Transform Infrared (FTIR) spectroscopy can be used for real-time monitoring of the Grignard reagent concentration during its synthesis or in subsequent reactions.[1][2]
Workflow: An attenuated total reflectance (ATR) FTIR probe is inserted directly into the reaction vessel. The probe continuously records the infrared spectrum of the reaction mixture. The concentration of this compound is determined by monitoring the absorbance of a characteristic vibrational band, often the C-Mg stretch. This allows for in-situ characterization of the reaction species and can also be used to detect the endpoint of a titration.[1][2]
Experimental workflow for synthesis and purity assessment.
Performance Comparison with Alternative Methylmagnesium Halides
The choice of the halide in a methylmagnesium reagent (chloride, bromide, or iodide) can influence its reactivity, stability, and cost-effectiveness. While all serve as sources of a methyl nucleophile, their performance can vary in specific applications.
Table 2: Performance Comparison of Methylmagnesium Halides in Nucleophilic Addition to a Ketone
| Reagent | Relative Reactivity | Typical Yield (%) | Advantages | Disadvantages |
| CH₃MgCl | Moderate | 85-95% | Lower cost, higher stability in THF. | Can be less reactive than bromide or iodide counterparts. |
| CH₃MgBr | High | 90-98% | Generally more reactive than the chloride. | More expensive than the chloride, can be less stable. |
| CH₃MgI | Very High | >95% | Highest reactivity. | Most expensive, least stable, prone to side reactions. |
Yields are representative for the addition to a simple ketone like benzophenone (B1666685) and can vary depending on the substrate and reaction conditions.
The higher reactivity of the bromide and iodide Grignard reagents is generally attributed to the weaker magnesium-halogen bond.[3] However, for many applications, the more economical and stable this compound provides excellent yields.
The Schlenk Equilibrium: A Key Consideration
Grignard reagents in solution exist in a dynamic equilibrium known as the Schlenk equilibrium. This equilibrium involves the disproportionation of the alkylmagnesium halide into a dialkylmagnesium species and a magnesium dihalide.
The Schlenk Equilibrium.
The position of this equilibrium is influenced by the solvent, the nature of the organic group, and the halide. In tetrahydrofuran (B95107) (THF), the equilibrium for this compound generally favors the formation of the CH₃MgCl species.[4] However, the presence of dimethylmagnesium (Mg(CH₃)₂) and magnesium chloride (MgCl₂) can influence the reactivity and nucleophilicity of the Grignard solution. Understanding the Schlenk equilibrium is crucial for interpreting purity analysis results and predicting reaction outcomes.
Grignard Reaction Mechanism with a Ketone
The reaction of this compound with a ketone is a classic example of nucleophilic addition to a carbonyl group, resulting in the formation of a tertiary alcohol after workup.
Mechanism of Grignard reaction with a ketone.
The carbon atom of the methyl group in this compound is highly nucleophilic and attacks the electrophilic carbonyl carbon of the ketone. This forms a tetrahedral alkoxide intermediate, which is then protonated during an acidic workup to yield the final tertiary alcohol product.
Conclusion
The accurate assessment of this compound purity is a critical step in ensuring the reliability and success of synthetic organic chemistry. A combination of titration and spectroscopic methods can provide a comprehensive understanding of the reagent's quality. While methylmagnesium bromide and iodide offer higher reactivity, this compound often provides a balance of reactivity, stability, and cost-effectiveness, making it a preferred choice in many applications. A thorough understanding of the analytical techniques and the underlying chemical principles, such as the Schlenk equilibrium, empowers researchers to make informed decisions and achieve their synthetic goals.
References
- 1. Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Personal protective equipment for handling Methylmagnesium chloride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Methylmagnesium chloride. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this reagent.
This compound is a highly reactive and hazardous chemical. It is a flammable liquid that reacts violently with water and may ignite spontaneously in air.[1][2][3] It causes severe skin burns and eye damage and is suspected of causing cancer.[2][3][4][5] Strict adherence to the following safety protocols is mandatory.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is critical to minimize exposure and ensure safety. All PPE should be inspected prior to use.[1][3]
| PPE Category | Specification | Rationale |
| Hand Protection | Fire/flame resistant and impervious gloves (e.g., Butyl rubber, Viton®). The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1] | Protects against severe skin burns and chemical corrosion.[1][2] |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield is also recommended.[1][3] | Protects against splashes that can cause severe eye damage.[1][5] |
| Skin and Body Protection | A flame-retardant lab coat, chemical-resistant apron, and closed-toe shoes are required. Fire/flame resistant and impervious clothing should be worn.[1] | Provides a barrier against accidental contact and splashes. |
| Respiratory Protection | A full-face respirator with an appropriate cartridge (e.g., ABEK filter type) is necessary if exposure limits are exceeded, if irritation is experienced, or when working outside of a fume hood.[1] | Protects against inhalation of harmful vapors, which can cause respiratory irritation.[2][3] |
Operational Plan: Handling this compound
All handling of this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2][3] An inert atmosphere (e.g., nitrogen or argon) is required.[2]
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure an eyewash station and safety shower are readily accessible.[2]
-
Set up the reaction apparatus within a chemical fume hood.
-
Ground and bond all containers and receiving equipment to prevent static discharge.[1][2]
-
Ensure an appropriate fire extinguisher (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam) is nearby.[1]
-
-
Dispensing the Reagent:
-
During Reaction:
-
Continuously maintain an inert atmosphere.
-
Avoid contact with incompatible materials such as water, moist air, and strong oxidizing agents.[2]
-
-
Post-Reaction:
-
Properly quench any excess reagent before workup (see Disposal Plan).
-
Decontaminate all equipment that has come into contact with the reagent.
-
Logistical Information: Storage
Proper storage is crucial to maintain the stability of this compound and prevent accidents.
| Storage Condition | Specification | Rationale |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[2] | Prevents reaction with air and moisture. |
| Temperature | Store in a cool, dry, and well-ventilated place.[1] Keep away from heat, sparks, and open flames.[1][2] | Minimizes the risk of fire and decomposition. |
| Container | Store in a tightly closed container.[1] Containers should be dated when opened and tested periodically for peroxides.[2] | Prevents leakage and contamination. Prolonged storage can lead to the formation of explosive peroxides.[2] |
| Compatibility | Store away from incompatible materials such as water, strong oxidizing agents, and foodstuff containers.[1][2] | Avoids violent reactions and contamination. |
Disposal Plan: Quenching and Waste Disposal
Unused or excess this compound must be safely quenched before disposal. This process is highly exothermic and must be performed with extreme caution.
Step-by-Step Quenching and Disposal Procedure:
-
Preparation:
-
Quenching:
-
Slowly and dropwise, add a less reactive solvent like anhydrous isopropanol (B130326) or tert-butanol (B103910) to the cooled and stirred solution of the Grignard reagent.
-
After the initial vigorous reaction subsides, continue to add the quenching agent until no further reaction is observed.
-
Very slowly and dropwise, add water to quench any remaining reactive material. Be aware of a potential induction period before the reaction starts.[6]
-
Once the reaction is complete, 10% sulfuric acid can be added dropwise to dissolve any remaining magnesium salts.[6][7]
-
-
Waste Disposal:
Quantitative Safety Data
| Parameter | Value | Source |
| Flash Point | -17 °C / 1.4 °F (based on THF solvent) | [5] |
| Boiling Point | 66 °C / 150.8 °F @ 760 mmHg (based on THF solvent) | [5] |
| Specific Gravity | 1.010 | [5] |
| Flammability Limits (in THF) | Upper: 12.00 vol %, Lower: 1.50 vol % | [5] |
Emergency Procedures
| Emergency | Procedure |
| Spill | Evacuate the area and remove all ignition sources.[1][2] Cover the spill with dry earth, sand, or other non-combustible material.[8] Use non-sparking tools to collect the material into a loosely-covered container for disposal.[8] |
| Fire | Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[1] Do NOT use water. Wear self-contained breathing apparatus and full protective gear.[4][5] |
| Skin Contact | Immediately remove all contaminated clothing.[2] Brush off any loose particles and rinse the skin with plenty of water for at least 15 minutes.[2] Seek immediate medical attention.[2][4] |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[2][4] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2][4] |
| Inhalation | Move the person to fresh air.[1][2] If not breathing, give artificial respiration.[2] Seek immediate medical attention.[2] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[1][2] Never give anything by mouth to an unconscious person.[1] Call a poison center or doctor immediately.[1] |
Safety Workflow for Handling this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. scribd.com [scribd.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rroij.com [rroij.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
